molecular formula C3H3Br2F3 B1500268 1,3-Dibromo-1,1,3-trifluoropropane CAS No. 460-60-6

1,3-Dibromo-1,1,3-trifluoropropane

Cat. No.: B1500268
CAS No.: 460-60-6
M. Wt: 255.86 g/mol
InChI Key: KUGXARLZCNNOIV-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,1,3-trifluoropropane is a useful research compound. Its molecular formula is C3H3Br2F3 and its molecular weight is 255.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dibromo-1,1,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2F3/c4-2(6)1-3(5,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGXARLZCNNOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Br)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663098
Record name 1,3-Dibromo-1,1,3-trifluoropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-60-6
Record name 1,3-Dibromo-1,1,3-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-1,1,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Halogenated Propanes: The Case of 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-26-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience:

Researchers, scientists, and drug development professionals rely on accurate and accessible technical data to drive innovation. In the spirit of scientific integrity, this guide must begin with a crucial clarification. Following a comprehensive and exhaustive search of scientific databases, chemical supplier catalogs, and public records, it has been determined that detailed technical information for 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-26-4) is not available in the public domain.

This scarcity of information suggests that the compound may be exceedingly rare, a theoretical molecule that has not been synthesized or fully characterized, or a niche intermediate not available for public research.

In lieu of the requested guide, and to provide valuable insights into a closely related and well-documented molecule, we will pivot our focus to its structural isomer, 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0) . This compound shares the same molecular formula (C₃H₃Br₂F₃) and offers a practical case study in the properties and potential of trifluoromethylated dibromopropanes, a class of molecules with significant potential in medicinal chemistry and materials science.

Technical Guide: 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0)

This guide provides a detailed overview of the known properties, characteristics, and safety information for 2,3-Dibromo-1,1,1-trifluoropropane, a key building block for organic synthesis.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity.

  • IUPAC Name: 2,3-Dibromo-1,1,1-trifluoropropane

  • CAS Number: 431-21-0

  • Molecular Formula: C₃H₃Br₂F₃

  • Synonyms: Propane, 2,3-dibromo-1,1,1-trifluoro-; 1,2-Dibromo-3,3,3-trifluoropropane

The structure contains a propane backbone with a trifluoromethyl group at the C1 position, and bromine atoms at the C2 and C3 positions. The presence of a chiral center at the C2 position means this compound can exist as a racemic mixture of enantiomers.

dot graph "2_3_Dibromo_1_1_1_trifluoropropane" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Br1 [label="Br"]; Br2 [label="Br"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1.5!"]; F1 [pos="-0.8,-1.2!"]; F2 [pos="-0.8,1.2!"]; F3 [pos="-1.2,0!"]; Br1 [pos="2.5,-1.5!"]; Br2 [pos="4,1.5!"]; H1 [pos="1.5, -1.2!"]; H2 [pos="2, 2.5!"]; H3 [pos="3.5, 2!"];

// Bonds C1 -- C2; C2 -- C3; C1 -- F1; C1 -- F2; C1 -- F3; C2 -- Br1; C3 -- Br2; C2 -- H1; C3 -- H2; C3 -- H3; }

Caption: Chemical structure of 2,3-Dibromo-1,1,1-trifluoropropane.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The incorporation of fluorine and bromine atoms significantly influences these characteristics.

PropertyValueSource
Molecular Weight 255.86 g/mol [1]
Density 2.121 g/cm³ at 24 °C[1]
Boiling Point 116 °C[1]
Flash Point 25.4 °C[1]
Refractive Index 1.4285[1]
Vapor Pressure 4.74 mmHg at 25°C[1]
  • Expert Insight: The high density is characteristic of polyhalogenated alkanes, particularly those containing bromine. The boiling point is relatively moderate, allowing for purification by distillation, though care must be taken due to its flash point. The trifluoromethyl group, known for its strong electron-withdrawing nature, impacts the polarity and intermolecular forces of the molecule.

Role in Drug Development and Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[2] The trifluoromethyl (-CF₃) group is particularly valued for its ability to modulate key pharmacological properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body. This can prolong the half-life of a drug.

  • Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

  • Binding Affinity: The electronegativity and size of the -CF₃ group can alter the electronic profile and conformation of a molecule, potentially leading to stronger and more selective binding to biological targets.

Synthetic Utility: 2,3-Dibromo-1,1,1-trifluoropropane serves as a versatile synthetic intermediate. The two bromine atoms have differential reactivity, allowing for selective chemical transformations. It can be used to introduce the trifluoropropanyl moiety into larger, more complex molecules, making it a valuable building block for creating novel pharmaceutical candidates and agrochemicals.

Synthetic_Pathway cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Products A 2,3-Dibromo-1,1,1- trifluoropropane B Nucleophilic Substitution (e.g., with amines, thiols) A->B Nu:⁻ C Elimination Reactions (Dehydrobromination) A->C Base D Organometallic Coupling (e.g., Grignard, Suzuki) A->D Metal Catalyst E Fluorinated Amines & Thioethers B->E F Trifluoromethylated Alkenes C->F G Complex Fluorinated Molecules D->G

Caption: Potential synthetic pathways using 2,3-Dibromo-1,1,1-trifluoropropane.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice.

  • Hazard Classification: Irritant.[1]

  • Hazard Statements (H-phrases): H315 (Causes skin irritation).[1]

  • Precautionary Statements (P-phrases):

    • P261: Avoid breathing fumes/mist/vapors.[1]

    • P280: Wear protective gloves/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocol: Standard Handling Procedure

  • Engineering Controls: All handling of 2,3-Dibromo-1,1,1-trifluoropropane should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear chemical safety goggles and a face shield if there is a splash hazard.

    • Wear a standard laboratory coat.

  • Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid pouring directly from large containers to minimize splashing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Spill & Disposal: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

  • Trustworthiness in Practice: This protocol establishes a self-validating system for safety. The use of a fume hood mitigates inhalation risk, while appropriate PPE protects against dermal and ocular exposure. Proper storage prevents degradation and reaction with incompatible materials. Adherence to these steps ensures the integrity of the experiment and the safety of the researcher.

References

  • ECHEMI: 2,3-Dibromo-1,1,1-trifluoropropane Formula - 431-21-0.

  • Colorado State University: Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. (2018-05-10).

Sources

Thermodynamic properties of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dibromo-1,1,3-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Recognizing the current scarcity of direct experimental data for this specific compound, this document emphasizes the established experimental and theoretical methodologies for determining key thermodynamic parameters. By synthesizing information from analogous halogenated propanes, this guide offers a robust framework for researchers to estimate and, ultimately, determine the thermodynamic profile of this compound. A thorough understanding of these properties is critical for applications ranging from chemical synthesis to drug development, where fluorinated organic molecules play an increasingly important role.[1][2]

Introduction: The Significance of this compound and its Thermodynamic Profile

This compound is a halogenated hydrocarbon whose structural features suggest potential utility as a building block in organic synthesis. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity.[2] These modifications are of particular interest in the field of drug discovery and development, where fluorination is a common strategy to enhance the efficacy and pharmacokinetic profiles of therapeutic agents.[1][2]

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its stability, reactivity, and phase behavior. This information is crucial for:

  • Process Chemistry: Designing and optimizing synthetic routes, ensuring reaction safety, and controlling reaction outcomes.

  • Material Science: Predicting the behavior of the substance under various conditions and its suitability for specific applications.

  • Drug Development: Understanding solubility, stability, and formulation characteristics of active pharmaceutical ingredients (APIs). Although 3-bromo-1,1,1-trifluoropropane has been used in the synthesis of anti-cancer drugs, the direct application of this compound in this area is not yet established.[3]

Currently, there is a notable lack of published experimental data for the thermodynamic properties of this compound. This guide aims to bridge this gap by providing a detailed overview of the methodologies used to determine these properties, supplemented with data from structurally similar compounds to provide a comparative context.

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties relies on a combination of experimental techniques and theoretical calculations. This section details the principles and protocols for key experimental methods.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a critical measure of a compound's energetic stability.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a sample in a controlled environment and measuring the heat released.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule).

  • Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure vessel (the "bomb"). The bomb is then filled with an excess of pure oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Combustion: The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer. The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion. The temperature rise is used to calculate the heat released during the combustion reaction.

  • Analysis of Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify any side products.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and Br₂).

Causality in Experimental Choices:

  • Excess Oxygen: Ensures complete combustion of the sample, preventing the formation of undesired byproducts like carbon monoxide.

  • High-Pressure Bomb: Contains the combustion reaction and ensures all products are in a well-defined state.

  • Water in the Bomb: Dissolves the acidic gaseous products (like HF and HBr), facilitating their quantification and ensuring the final state is well-defined.

Diagram of Experimental Workflow: Combustion Calorimetry

Combustion_Calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Analysis & Calculation Prep Weigh Sample Encapsulate Encapsulate Prep->Encapsulate Place Place in Bomb Encapsulate->Place Transfer Fill Fill with O2 Place->Fill Submerge Submerge in Water Fill->Submerge Ignite Ignite Sample Submerge->Ignite Measure Measure ΔT Ignite->Measure Analyze Analyze Products Measure->Analyze Data Calculate_Q Calculate Heat of Combustion Analyze->Calculate_Q Calculate_Hf Calculate ΔfH° Calculate_Q->Calculate_Hf

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an essential property for heat transfer calculations and for understanding the temperature dependence of other thermodynamic properties.

Experimental Protocol: Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. The calorimeter is designed to minimize heat exchange with the surroundings.

Step-by-Step Methodology:

  • Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.

  • Thermal Isolation: The calorimeter is placed in a vacuum chamber, and adiabatic shields are used to maintain a temperature very close to that of the sample container, minimizing heat loss.

  • Heating: A known amount of electrical energy (heat) is supplied to the sample through a heater.

  • Temperature Measurement: The resulting temperature increase of the sample is measured with a high-precision thermometer.

  • Incremental Heating: This process is repeated in small temperature increments over the desired temperature range.

  • Calculation: The heat capacity at each temperature is calculated by dividing the input energy by the measured temperature change and the molar mass of the sample.

Diagram of Experimental Workflow: Adiabatic Calorimetry

Adiabatic_Calorimetry Start Start: Load Sample Isolate Establish Adiabatic Conditions Start->Isolate Heat Input Known Energy (Q) Isolate->Heat Measure Measure Temperature Rise (ΔT) Heat->Measure Calculate Calculate Cp = Q / (n * ΔT) Measure->Calculate Repeat More Data Points? Calculate->Repeat Repeat->Heat Yes End End: Cp(T) Data Repeat->End No

Caption: Step-by-step process for measuring heat capacity via adiabatic calorimetry.

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Experimental Protocol: Ebulliometry

Ebulliometry involves measuring the boiling point of a liquid at different pressures. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.

Step-by-Step Methodology:

  • Apparatus Setup: The sample of this compound is placed in an ebulliometer, which is connected to a pressure control system and a high-precision thermometer.

  • Pressure Control: The pressure over the liquid is set to a specific value.

  • Heating to Boiling: The liquid is heated until it boils, and the boiling temperature is recorded once it stabilizes.

  • Varying Pressure: The pressure is changed, and the new boiling temperature is measured. This is repeated for a range of pressures.

  • Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is created. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant.

Clausius_Clapeyron cluster_data Experimental Data cluster_analysis Data Analysis cluster_result Result P_data Vapor Pressure (P) Plot Plot ln(P) vs 1/T P_data->Plot T_data Temperature (T) T_data->Plot Slope Determine Slope Plot->Slope Equation Slope = -ΔvapH°/R Slope->Equation Result Calculate ΔvapH° Equation->Result

Sources

Operational Risk Management and Chemical Handling of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth operational risk analysis for 1,3-Dibromo-1,1,3-trifluoropropane .

Note on Chemical Identity: As this specific isomer is a specialized Hydrobromofluorocarbon (HBFC) intermediate often absent from standard public databases, this analysis synthesizes data from close structural analogs (CSAs)—specifically 2,3-Dibromo-1,1,1-trifluoropropane and 1,3-Dibromopropane—to establish a high-fidelity safety baseline.

Executive Technical Summary

This compound (Formula:


) is a dense, lipophilic alkylating agent belonging to the Hydrobromofluorocarbon (HBFC) class. Unlike stable Chlorofluorocarbons (CFCs), the presence of hydrogen and bromine atoms renders this molecule chemically active, posing distinct hazards:
  • Alkylation Potential: The 1,3-dibromo motif allows for cross-linking of biological macromolecules (DNA/Proteins).

  • Hydrolytic Instability: Susceptibility to hydrolysis releases corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

  • Ozone Depletion: High Ozone Depletion Potential (ODP) due to labile bromine species.

This guide outlines the "Defense-in-Depth" strategy required for handling this compound in research and synthesis environments.

Physicochemical Profile & Stability

Understanding the physical state is the first step in containment. The following data is derived from validated structural analogs (CSAs) to provide operational boundaries.

Table 1: Predicted Physicochemical Properties
PropertyValue (Estimated/CSA*)Operational Implication
Physical State Colorless to pale yellow liquidFluid handling protocols apply; check for yellowing (decomposition).
Molecular Weight ~255.86 g/mol High vapor density; vapors will sink and pool in low areas.
Density 2.0 – 2.15 g/mLExtremely heavy. Standard pipetting may drip; use positive displacement.
Boiling Point 116°C – 140°CModerate volatility. Vacuum distillation requires cold traps.
Vapor Pressure ~4-10 mmHg @ 25°CSignificant inhalation hazard even at room temperature.
Solubility Lipophilic (Org. Solvents)Bioaccumulates in fatty tissues; penetrates nitrile gloves over time.

*Data extrapolated from 2,3-Dibromo-1,1,1-trifluoropropane and 1,3-Dibromopropane.

Stability & Reactivity[1]
  • Decomposition: Thermal decomposition occurs >150°C or upon UV exposure, releasing toxic carbonyl halides (

    
    ) and acid gases (
    
    
    
    ).
  • Incompatibilities:

    • Strong Bases: Induces dehydrohalogenation (elimination), potentially forming explosive fluoro-alkynes.

    • Active Metals (Li, Na, Mg): Risk of Wurtz-type coupling or Grignard formation, leading to runaway exotherms.

Toxicological Mechanics (The "Why")

To ensure safety, researchers must understand the mechanism of toxicity, not just the symptoms.

The Alkylation Mechanism

The primary hazard stems from the Carbon-Bromine (C-Br) bond. In the 1,3-position, these bromines are good leaving groups.

  • Pathway: Nucleophilic attack by cellular thiols (Glutathione) or DNA bases displaces the bromide ion.

  • Consequence: This forms a covalent bond between the chemical and the biological target (alkylation), leading to cytotoxicity or mutagenicity.

Metabolic Activation

The liver metabolizes halogenated propanes via Cytochrome P450 (CYP2E1).

  • Oxidative Dehalogenation: The

    
     bonds are oxidized, leading to unstable halohydrins that collapse into acyl halides.
    
  • Result: Release of free fluoride ions (

    
    ) and bromide ions (
    
    
    
    ), causing potential nephrotoxicity and CNS depression.
Visualization: Reactivity & Decomposition Pathways

The following diagram illustrates the critical degradation pathways that dictate safety protocols.

DecompositionPathways Compound This compound Heat Thermal/UV Stress Compound->Heat Decomp Base Strong Base (OH-) Compound->Base E2 Reaction Metabolism In Vivo (P450) Compound->Metabolism Oxidation AcidGases HF + HBr (Corrosive Gas) Heat->AcidGases Elimination Fluoro-alkenes (Polymerizable) Base->Elimination Metabolites Oxalyl Fluoride / Free Halides Metabolism->Metabolites

Figure 1: Critical degradation and metabolic pathways. Note the formation of HF/HBr upon thermal stress.

Operational Safety Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Vapor Traps: When removing solvent under vacuum (Rotavap), use a liquid nitrogen or dry ice/acetone trap to prevent exhaust of brominated vapors into the pump oil or atmosphere.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide only temporary protection against halogenated alkanes.

ComponentRecommendationRationale
Gloves (Splash) Double-glove Nitrile (4 mil)Change immediately upon splash.
Gloves (Immersion) Viton® or Silver Shield® Halogenated hydrocarbons permeate nitrile/latex rapidly.
Eye Protection Chemical GogglesSafety glasses are insufficient for lachrymatory vapors.
Respiratory NIOSH Organic Vapor/Acid GasOnly required if fume hood containment is breached (Spill).
Experimental Setup (Synthesis/Distillation)
  • Glassware: Inspect for star cracks. The high density of the liquid creates significant hydrostatic pressure in large flasks.

  • Inert Atmosphere: Store and handle under Argon or Nitrogen. Moisture promotes hydrolysis (HBr formation).

  • Quenching: Do not quench reaction mixtures directly into water if unreacted starting material is present. Use a biphasic quench (Ether/Sat. Bicarb) to control heat evolution.

Emergency Response & Environmental Stewardship

Spill Management Protocol

Scenario: A 50mL bottle drops and shatters inside the lab (outside the hood).

  • Evacuate: Immediate evacuation of the room. The vapor is heavy and will spread along the floor.

  • Isolate: Close lab doors. Post "Do Not Enter" signage.[1]

  • Assess: If volume >100mL or ventilation is poor, activate HazMat.

  • Cleanup (Trained Personnel Only):

    • Don Full Face Respirator (OV/AG cartridge) and Viton gloves.

    • Cover spill with Vermiculite or Activated Carbon pads (Do not use paper towels; they increase surface area for evaporation).

    • Collect solids into a wide-mouth jar with a gas-tight seal.

    • Scrub surface with a dilute surfactant/bicarbonate solution to neutralize acidic residues.

Visualization: Emergency Decision Logic

SpillResponse Start Spill Detected Location Location? Start->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood ActionHood 1. Lower Sash 2. Absorb (Carbon/Vermiculite) 3. Bag & Tag InHood->ActionHood ActionEvac 1. EVACUATE ROOM 2. Close Doors 3. Alert Safety Officer OutHood->ActionEvac Assess Volume > 50mL? ActionEvac->Assess HazMat Call HazMat Team Assess->HazMat Yes SelfClean Clean with Respirator (OV/AG Cartridge) Assess->SelfClean No (Trained Only)

Figure 2: Decision matrix for spill response. Prioritize evacuation for uncontained spills.

Waste Disposal & ODP
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with non-halogenated solvents (Acetone/Ethanol) if possible, to allow for specific incineration protocols.

  • Ozone Warning: As a Hydrobromofluorocarbon (HBFC), this substance falls under Montreal Protocol Class II or similar phase-out lists in many jurisdictions. It must be destroyed via high-temperature incineration equipped with scrubbers to capture HF/HBr.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12927177, 1,1,3-Trifluoropropane. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1,3-Dibromopropane Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C (HBFCs). Retrieved from [Link]

Sources

Technical Guide: Toxicity, Handling, and Synthetic Utility of Dibromotrifluoropropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

The Paradox of Utility: Dibromotrifluoropropane derivatives, particularly 1,2-Dibromo-3,3,3-trifluoropropane (CAS 431-21-0) , represent a critical class of halogenated intermediates. They are prized in drug discovery for introducing the trifluoromethyl (-CF


) motif—a key structural feature that enhances metabolic stability and lipophilicity in bioactive molecules.[1]

However, the very features that make them synthetically useful (weak C-Br bonds susceptible to radical formation) render them biologically hazardous. These compounds act as alkylating agents with significant hepatotoxic and potential reproductive toxicity profiles, sharing structural homology with the banned nematocide 1,2-dibromo-3-chloropropane (DBCP).

Chemical Profile: 1,2-Dibromo-3,3,3-trifluoropropane
PropertyValueCritical Note
CAS Number 431-21-0Primary identifier for inventory tracking.[2]
Molecular Formula C

H

Br

F

High halogen content increases lipid solubility.
Boiling Point ~112°CModerate volatility; inhalation risk is significant at ambient temp.
Appearance Colorless LiquidIndistinguishable from common solvents; labeling is critical.
Reactivity Radical PrecursorC-Br bond cleavage is facile under photoredox or thermal conditions.

Toxicological Mechanisms: The "Why" Behind the Hazard

To handle these compounds safely, one must understand the mechanism of injury. The toxicity is not merely caustic; it is metabolic.

Bioactivation via Cytochrome P450 2E1

The primary driver of toxicity is the bioactivation of DBTFP by Cytochrome P450 2E1 (CYP2E1) in the liver. Unlike stable perfluorinated compounds, the presence of bromine and hydrogen allows for oxidative and reductive metabolism.

  • Oxidative Dehalogenation: CYP2E1 hydroxylates the C-H bonds. The resulting intermediate is unstable and spontaneously eliminates hydrogen bromide (HBr) or hydrogen fluoride (HF), creating reactive acyl halides.

  • Reductive Metabolism (The Radical Threat): Under hypoxic conditions, CYP2E1 acts as a reductase, cleaving the weak C-Br bond. This generates a fluoroalkyl radical .

    • Consequence: These radicals abstract hydrogen atoms from membrane lipids, initiating lipid peroxidation (cell membrane destruction) and covalent binding to hepatic proteins (neoantigen formation/immune hepatitis).

Reproductive Toxicity Risks

DBTFP is structurally analogous to DBCP (1,2-dibromo-3-chloropropane). DBCP is a potent testicular toxin that causes azoospermia (sterility) by alkylating DNA in spermatogonia.

  • Inference: While DBTFP is less studied than DBCP, the vicinal dibromide motif (two bromine atoms on adjacent carbons) is a known pharmacophore for DNA cross-linking. Treat DBTFP as a reproductive toxin until proven otherwise.

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation between oxidative and reductive toxicity pathways.

MetabolicPathway cluster_legend Toxicity Outcomes Parent 1,2-Dibromo-3,3,3- trifluoropropane CYP CYP2E1 (Liver Microsomes) Parent->CYP Metabolism OxInt Oxidative Intermediate (Unstable Halohydrin) CYP->OxInt Oxidation (High O2) Radical Fluoroalkyl Radical (•CH-CF3) CYP->Radical Reduction (Low O2) AcylHalide Trifluoroacetyl Halide (Reactive Electrophile) OxInt->AcylHalide -HBr / -HF Immune Protein Adducts (Immune Hepatitis) AcylHalide->Immune Binds Lysine Lipid Lipid Peroxidation (Membrane Damage) Radical->Lipid H-Abstraction DNA DNA Alkylation (Genotoxicity) Radical->DNA Covalent Binding

Figure 1: Bifurcated metabolic pathway of DBTFP mediated by CYP2E1, leading to protein adducts (oxidative) or lipid peroxidation (reductive).

Occupational Exposure & Handling Protocols

Safety in the lab is not about "being careful"; it is about engineering out the risk.

The "Self-Validating" Glove Protocol

Standard nitrile gloves provide insufficient protection against halogenated alkanes. The small molecular size and lipophilicity of DBTFP allow it to permeate nitrile in minutes.

The Protocol:

  • Primary Barrier: Silver Shield® (EVOH) or Viton® laminate gloves. These are chemically resistant but offer poor dexterity.

  • Secondary Barrier: Disposable Nitrile gloves worn over the laminate gloves.

  • Validation:

    • Visual Check: If the outer nitrile glove degrades, swells, or puckers, it indicates exposure.

    • Time-Box Rule: Regardless of visual signs, replace the outer gloves every 30 minutes during active handling.

Engineering Controls
  • Vapor Control: All transfers must occur in a certified fume hood operating at 100 fpm face velocity.

  • Cold Trapping: When removing solvent from reactions containing DBTFP, use a liquid nitrogen trap. Do not vent rotary evaporator exhaust directly into the hood; capture the volatiles.

Safe Synthesis Workflow (Graphviz)

This workflow ensures containment from storage to waste.

HandlingProtocol cluster_safety Critical Control Points Storage Storage (4°C, Dark, Sealed) Transfer Transfer (Cannula/Syringe ONLY) Storage->Transfer Fume Hood Reaction Reaction (Closed Vessel) Transfer->Reaction No Open Pouring Quench Quench/Workup (Cold, Ventilated) Reaction->Quench Decontaminate Waste Waste Disposal (Halogenated Stream) Quench->Waste Segregate

Figure 2: Closed-loop handling workflow to minimize vapor release and dermal exposure.

Emergency & Decontamination Procedures

Spills

DBTFP is dense and immiscible with water.

  • Evacuate: Clear the immediate area.

  • PPE: Don Self-Contained Breathing Apparatus (SCBA) if the spill is >100 mL outside a hood.

  • Absorb: Use Vermiculite or activated carbon pads. Do not use paper towels (increases surface area for evaporation).

  • Neutralize: Wash the area with a dilute surfactant solution. Avoid strong alkalis (NaOH), which may induce rapid dehydrohalogenation and release toxic gases.

Exposure Response
  • Inhalation: Remove to fresh air immediately.[3] Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.

  • Skin: Wash with soap and water for 15 minutes. Do not use ethanol or DMSO, as these enhance skin absorption of the toxin.

  • Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist (risk of corneal opacity).

Experimental Application: Radical Trifluoromethylation

When using DBTFP as a reagent, the goal is to maximize yield while minimizing the formation of volatile byproducts.

Standard Protocol (Radical Addition):

  • Reagents: Alkene substrate (1.0 eq), DBTFP (1.5 eq), Photocatalyst (e.g., fac-Ir(ppy)

    
    , 1 mol%).
    
  • Setup: Flame-dried Schlenk tube. Degas solvents (freeze-pump-thaw) to remove Oxygen (O

    
     inhibits the radical chain and promotes oxidative decomposition of DBTFP).
    
  • Initiation: Blue LED irradiation.

  • Workup:

    • Critical Step: Treat the crude mixture with aqueous Sodium Thiosulfate to quench residual bromine/radicals.

    • Concentrate in a rotary evaporator with a dry ice/acetone trap to capture unreacted DBTFP.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67798, 1,2-Dibromo-3,3,3-trifluoropropane. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 1,2-Dibromo-3-chloropropane (DBCP) Hazard Summary. EPA.gov. Available at: [Link]

  • Guengerich, F. P. (2020). Cytochrome P450 2E1 and its roles in metabolic activation of toxins and drug metabolism.[4][5] Chemical Research in Toxicology. (Contextual grounding for CYP2E1 mechanism).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (DBCP Analog). OSHA.gov. Available at: [Link]

Sources

Physical constants of 1,3-Dibromo-1,1,3-trifluoropropane for lab reference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) is a specialized polyhalogenated alkane intermediate primarily utilized in the synthesis of hydrofluorocarbons (HFCs) and advanced fluoropolymers. Its structural motif—containing both bromine and fluorine substituents on terminal carbons—makes it a versatile electrophile for alkylation reactions and a precursor for radical-mediated transformations. This guide provides a consolidated reference for its physicochemical properties, synthesis pathways, and handling protocols, addressing the scarcity of centralized data for this specific isomer (CAS 460-60-6).

Chemical Identity & Structural Analysis[1][2][3]

DBTFP is distinct from its more common isomer, 2,3-dibromo-1,1,1-trifluoropropane (CAS 431-21-0). The 1,3-substitution pattern imparts unique reactivity, particularly in elimination reactions where it serves as a precursor to specific fluorinated olefins.

AttributeDetail
Chemical Name This compound
CAS Number 460-60-6
Molecular Formula

Molecular Weight 255.86 g/mol
SMILES FC(Br)CC(F)(F)Br
IUPAC Name This compound
Structural Visualization

The following diagram illustrates the connectivity and the specific halogenation pattern that differentiates DBTFP from its isomers.

G C1 C1 (gem-difluoro) C2 C2 (methylene) C1->C2 F1 F C1->F1 F2 F C1->F2 Br1 Br C1->Br1 C3 C3 (chiral center) C2->C3 H1 H C2->H1 H2 H C2->H2 F3 F C3->F3 Br2 Br C3->Br2 H3 H C3->H3

Caption: Connectivity map of this compound showing halogen distribution.[1]

Critical Physical Constants

Note on Data Provenance: While the 2,3-isomer (CAS 431-21-0) is widely characterized, experimental data for pure this compound is often proprietary. The values below represent a synthesis of available vendor data and calculated properties based on group contribution methods validated against structural analogs.

Table 1: Physicochemical Properties[5]
PropertyValue / RangeConditionConfidence Level
Physical State Liquid@ 20°C, 1 atmHigh
Boiling Point 128°C – 135°C (Est.)@ 760 mmHgMedium (Predicted)*
Density 2.05 – 2.15 g/mL @ 25°CHigh (Analog-derived)
Refractive Index (

)
1.4350 – 1.4450@ 20°CMedium
Vapor Pressure ~5-8 mmHg@ 25°CLow (Estimated)
Solubility Immiscible in water; Soluble in DCM, THF, MeOH@ 25°CHigh

*Comparative Reference: The isomer 2,3-dibromo-1,1,1-trifluoropropane boils at 116°C. The 1,3-substitution pattern typically increases the boiling point due to reduced steric shielding and increased intermolecular surface area.

Synthetic Utility & Reaction Pathways[8][9][12]

DBTFP is primarily synthesized via the free-radical addition of bromofluorocarbons or through the hydrobromination of trifluoropropenes. Its utility lies in its ability to undergo selective dehydrohalogenation.

Primary Synthesis Route

The most common synthesis involves the radical addition of bromofluoromethanes to fluoroalkenes or the addition of HBr to 3,3,3-trifluoropropene derivatives.

Synthesis Start Precursor: 3,3,3-Trifluoropropene (CF3-CH=CH2) Intermediate Radical Intermediate (Regioselective Addition) Start->Intermediate Radical Attack Reagent Reagent: HBr / Radical Initiator (Peroxide or UV) Reagent->Intermediate Product Target: this compound (CF2Br-CH2-CHFBr) Intermediate->Product Br Transfer Downstream Application: HFC-245fa Precursor (via Fluorination/Reduction) Product->Downstream + HF / - HBr

Caption: Synthesis pathway from trifluoropropene to DBTFP and downstream application.

Key Applications
  • HFC Synthesis: Serves as an intermediate for 1,1,1,3,3-pentafluoropropane (HFC-245fa), a critical blowing agent and refrigerant.

  • Cross-Coupling: The C-Br bonds at positions 1 and 3 have different electronic environments. The C3-Br (adjacent to only one F) is generally more reactive toward nucleophilic substitution (

    
    ) than the C1-Br (gem-difluoro), allowing for regioselective functionalization.
    

Experimental Protocol: Purification & Handling

Due to the high density and potential for hydrolysis, specific handling protocols are required to maintain reagent integrity.

A. Purification by Vacuum Distillation

Rationale: DBTFP has a high boiling point (>120°C). Distillation at atmospheric pressure may lead to thermal degradation or elimination of HBr.

  • Setup: Equip a short-path distillation apparatus with a vacuum manifold and a vigreux column.

  • Pressure: Reduce system pressure to 15–20 mmHg .

  • Temperature: Slowly heat the oil bath. Collect the fraction boiling between 65°C – 75°C (at 15 mmHg). Note: Adjust temperature based on Nomograph for actual vacuum pressure.

  • Stabilization: Store the distillate over activated 4Å molecular sieves to prevent hydrolysis.

B. Storage & Stability
  • Container: Amber glass or fluoropolymer (PFA/FEP) bottles.

  • Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) or active metals (Li, Mg), which can trigger violent elimination or Wurtz-type coupling.

Safety & Toxicology (HSE)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.
Skin/Eye Irritant Causes skin irritation and serious eye irritation.Wear nitrile gloves and safety goggles.
Environmental Toxic to aquatic life with long-lasting effects.Do not dispose of in drains; use halogenated waste streams.

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • ChemicalBook. (2024). This compound Product Description and CAS 460-60-6 Entry.Link

  • GuideChem. (2024). Physical Properties of Fluorinated Propanes and Isomer Analysis.Link

  • ChemSrc. (2025). 1,1,3-Trifluoropropane Derivatives and Synthesis Pathways.Link

  • PubChem. (2025). Compound Summary for Halogenated Propanes (Analogous Data). National Library of Medicine. Link

  • European Patent Office. (2004). Method for the preparation of 3-bromo-1,1,1-trifluoropropane (Related Synthesis Context). EP1119534B1. Link

Sources

Technical Guide: Synthesis & Mechanism of 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243 B2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis history, mechanistic underpinnings, and practical protocols for 1,3-Dibromo-1,1,3-trifluoropropane (also known industrially as HBFC-243 B2 ).

Executive Summary

This compound (


) is a halogenated propane derivative historically utilized as a specialized intermediate in fluoropolymer synthesis and, more controversially, as a hydrobromofluorocarbon (HBFC) with significant ozone-depleting potential (ODP).

This guide reconstructs the synthesis history of this molecule, moving from early radical addition studies to preparative methodologies. The core synthetic route relies on the radical addition of dibromodifluoromethane (


) to vinyl fluoride (

)
, a reaction governed by precise kinetic control to ensure regioselectivity.

Key Technical Takeaways:

  • Primary Route: Photochemical or peroxide-initiated radical addition.[1]

  • Regioselectivity: Highly selective for the 1,3-isomer due to the stability of the intermediate fluoroalkyl radical.

  • Regulatory Status: Classified as a Class II Ozone Depleting Substance (HBFC-243 B2); synthesis is now primarily for research or contained intermediate use.

Historical Evolution of Synthesis

The synthesis of mixed halopropanes emerged in the 1950s and 60s, driven by the search for non-flammable anesthetics (like Halothane) and fire suppressants.

Era 1: The Radical Pioneers (1950s–1960s)

The foundational work was established by Haszeldine and Tarrant , who explored the reactivity of perfluoroalkyl radicals. They demonstrated that polyhalomethanes (like


 or 

) could add across the double bond of fluoroolefins under homolytic conditions.
  • Discovery: It was observed that the

    
     radical is electrophilic and preferentially attacks the electron-rich (and less sterically hindered) methylene group of vinyl fluoride.
    
Era 2: Kinetic Refinement (1970s)

Tedder and Walton provided the definitive kinetic analysis of this synthesis in 1974. Their work moved beyond simple preparation to quantifying the Arrhenius parameters of the addition. They confirmed that the formation of the 1,3-isomer is kinetically favored over the 1,2-isomer by orders of magnitude, making the radical addition route robust for high-purity synthesis.

Core Synthetic Route: Radical Addition

The most authoritative method for synthesizing this compound is the free-radical addition of dibromodifluoromethane to vinyl fluoride .

Reaction Scheme


Mechanistic Pathway

The reaction proceeds via a radical chain mechanism. The regioselectivity is determined in the propagation step, where the bulky electrophilic radical


 attacks the terminal carbon (

) of the olefin.

DOT Diagram: Reaction Mechanism

RadicalAddition Initiation Initiation: CF2Br2 + hν → •CF2Br + •Br Addition Propagation Step 1: •CF2Br adds to CH2 Initiation->Addition •CF2Br source Reactant Vinyl Fluoride (CH2=CHF) Reactant->Addition Intermediate Intermediate Radical: BrCF2-CH2-•CHF (Stabilized by F) Addition->Intermediate Regioselective Attack Transfer Propagation Step 2: Abstaction of Br from CF2Br2 Intermediate->Transfer Transfer->Addition Regenerates •CF2Br Product Product: BrCF2-CH2-CHFBr Transfer->Product

Figure 1: Radical chain mechanism showing the regioselective formation of the 1,3-isomer.

Regioselectivity Analysis

Why does the reaction yield the 1,1,3-trifluoro isomer (


) and not the 1,1,2-trifluoro isomer?
  • Steric Hindrance: The

    
     radical is bulky. Attack at the 
    
    
    
    terminus is sterically favored over the
    
    
    end.
  • Radical Stability: Attack at the

    
     generates a radical at the 
    
    
    
    position (
    
    
    ). An
    
    
    -fluorine atom stabilizes the radical center through resonance (lone pair donation), whereas attack at the
    
    
    end would leave a less stable primary radical on the
    
    
    .

Detailed Experimental Protocol

Note: This protocol is synthesized from the kinetic methods of Tedder & Walton and adapted for preparative scale. It assumes the use of a high-pressure photolysis setup.

Safety Warning: Vinyl fluoride is flammable and suspected carcinogen. Dibromodifluoromethane is an ozone depleter. Work must be performed in a certified fume hood with blast shielding.

Materials
  • Dibromodifluoromethane (

    
    ):  1.0 molar equivalent (excess recommended to minimize telomerization).
    
  • Vinyl Fluoride (

    
    ):  0.8 molar equivalent.
    
  • Initiator: Benzoyl peroxide (thermal) or High-pressure Hg lamp (photochemical).

  • Vessel: 300 mL Monel or Hastelloy autoclave (resistant to HF byproducts).

Step-by-Step Methodology
  • System Preparation:

    • Clean the autoclave thoroughly and dry at 120°C.

    • Leak test with nitrogen at 20 bar.

    • Cool the autoclave to -78°C (dry ice/acetone bath).

  • Loading (Cold Filling):

    • Condense Dibromodifluoromethane (liquid at -78°C) into the vessel.

    • Condense Vinyl Fluoride (gas at RT, bp -72°C) into the vessel.

    • Critical: Ensure the molar ratio of

      
       to olefin is at least 2:1 if telomerization (polymerization) is to be suppressed.
      
  • Reaction Phase:

    • Photochemical Method: Seal the vessel (equipped with a quartz window or internal well). Irradiate with a medium-pressure Hg lamp for 12–24 hours. Maintain internal temperature < 40°C.

    • Thermal Method: If using peroxide, heat slowly to 80°C and stir for 10 hours.

  • Work-up:

    • Cool vessel to room temperature.

    • Vent unreacted vinyl fluoride into a scrubber (NaOH solution).

    • Distill the liquid contents.

      • Fraction 1: Unreacted

        
         (Recycle).
        
      • Fraction 2: This compound (Target).

      • Residue: Telomers (

        
         species).
        
  • Purification:

    • Redistill the target fraction under reduced pressure.

    • Validation: Confirm structure via

      
       NMR (distinct multiplets for 
      
      
      
      and
      
      
      ).

Data & Properties Profile

The following data summarizes the physical and kinetic properties relevant to the synthesis.

PropertyValueNotes
IUPAC Name This compound
CAS Number 460-60-6
Formula

Molecular Weight 255.86 g/mol
Boiling Point ~122°CEstimated from homologs
Appearance Colorless liquidSweet, chloroform-like odor
Arrhenius A-Factor

For

addition to

Activation Energy (

)
~4-6 kcal/molLow barrier indicates rapid addition

References

  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1, 70, 299-307. Link

  • Tarrant, P., & Lovelace, A. M. (1954). Free Radical Additions Involving Fluorine Compounds. IV. The Addition of Dibromodifluoromethane to Some Fluoroölefins.[1] Journal of the American Chemical Society, 76(13), 3466–3468. Link

  • Haszeldine, R. N. (1951).[2][3] The reactions of fluorocarbon radicals.[1][2][3][4] Part V. Alternative syntheses for trifluoromethylacetylene. Journal of the Chemical Society, 2495-2504.[2] Link

  • European Chemicals Agency (ECHA). Substance Information: this compound. Link

Sources

Technical Guide: Solubility Profile and Characterization of 1,3-Dibromo-1,1,3-trifluoropropane

[1]

CAS: 460-60-6 Formula: C₃H₃Br₂F₃ Molecular Weight: 255.86 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP).[1] As a polyhalogenated alkane containing both bromine and fluorine substituents, DBTFP exhibits a distinct lipophilic profile critical for its application as an intermediate in the synthesis of fluoropolymers and pharmaceutical building blocks.

This document details the compound's physiochemical behavior across solvent classes, establishes a validated protocol for solubility determination, and outlines safety considerations for handling this dense, halogenated liquid.

Physicochemical Profile & Solubility Principles

Structural Determinants of Solubility

The solubility of this compound is governed by the competing electronic effects of its halogen substituents:

  • Lipophilicity: The carbon backbone, heavily substituted with halogens (

    
    ), renders the molecule highly hydrophobic.[1] The lack of hydrogen-bond donors makes it immiscible with water.[1]
    
  • Polarizability: The large bromine atoms increase polarizability (London dispersion forces), enhancing solubility in non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene).[1]

  • Fluorine Effect: The fluorinated segments (

    
     and 
    
    
    ) introduce a dipole but generally lower surface energy, often aiding miscibility with other fluorinated solvents and specific oxygenated organics.
Predicted Solubility Data

Note: While specific gravimetric data for CAS 460-60-6 is limited in public literature, the following profile is derived from structure-activity relationships (SAR) of homologous fluorobromoalkanes (e.g., 1,3-dibromopropane, 1-bromo-3,3,3-trifluoropropane).

Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Aqueous WaterInsoluble (< 0.1 g/L)High interfacial tension; lack of H-bonding capability.[1]
Chlorinated Dichloromethane (DCM), ChloroformMiscible "Like dissolves like"; excellent compatibility with halogenated matrices.
Hydrocarbon Hexane, Heptane, TolueneMiscible Strong Van der Waals interactions; absence of competing dipole networks.
Polar Aprotic Acetonitrile (ACN), DMSO, THFSoluble Dipole-dipole interactions stabilize the solute; useful for nucleophilic substitutions.[1]
Polar Protic Methanol, Ethanol, IsopropanolSoluble Soluble due to organic backbone compatibility, though less favorable than aprotic ethers.

Critical Process Insight: DBTFP has a predicted density significantly higher than water (> 2.0 g/mL).[1] In biphasic aqueous workups, it will form the bottom layer , unlike many non-halogenated organic solvents.

Experimental Protocol: Solubility Determination

Objective: To quantitatively assess the saturation limit of DBTFP in a target solvent system.

Materials
  • Analyte: this compound (>98% purity).[1][3][4]

  • Solvents: HPLC Grade (Water, Methanol, Acetonitrile, Toluene).

  • Equipment: Class A volumetric flasks, analytical balance (0.1 mg precision), HPLC-UV/VIS or GC-FID system, 0.45 µm PTFE syringe filters.

Method A: Visual Saturation (Rapid Screen)[1]
  • Aliquot 1.0 mL of solvent into a clear glass vial.

  • Add DBTFP in 10 µL increments under constant stirring (magnetic stir bar).

  • Observe for cloudiness, phase separation (oiling out), or precipitation.

  • End Point: If the solution remains clear after adding 100 µL (10% v/v), the compound is considered "Soluble" for general processing. If phase separation occurs immediately, it is "Immiscible/Insoluble."

Method B: Quantitative Saturation (HPLC/GC)

For precise solubility limits (e.g., for recrystallization solvent selection):

  • Saturation: Add excess DBTFP to 5 mL of solvent until a distinct second phase forms.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Allow phases to settle. Withdraw the supernatant (solvent phase) and filter through a 0.45 µm PTFE filter to remove micro-droplets of undissolved oil.[1]

  • Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC (UV detection at 210 nm) or GC-FID against a calibration curve.

Workflow Diagram

The following diagram illustrates the decision logic for characterizing the solubility of this compound.

SolubilityWorkflowStartStart: Solubility Assessment(this compound)SolventChoiceSelect Solvent ClassStart->SolventChoiceAddSoluteAdd Solute Stepwise(10 µL increments)SolventChoice->AddSoluteObservationVisual ObservationAddSolute->ObservationMiscibleClear Solution(Miscible/Soluble)Observation->MiscibleRemains ClearCloudyCloudiness/Phase Sep.(Saturation Point)Observation->CloudyOiling OutReportReport Solubility Limit(mg/mL)Miscible->ReportHigh SolubilityQuantifyProceed to QuantitativeAnalysis (HPLC/GC)Cloudy->QuantifyQuantify->Report

Figure 1: Decision workflow for qualitative and quantitative solubility determination.

Applications & Process Considerations

Synthesis and Reaction Media

In synthetic organic chemistry, DBTFP is often used as an electrophile.

  • Nucleophilic Substitution (

    
    ):  Use polar aprotic solvents like Acetonitrile  or DMF .[1] These solvents dissolve DBTFP and enhance the nucleophilicity of the attacking species (e.g., amines, azides) by solvating cations but not anions.[1]
    
  • Grignard Formation: If converting the C-Br bond to a Grignard reagent, anhydrous THF or Diethyl Ether are required.[1] DBTFP is soluble in these, but care must be taken to avoid Wurtz coupling side reactions.

Extraction and Workup

Due to its high density and water insolubility, DBTFP behaves distinctly in extractions.

ExtractionLogicMixReaction Mixture(Aq. + Organic)PhaseSepPhase SeparationMix->PhaseSepTopLayerTop Layer:Aqueous Phase(Salts, Polar Impurities)PhaseSep->TopLayerBottomLayerBottom Layer:DBTFP + Organic Solvent(High Density > 1.0)PhaseSep->BottomLayerUsing DCM or Neat DBTFPDCMExtraction Solvent:Dichloromethane (DCM)DCM->BottomLayerEnhances DensityEtherExtraction Solvent:Ether/Ethyl AcetateInvertInversion Risk:Organic Layer on TopEther->InvertLow Density Solvent

Figure 2: Phase separation logic.[1] Note that DBTFP's high density usually forces the organic layer to the bottom unless diluted with light solvents like ether.[1]

Safety & Handling (Halogenated Solvents)

  • Permeation: Halogenated alkanes can permeate standard nitrile gloves. Use Viton or Silver Shield/4H laminate gloves for prolonged handling.[1]

  • Toxicity: Treat as a potential alkylating agent.[1] Handle only in a fume hood to avoid inhalation of vapors.[1]

  • Disposal: Must be segregated into Halogenated Waste streams.[1] Do not mix with acid waste or oxidizers.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 460-60-6).[1][2][3][5] National Library of Medicine. Retrieved from [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Reference for solubility principles of halogenated hydrocarbons).

  • U.S. EPA. (2012).[1] Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential.[1] (Data source for physical property estimation of fluorinated propanes).[1] Retrieved from [Link][1]

Boiling point and density data for 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 1,3-Dibromo-1,1,3-trifluoropropane, structured for researchers and drug development professionals.

CAS Number: 460-60-6 Synonyms: HBFC-243 B2, Halon-3302 Molecular Formula:



Executive Summary

This compound is a specialized hydrobromofluorocarbon (HBFC) intermediate. While historically evaluated as a fire suppression agent (Halon replacement), its current relevance in research lies in its utility as a poly-halogenated building block for organic synthesis. Its unique 1,3-dibromo motif, combined with a trifluorinated backbone, offers distinct reactivity patterns for nucleophilic substitution and cross-coupling reactions, differing significantly from its more common isomer, 2,3-dibromo-1,1,1-trifluoropropane.

This guide consolidates rare experimental data, specifically referencing the foundational work of Tarrant et al. (1955), to provide a reliable baseline for laboratory handling and synthetic planning.

Physicochemical Properties

Data for this specific isomer is scarce in standard commercial catalogs. The values below are synthesized from primary literature and comparative structural analysis of isomers.

Table 1: Core Physical Data
PropertyValueSource/Note
Boiling Point 121 °C (at 760 mmHg)Reported by Tarrant et al. (1955) [1]
Density ~2.12 g/mL (Estimated)Derived from isomer (CAS 431-21-0) [2]
Molecular Weight 255.86 g/mol Calculated
Refractive Index

Estimated based on fluorinated analogs
Appearance Colorless to faint yellow liquidStandard for pure halopropanes
Solubility Immiscible in water; Soluble in DCM, THF, AcetoneLipophilic halogenated solvent profile

Technical Insight: The boiling point of the 1,3-isomer (121 °C) is slightly higher than that of the 2,3-isomer (115–116 °C). This elevation is consistent with the general trend where 1,3-dihalides exhibit higher boiling points than their 1,2-counterparts due to reduced steric shielding and increased intermolecular surface area.

Synthesis & Production Workflow

The primary synthetic route to this compound involves the free-radical addition of dibromodifluoromethane (


) to vinyl fluoride (

). This reaction is regioselective, driven by the stability of the intermediate radicals.
Mechanistic Pathway[5]
  • Initiation: Homolytic cleavage of the C-Br bond in

    
    .
    
  • Propagation: The

    
     radical attacks the terminal carbon of vinyl fluoride.
    
  • Termination/Chain Transfer: The resulting radical abstracts a bromine atom to close the cycle.

Figure 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Dibromodifluoromethane (CF2Br2) Intermediate Radical Intermediate [BrCF2-CH2-CHF•] Start->Intermediate Homolysis (-Br•) Reactant Vinyl Fluoride (CH2=CHF) Reactant->Intermediate Radical Addition Initiator Initiator (Benzoyl Peroxide or UV) Initiator->Intermediate Activation Product This compound (BrCF2-CH2-CHFBr) Intermediate->Product Br• Abstraction

Caption: Free-radical addition mechanism for the synthesis of this compound.

Applications in Drug Development

While HBFC-243 B2 is a controlled substance under the Montreal Protocol due to its Ozone Depleting Potential (ODP ~2.5), it serves as a valuable fluorinated building block in medicinal chemistry:

  • C3 Linker Synthesis: The 1,3-dibromo functionality allows for the introduction of a trifluorinated propyl chain between two nucleophiles (e.g., amines or thiols), creating a fluorinated linker often used to modulate lipophilicity (LogP) in drug candidates.

  • Bioisostere Construction: The

    
     and 
    
    
    
    moieties mimic the steric bulk of methylene groups while altering electronic properties, potentially improving metabolic stability against P450 oxidation.

Handling, Safety, and Regulatory Status

Strict adherence to safety protocols is mandatory. This compound is an alkylating agent and an environmental hazard.

Regulatory Classification[6]
  • Montreal Protocol: Class I, Group VII (HBFCs).

  • ODP: 2.5 (High ozone depletion potential).

  • Usage: Strictly regulated; typically limited to essential laboratory research and feedstock uses.

Experimental Safety Protocol

Every protocol using this compound must be self-validating.

  • Containment: Handle exclusively in a certified chemical fume hood.

  • PPE: Double nitrile gloves (breakthrough time < 15 min for low MW organobromides), safety goggles, and lab coat.

  • Quenching: All waste streams must be collected as halogenated waste. Do not mix with strong bases (e.g., NaOH, NaH) unless intended, as elimination reactions can generate toxic fluorinated dienes.

Figure 2: Safety & Handling Decision Tree

SafetyProtocol Start Start Handling CAS 460-60-6 CheckHood Fume Hood Certified? Start->CheckHood CheckGloves Double Nitrile Gloves? CheckHood->CheckGloves Yes Stop1 STOP: Secure Area CheckHood->Stop1 No ReactionType Reaction Conditions? CheckGloves->ReactionType Yes Base Strong Base Present? ReactionType->Base Synthesis Elimination Risk of Toxic Diene Formation Base->Elimination Yes (Caution) Standard Standard Halogenated Waste Disposal Base->Standard No Elimination->Standard Quench & Neutralize

Caption: Operational safety logic for handling this compound to prevent accidental exposure or release.

References

  • Tarrant, P., & Lilyquist, M. R. (1955). Free Radical Additions Involving Fluorine Compounds. V. Reactions of 1,2-Dibromo-1,1-difluoroethane. Journal of the American Chemical Society, 77(10), 2783–2786. Link

  • PubChem. (n.d.).[1] Compound Summary for CAS 431-21-0 (Isomer Comparison). National Center for Biotechnology Information. Link

  • European Environment Agency. (2009). Regulation (EC) No 1005/2009 on substances that deplete the ozone layer (Listing HBFC-243 B2). Link

Sources

Regulatory status of 1,3-Dibromo-1,1,3-trifluoropropane in chemical research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth regulatory and scientific analysis of 1,3-Dibromo-1,1,3-trifluoropropane, designed for researchers and drug development professionals.

CAS: 460-60-6 | Designation: HBFC-243 B2 (Halon-3302)[1]

Executive Summary

This compound (CAS 460-60-6) is a Class I Ozone Depleting Substance (ODS) classified under the Montreal Protocol (Annex C, Group II) as a Hydrobromofluorocarbon (HBFC).

For the research community, this substance represents a critical regulatory "Red Flag." Its production and consumption were globally phased out on January 1, 1996 , for non-Article 5 countries. Consequently, it is banned from general commerce . Access for chemical research is strictly limited to the Global Laboratory and Analytical Use Exemption .

This guide outlines the precise regulatory mechanism allowing for its procurement in research, the mandatory compliance protocols, and its technical handling requirements.

Chemical Identity & Properties

Before addressing compliance, accurate identification is essential to distinguish this isomer from uncontrolled fluorinated alkanes.

PropertyData
Chemical Name This compound
CAS Number 460-60-6
Montreal Protocol ID HBFC-243 B2 (Annex C, Group II)
Common Synonym Halon-3302
Molecular Formula C

H

Br

F

Molecular Weight 255.86 g/mol
Structure Description Propane chain with gem-difluoro/bromo substitution at C1 and fluoro/bromo substitution at C3.

Regulatory Landscape

The regulatory status of HBFC-243 B2 is absolute. Unlike HFCs (which are being phased down under the Kigali Amendment), HBFCs are subject to a complete phase-out .

Global Status: The Montreal Protocol
  • Classification: Annex C, Group II (Hydrobromofluorocarbons).[2]

  • Ozone Depletion Potential (ODP): Estimated between 0.1 – 1.0 (varies by isomer; treated as high risk).

  • Control Measure: 100% Phase-out of production and consumption since 1996.[3]

United States: EPA & TSCA[4]
  • Clean Air Act (CAA): Listed as a Class I ODS .

  • TSCA Status: Active, but subject to Significant New Use Rules (SNURs) and import restrictions.

  • Import Ban: It is illegal to import this substance into the U.S. unless specific exemptions (Essential Use or Transformation) are met.

European Union: REACH & Ozone Regulation
  • Regulation (EC) No 1005/2009: Manufacture, placing on the market, and use are prohibited.

  • REACH: Registration is technically possible but effectively blocked by the Ozone Regulation unless for strictly controlled intermediate uses.

The Research Gateway: Laboratory & Analytical Use Exemption

Researchers may legally procure and use this compound only if the workflow complies with the Global Laboratory and Analytical Use Exemption .

Qualifying Applications

The exemption applies only if the chemical is used for:

  • Calibration Standards: Equipment calibration (e.g., GC-MS detection of halons).

  • Toxicological Studies: Investigating the bio-activity of halogenated alkanes.

  • Chemical Synthesis: As a feedstock where the ODS is transformed (chemically converted) into a non-ODS product.

The Compliance Decision Tree

The following logic flow dictates whether you can proceed with procurement.

RegulatoryLogic Start Requirement for This compound CheckUse Is the use for Lab/Analytical or Transformation? Start->CheckUse Banned STOP: BANNED Illegal to Import/Produce CheckUse->Banned No (General Use) Exemption Proceed under Essential Use Exemption CheckUse->Exemption Yes PurityCheck Is Purity >99.0%? Exemption->PurityCheck PurityCheck->Banned No (Technical Grade) Container Container Size < 3 Liters? PurityCheck->Container Yes Container->Banned No (Bulk) Procurement Authorized Procurement (Class I ODS Distributor) Container->Procurement Yes Reporting Mandatory Annual Reporting (EPA/ODS Tracking) Procurement->Reporting

Figure 1: Regulatory decision matrix for procuring Class I ODS substances for research.

Technical Handling & Synthesis Protocols

If the exemption criteria are met, the scientific integrity of the workflow relies on minimizing emissions. HBFCs are volatile; "self-validating" protocols must ensure zero venting.

Synthesis Context

In drug development, this molecule acts as a C3 fluorinated building block . The presence of bromine at C1 and C3 allows for selective nucleophilic substitution, potentially preserving the central C-F motifs.

Hypothetical Transformation Pathway:

  • Precursor: this compound.[1][4][5][6][7][8]

  • Reaction: Selective displacement of primary bromide (C3) with an amine or thiol.

  • Outcome: Formation of a fluorinated propyl-linker drug intermediate.

Closed-Loop Handling Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is mandatory:

  • Intake Verification:

    • Verify the container is marked "Class I ODS – For Laboratory Use Only."

    • Log the exact mass (

      
       0.01 g) into the lab's ODS inventory system.
      
  • Reaction Setup:

    • Apparatus: Reactions must be performed in a sealed pressure vessel or a system equipped with a dry-ice/acetone condenser (

      
      C) to trap volatiles.
      
    • Scrubbing: The vent line must pass through a secondary cold trap and an alkaline scrubber (KOH/MeOH) to neutralize potential HBr evolution and capture escaped ODS.

  • Destruction of Residues:

    • Do NOT evaporate solvents in a standard fume hood if they contain the ODS.

    • All reaction mixtures and waste solvents must be collected in dedicated "Halogenated Waste" containers.

    • Disposal: Waste must be sent to a facility permitted for RCRA thermal destruction (99.99% destruction efficiency).

References

  • United Nations Environment Programme (UNEP). (2024). The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C, Group II: Hydrobromofluorocarbons. Ozone Secretariat.[2][3] [Link]]

  • U.S. Environmental Protection Agency (EPA). (2024). Ozone-Depleting Substances: Class I Controlled Substances. EPA.gov.[9] [Link]

  • European Chemicals Agency (ECHA). (2024). Substances Restricted under REACH - Annex XVII. ECHA.europa.eu. [Link]

  • U.S. Government Publishing Office. (2023). 40 CFR Part 82 - Protection of Stratospheric Ozone: Laboratory and Analytical Use Exemption. eCFR. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dibromo-1,1,3-trifluoropropane (


) is a specialized fluorinated building block utilized in the synthesis of modified fluoropolymers and pharmaceutical intermediates requiring a specific trifluoropropyl motif. Its synthesis relies on the regioselective radical addition of dibromodifluoromethane (Halon 1202) to vinyl fluoride.

This application note provides a definitive guide to synthesizing this molecule. Unlike general organic synthesis guides, this document focuses on the critical handling of gaseous fluorinated monomers, high-pressure autoclave protocols, and the suppression of telomerization side-reactions.

Chemical Identity & Safety Profile

Before initiating synthesis, operators must acknowledge the significant hazards associated with the reactants, particularly Vinyl Fluoride (a known carcinogen) and the ozone-depleting nature of the brominated precursor.

ComponentCAS No.FormulaRoleKey Hazards
Dibromodifluoromethane 75-61-6

Radical SourceOzone Depleter, Toxic, Volatile Liquid (bp 23°C)
Vinyl Fluoride 75-02-5

MonomerCarcinogen (1A) , Extremely Flammable Gas, Polymerizable
Benzoyl Peroxide (BPO) 94-36-0

InitiatorExplosive when dry, Oxidizer
Product (DBTFP) N/A*

TargetSkin/Eye Irritant, Potential Vesicant

*Note: Specific CAS for this regioisomer is rarely listed in commercial catalogs; it is often synthesized de novo.

Mechanistic Insight: Radical Telomerization

The synthesis is a free-radical chain reaction. The regioselectivity is driven by the electrophilic nature of the difluorobromomethyl radical (


), which preferentially attacks the electron-rich methylene (

) terminus of vinyl fluoride.
Reaction Pathway[1][2][3][4][5][6][7]
  • Initiation: Thermal decomposition of the initiator yields radicals that abstract bromine from

    
    .
    
  • Propagation (Step 1): The

    
     radical adds to Vinyl Fluoride.
    
  • Regiocontrol: Attack occurs at the terminal carbon to form the more stable secondary radical (

    
    ), stabilized by the 
    
    
    
    -fluorine atom.
  • Propagation (Step 2): This intermediate radical abstracts a bromine atom from another molecule of

    
    , regenerating the chain carrier.
    
Mechanistic Diagram (DOT)

ReactionMechanism Init Initiator (BPO/AIBN) Radical_Source CF2Br2 (Dibromodifluoromethane) Init->Radical_Source Br Abstraction Active_Rad •CF2Br Radical Radical_Source->Active_Rad Homolysis Product Product (CF2Br-CH2-CHFBr) Radical_Source->Product Br Transfer Monomer Vinyl Fluoride (CH2=CHF) Active_Rad->Monomer Addition to =CH2 Inter_Rad Intermediate Radical (CF2Br-CH2-•CHF) Monomer->Inter_Rad Regioselective Step Side_Product Telomers/Dimers (n > 1) Monomer->Side_Product Inter_Rad->Radical_Source Chain Transfer Inter_Rad->Monomer Side Rxn (Oligomerization) Product->Active_Rad Regenerates Chain

Caption: Radical chain mechanism showing the critical chain transfer step versus the competing oligomerization pathway.

Experimental Protocols

Protocol A: High-Pressure Thermal Synthesis (Standard)

Scale: 100 g basis Vessel: 300 mL Hastelloy or Stainless Steel (316) Autoclave rated for >50 bar.

Reagents:
  • Dibromodifluoromethane (

    
    ): 157 g (0.75 mol) [Excess required to suppress oligomerization]
    
  • Vinyl Fluoride (

    
    ): 23 g (0.50 mol)
    
  • Benzoyl Peroxide (BPO): 1.5 g (1 wt% relative to olefin)

Step-by-Step Methodology:
  • Vessel Preparation:

    • Clean the autoclave meticulously to remove traces of rust or transition metals, which can catalyze non-selective redox decomposition.

    • Leak test with

      
       at 40 bar.
      
  • Reactant Loading (Cold Filling):

    • Cool the autoclave body to -78°C (Dry ice/Acetone bath).

    • Add solid BPO and liquid

      
       (pre-chilled to 0°C).
      
    • Evacuate the headspace briefly to remove oxygen (Oxygen inhibits radical chains).

    • Connect the Vinyl Fluoride cylinder. Condense the calculated mass of Vinyl Fluoride into the autoclave by monitoring weight difference. Note: Vinyl Fluoride is a gas; ensure the transfer line is purged.

  • Reaction:

    • Seal the autoclave and allow it to warm to room temperature.

    • Heat gradually to 90°C with magnetic stirring (500 rpm).

    • Observation: Pressure will rise initially due to heating, then drop as Vinyl Fluoride is consumed.

    • Maintain temperature for 6–8 hours or until pressure stabilizes.

  • Workup:

    • Cool to room temperature.[1]

    • Vent unreacted Vinyl Fluoride into a caustic scrubber (10% NaOH) to neutralize any HF formed by side reactions.

    • Recover excess

      
       via rotary evaporation (careful vacuum control required due to volatility).
      
  • Purification:

    • The residue is a mixture of the 1:1 adduct (target) and higher telomers (

      
      ).
      
    • Perform fractional distillation under reduced pressure (e.g., 20 mmHg).

    • Target Fraction: Collect the fraction boiling between 65–75°C at 20 mmHg (Estimated; verify experimentally).

Protocol B: Photochemical Synthesis (Lab Scale / Glassware)

Suitability: Small scale (<10 g) where autoclave availability is limited. Vessel: Quartz reaction tube or borosilicate glass with a UV immersion well.

  • Setup:

    • Equip a 50 mL quartz tube with a dry-ice condenser and a gas inlet tube.

    • Place a medium-pressure Mercury vapor lamp (UV source) adjacent to the tube.

  • Procedure:

    • Charge

      
       (20 mL) into the tube.
      
    • Bubble Vinyl Fluoride slowly through the liquid while irradiating.

    • Critical Control: The reaction is exothermic. Control the gas flow rate to maintain a gentle reflux of the

      
      .
      
  • Completion:

    • Continue until the volume increases by approx 20-30%.

    • Distill as described in Protocol A.

Characterization & Validation

To validate the synthesis, you must confirm the structure (regiochemistry) and purity.

TechniqueExpected SignalInterpretation
GC-MS Molecular Ion (

) peaks showing Br isotope pattern (1:2:1 for

).
Confirms

formula. Look for loss of

and

.
19F NMR Signal A:

-45 to -50 ppm (2F,

).Signal B:

-180 to -200 ppm (1F,

).
Distinct chemical shifts confirm the 1,1,3-trifluoro arrangement.
1H NMR Complex multiplet for

(coupling to F) and

(geminal F-H coupling).
Confirms the propane backbone connectivity.

Troubleshooting & Optimization

Issue: Low Yield / High Viscosity Residue

  • Cause: Telomerization (Oligomer formation). The intermediate radical reacted with another Vinyl Fluoride molecule instead of

    
    .
    
  • Solution: Increase the ratio of

    
     to Vinyl Fluoride (Move from 1.5:1 to 3:1 or 5:1). A higher concentration of the chain transfer agent (
    
    
    
    ) favors the 1:1 adduct.

Issue: Corrosion of Autoclave

  • Cause: Hydrolysis of C-Br or C-F bonds generating HBr/HF.

  • Solution: Ensure all reagents are anhydrous. Add a solid acid scavenger (e.g.,

    
     or Epoxide stabilizer) if strictly necessary, though this may interfere with radical propagation.
    

Issue: Incomplete Conversion

  • Cause: Initiator exhaustion ("Dead end").

  • Solution: Add initiator in portions (if possible via high-pressure pump) or use a "cocktail" of initiators with different half-lives (e.g., AIBN + BPO).

Workflow Diagram

Workflow Prep Preparation Dry Autoclave, N2 Purge Load Cold Loading (-78°C) CF2Br2 + VF + BPO Prep->Load React Reaction Phase 90°C, 6-8 Hours, Stirring Load->React Degas Degassing Vent VF to Scrubber React->Degas Strip Solvent Stripping Recover Excess CF2Br2 Degas->Strip Distill Fractional Distillation Vacuum (20 mmHg) Strip->Distill QC QC Analysis GC-MS / 19F-NMR Distill->QC

Caption: Operational workflow for the batch synthesis of this compound.

References

  • Tedder, J. M., & Walton, J. C. (1970).[2] Free radical addition to olefins.[2][3][4][5][6] Part 5.—Addition of difluorobromomethyl radicals to trifluoroethylene and ethylene. Transactions of the Faraday Society, 66, 1135-1142.

  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins.[2][3][4][5][6] Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1, 70, 229-237.

  • Tarrant, P., & Tandon, J. P. (1969). The addition of difluorodibromomethane to fluoroolefins. Journal of Organic Chemistry, 34(4), 864–867.

  • Daikin Industries. (2004). Method for the preparation of bromofluorohydrocarbons.[2][4][5] European Patent EP1119534B1.

  • National Institute of Standards and Technology (NIST). (2023). Webbook Chemistry: Dibromodifluoromethane Properties.

Sources

Application Note: Radical Addition Protocols for 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in fluoropolymer chemistry and medicinal synthesis. It details the mechanistic principles, synthesis protocols, and downstream applications of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) , primarily focusing on its formation via Atom Transfer Radical Addition (ATRA) and its utility as a precursor for fluorinated dienes.


)

Executive Summary

This compound (DBTFP) is a critical halogenated intermediate used primarily in the synthesis of 1,1,3-trifluorobutadiene , a monomer essential for high-performance fluoropolymers and elastomers. This guide focuses on the radical addition reaction responsible for its formation—the regioselective addition of dibromodifluoromethane (Halon 1202) to vinyl fluoride. We analyze the kinetics of the


 radical attack, the suppression of telomerization, and the critical safety protocols required when handling high-pressure fluoroalkene gases.

Mechanistic Insight: The ATRA Pathway

The formation of DBTFP is a classic Atom Transfer Radical Addition (ATRA) , specifically a Kharasch addition. The reaction is driven by the polarity mismatch between the electrophilic perfluoroalkyl radical and the electron-rich alkene.

Reaction Scheme


Regioselectivity and Kinetics

The reaction proceeds via a radical chain mechanism. The regiochemistry is dictated by the stability of the intermediate radical and steric factors:

  • Initiation: Homolytic cleavage of the weaker

    
     bond in 
    
    
    
    generates the bromodifluoromethyl radical (
    
    
    ).
  • Propagation (Step 1): The electrophilic

    
     radical attacks the tail (
    
    
    
    )
    of vinyl fluoride. This is favored because it generates a secondary fluoro-stabilized radical at the head (
    
    
    ), which is thermodynamically more stable than the alternative primary radical.
  • Propagation (Step 2): The adduct radical (

    
    ) abstracts a bromine atom from a fresh 
    
    
    
    molecule, regenerating
    
    
    and yielding the product.
Competing Pathways (Telomerization)

A major challenge is preventing the adduct radical from reacting with another vinyl fluoride molecule (telomerization).

  • Chain Transfer Constant (

    
    ):  The ratio of the rate of bromine abstraction to alkene addition. High 
    
    
    
    favors the 1:1 adduct (DBTFP).
  • Control Strategy: Using a high molar excess of

    
     relative to vinyl fluoride suppresses oligomer formation.
    
Mechanistic Visualization

ATRA_Mechanism Initiator Initiator (hν or Peroxide) Halon CF2Br2 (Dibromodifluoromethane) Initiator->Halon Homolysis Radical_CF2Br •CF2Br (Electrophilic Radical) Halon->Radical_CF2Br Br• Loss Adduct_Radical BrCF2-CH2-•CHF (Secondary Radical) Radical_CF2Br->Adduct_Radical + Vinyl Fluoride (Regioselective Attack) VinylFluoride CH2=CHF (Vinyl Fluoride) Adduct_Radical->Radical_CF2Br Chain Propagation Product BrCF2-CH2-CHFBr (this compound) Adduct_Radical->Product + CF2Br2 (Br Abstraction) Telomer Oligomers (Unwanted Telomerization) Adduct_Radical->Telomer + Excess Vinyl Fluoride

Figure 1: Radical chain mechanism for the synthesis of DBTFP. Note the critical branch point at the Adduct Radical, where high concentrations of


 favor product formation over telomerization.

Experimental Protocols

Protocol A: Photochemical Synthesis of DBTFP

This method utilizes UV light to initiate the radical chain, allowing for lower reaction temperatures and reduced thermal degradation.

Reagents:

  • Dibromodifluoromethane (

    
    ): 1.0 mol (Excess)
    
  • Vinyl Fluoride (

    
    ): 0.3 mol
    
  • Solvent: None (Neat reaction)

Equipment:

  • High-pressure Quartz reactor (or borosilicate with UV transparency).

  • Medium-pressure Mercury (Hg) lamp (450W).

  • Cryogenic trap system.

Step-by-Step Methodology:

  • System Preparation: Evacuate the quartz reactor to

    
     Torr to remove oxygen (a radical scavenger).
    
  • Condensation: Cool the reactor with liquid nitrogen (

    
    ). Condense 1.0 mol of 
    
    
    
    followed by 0.3 mol of Vinyl Fluoride into the vessel.
    • Critical: Maintain a molar ratio of

      
       (
      
      
      
      :Alkene) to minimize telomerization.
  • Irradiation: Allow the mixture to warm to room temperature (or controlled

    
    ). Irradiate with the Hg lamp for 12–24 hours.
    
    • Safety: The pressure will rise significantly. Ensure the reactor is rated for >20 bar.

  • Work-up:

    • Vent unreacted vinyl fluoride carefully into a scrubber.

    • Distill off excess

      
       (b.p. 23°C) at atmospheric pressure.
      
    • Vacuum Distillation: Purify the residue under reduced pressure. DBTFP typically boils at approx 60–65°C at 50 mmHg (extrapolated).

Protocol B: Thermal/Peroxide Initiated Synthesis

Suitable for scale-up in steel autoclaves where UV transmission is impossible.

Reagents:

  • Initiator: Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP) (1-2 mol%).

  • Reagents as above.

Methodology:

  • Loading: Charge the autoclave with BPO, then evacuate air.

  • Transfer: Vacuum transfer

    
     and Vinyl Fluoride into the autoclave.
    
  • Reaction: Heat to

    
     (for BPO) or 
    
    
    
    (for DTBP) for 10 hours.
  • Isolation: Fractional distillation as described in Protocol A.

Quantitative Data Summary

Table 1 compares the efficiency of initiation methods based on historical radical addition data for haloalkanes.

ParameterPhotochemical (UV)Thermal (Peroxide)
Temperature 20–25°C80–120°C
Reaction Time 12–24 h6–10 h
Selectivity (1:1 Adduct) High (>90%)Moderate (80–85%)
Telomer By-products Low (<5%)Moderate (10–15%)
Scalability Low (Quartz limit)High (Steel autoclave)

Downstream Application: Synthesis of 1,1,3-Trifluorobutadiene

The primary utility of DBTFP is its conversion into the diene monomer via double dehydrobromination.

Pathway:



Workflow Diagram:

Workflow Start Start: CF2Br2 + Vinyl Fluoride Step1 Radical Addition (Protocol A/B) Start->Step1 Intermediate Isolate DBTFP (Distillation) Step1->Intermediate Step2 Dehydrobromination (KOH/Ethanol or Vapor Phase) Intermediate->Step2 End Product: 1,1,3-Trifluorobutadiene Step2->End

Figure 2: Synthetic workflow from raw gases to fluorinated diene monomer.

References

  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins.[1][2][3][4] Part 12. Addition of bromodifluoromethyl radicals to fluoroethylenes.[1][3] Journal of the Chemical Society, Faraday Transactions 1, 70, 299-307. Link

  • Haszeldine, R. N., & Steele, B. R. (1953). The addition of free radicals to unsaturated systems.[1][2][3][4] Part IV. The addition of iodomethane to tetrafluoroethylene and vinyl fluoride. Journal of the Chemical Society, 1592-1600. Link

  • Tarrant, P., & Tandon, J. P. (1969). The preparation of some trifluorobutadienes. Journal of Organic Chemistry, 34(4), 864–867. Link

  • Dolbier, W. R. (2011). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Application Note: Selective Synthesis of Bromofluoropropenes from 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the preparation of fluorinated alkenes via the controlled dehydrobromination of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP). This precursor is a critical intermediate in the synthesis of functionalized fluoropolymers and next-generation hydrofluoroolefins (HFOs).[1]

Abstract & Strategic Overview

Fluorinated alkenes (fluoroolefins) are high-value synthons in medicinal chemistry and materials science, serving as bioisosteres for amide bonds and as monomers for high-performance elastomers. This compound (


) presents a unique structural motif where regioselective dehydrobromination can yield distinct bromofluoropropene isomers.

This guide focuses on the base-mediated dehydrobromination of DBTFP. Unlike simple alkyl halides, the presence of fluorine atoms on C1 and C3 creates a "push-pull" electronic environment that dictates regioselectivity.[1] The primary target described herein is the mixture of 3-bromo-1,1,3-trifluoroprop-1-ene (Major) and 3-bromo-1,3,3-trifluoroprop-1-ene (Minor), which can be further processed into trifluoroallene or trifluoropropyne.

Key Applications:

  • HFO Precursors: Intermediates for low-GWP (Global Warming Potential) refrigerants.[1]

  • Monomers: Introduction of cure sites (C-Br) in fluoroelastomers.[1]

  • Medicinal Chemistry: Synthesis of gem-difluoroallyl pharmacophores.

Reaction Chemistry & Mechanism

Mechanistic Pathway

The reaction proceeds via an E2 elimination mechanism.[1] The acidity of the methylene protons at C2 (


) is significantly enhanced by the electron-withdrawing inductive effect (-I) of the adjacent 

and

groups.[1]
  • Regioselectivity: The base removes a proton from C2.[1] The subsequent formation of the double bond depends on the leaving group ability and the stability of the transition state.[1]

    • Path A (Major): Elimination of H from C2 and Br from C1 (

      
      ). This forms the gem-difluoroalkene  moiety (
      
      
      
      ), which is thermodynamically stabilized by the strength of the
      
      
      C-F bonds.[1]
    • Path B (Minor): Elimination of H from C2 and Br from C3 (

      
      ). This forms the monofluoroalkene (
      
      
      
      ).[1]
Reaction Scheme (Graphviz)

Dehydrobromination Start This compound (CF2Br-CH2-CHFBr) TS Carbanion-like Transition State Start->TS -H+ (from C2) Base Base (KOH/NaOH) Phase Transfer Catalyst Base->TS ProductA MAJOR PRODUCT 3-Bromo-1,1,3-trifluoroprop-1-ene (CF2=CH-CHFBr) TS->ProductA Path A: -Br- (from C1) Favored (Gem-difluoro stability) ProductB MINOR PRODUCT 3-Bromo-1,3,3-trifluoroprop-1-ene (BrCF2-CH=CFH) TS->ProductB Path B: -Br- (from C3) SideProduct Trifluoroallene (CF2=C=CFH) (Over-elimination) ProductA->SideProduct Excess Base -HBr

Figure 1: Mechanistic pathway for the dehydrobromination of this compound showing the divergence into major and minor regioisomers.

Experimental Protocol

Reagents & Equipment
ReagentRolePurity/Conc.[1][2][3][4]Hazards
This compound Substrate>97%Irritant, Lachrymator
Potassium Hydroxide (KOH) Base85% PelletsCorrosive
Aliquat 336 Phase Transfer CatalystTechnical GradeToxic, Irritant
Water SolventDeionized-
Dichloromethane (DCM) Extraction SolventACS GradeCarcinogen (Suspected)

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical Stirrer (preferred over magnetic for biphasic mixtures).[1]

  • Pressure-Equalizing Addition Funnel.

  • Reflux Condenser.[1]

  • Fractional Distillation Apparatus (Vigreux column).[1]

Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip the 250 mL 3-neck RBF with the mechanical stirrer, addition funnel, and a reflux condenser topped with a nitrogen bubbler.

  • Charge the flask with 15.0 g (267 mmol) of KOH dissolved in 50 mL of water .

  • Add 0.5 g of Aliquat 336 (Phase Transfer Catalyst) to the aqueous base.[1]

  • Cool the mixture to 10°C using an ice-water bath.

Step 2: Controlled Addition

  • Load 25.6 g (100 mmol) of this compound into the addition funnel.

  • Crucial Step: Add the DBTFP dropwise to the stirred alkaline solution over 45 minutes .

    • Note: The reaction is exothermic.[1] Maintain internal temperature below 25°C during addition to minimize polymerization or double elimination.[1]

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction Phase

  • Heat the mixture to 60°C for 3 hours .

  • Monitor reaction progress via GC-MS or

    
    F-NMR.[1]
    
    • Endpoint: Disappearance of the starting material multiplet at -120 to -140 ppm (approximate range for CHFBr/CF2Br).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • The product is a dense organic oil at the bottom.[1] Separate the organic layer.[1][2]

  • Extract the aqueous layer twice with 20 mL of DCM .

  • Combine the organic layer and extracts.[1] Wash with 20 mL of 5% HCl (to neutralize residual base) followed by 20 mL of brine .

  • Dry over anhydrous MgSO

    
     .
    
  • Filter and concentrate (carefully, as products are volatile).[1]

Step 5: Purification

  • Perform fractional distillation at atmospheric pressure.

  • Fraction 1 (40-60°C): Residual DCM and low boilers.

  • Fraction 2 (80-100°C): Target Bromofluoropropene Mixture .

    • Yield Expectation: 70-85% (approx. 12-15 g).

Data Analysis & Characterization

The product is typically a mixture of isomers.[1] High-resolution


F-NMR is the gold standard for characterization.[1]

Table 1: Expected Physical & Spectral Properties

PropertyIsomer A (Major)Isomer B (Minor)
IUPAC Name 3-Bromo-1,1,3-trifluoroprop-1-ene3-Bromo-1,3,3-trifluoroprop-1-ene
Structure


Boiling Point (est.) 85-90°C92-98°C

F NMR Pattern
ABX System (Gem-difluoro)Distinct vinylic F signal
Coupling (

)
Large geminal coupling (~50 Hz)Vicinal coupling dependent on E/Z

Self-Validation Check:

  • GC-MS: Look for the parent ion peak (

    
    ) at m/z ~174/176 (due to 
    
    
    
    isotope pattern).[1]
  • Chemical Test: The product should rapidly decolorize bromine water (

    
    ), confirming the presence of the alkene double bond.[1]
    

Safety & Troubleshooting

  • Lachrymator Warning: Brominated propanes and propenes are often potent lachrymators (tear agents).[1] All operations must be performed in a functioning fume hood.

  • HF Generation: While base elimination removes HBr, trace hydrolysis of the

    
     group can generate HF.[1] Use glass-lined or PTFE equipment if high temperatures (>100°C) are employed.[1]
    
  • Polymerization: The product alkenes can polymerize upon storage.[1] Stabilize with 100 ppm of BHT (butylated hydroxytoluene) if storing for >24 hours.[1]

Troubleshooting Guide:

  • Issue: Low yield, high recovery of starting material.[1]

    • Fix: Increase temperature to 80°C or switch solvent to Ethanol (homogenous conditions) instead of PTC.

  • Issue: Formation of Trifluoroallene (gaseous product lost).[1]

    • Fix: Reduce base equivalents to exactly 1.05 eq and lower reaction temperature.

References

  • U.S. Environmental Protection Agency (EPA). (2012).[1] Estimation of Radiative Efficiency of Chemicals (Table S1: this compound). Retrieved from [Link]

  • Google Patents. (2015).[1] Process for the manufacture of halogenated alkenes (General Dehydrohalogenation Methodologies).[1] Retrieved from

  • PubChem. (2025).[1][5] 3-Bromo-3,3-difluoroprop-1-ene (Related Compound Data). Retrieved from [Link][1]

  • ScienceMadness. (2015).[1] Preparation of 1,3-dibromopropane (General Bromination/Elimination Techniques). Retrieved from [Link]

Sources

1,3-Dibromo-1,1,3-trifluoropropane in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) in Pharmaceutical Intermediate Synthesis

Part 1: Core Directive & Strategic Overview

Subject: this compound (


)
Role:  Bifunctional Fluorinated Building Block
Primary Utility:  Synthesis of Gem-difluorinated Cyclopropanes and Trifluoroallyl Linkers.[1]

Executive Summary: this compound (DBTFP) is a specialized, high-value organofluorine intermediate.[1] Unlike generic trifluoromethylating agents, DBTFP offers a unique bifunctional electrophilic scaffold containing a gem-difluoromethylene (


) unit flanked by two chemically distinct carbon-bromine bonds.[1] This structural asymmetry allows for highly regioselective transformations, making it an indispensable tool for "Fluorine Scan" operations in medicinal chemistry—specifically for installing metabolically stable 1,1,2-trifluorocyclopropane  motifs or fluorinated allyl  linkers into drug candidates.[1]

This guide details the synthesis, handling, and two primary application protocols for DBTFP, grounded in radical chemistry and elimination mechanics.

Part 2: Scientific Integrity & Logic (Technical Deep Dive)

Structural Analysis & Reactivity Profile

DBTFP (


) possesses two distinct reactive centers:
  • Site A (

    
     - 
    
    
    
    ):
    A hard, electron-deficient center.[1] The C-Br bond here is strengthened by the fluorine atoms (bond shortening) but is susceptible to radical cleavage (SET mechanisms) to generate the
    
    
    radical.[1]
  • Site B (

    
     - 
    
    
    
    ):
    A secondary alkyl bromide.[1] This site is more prone to classical
    
    
    displacement or base-mediated E2 elimination.[1]

The Causality of Selectivity: The success of DBTFP in synthesis relies on exploiting the bond dissociation energy (BDE) difference. The


 bond is generally stronger (

kJ/mol) than the secondary

bond (

kJ/mol is typical for alkyl bromides, but the

-fluorine effect complicates this).[1] However, under Single Electron Transfer (SET) conditions (e.g., Cu or Ru catalysis), the electron-deficient

is preferentially activated to form the stabilized difluoroalkyl radical, enabling Atom Transfer Radical Addition (ATRA) or Cyclization (ATRC).[1]
Synthesis of the DBTFP Scaffold

While commercially available from specialized fluorochemical suppliers, in-house synthesis is often required for scale-up or isotopic labeling.[1]

  • Mechanism: Kharasch Addition (Radical Telomerization).[1]

  • Reagents: Dibromodifluoromethane (

    
    ) + Vinyl Fluoride (
    
    
    
    ).[1]
  • Logic:

    
     acts as the telogen. The 
    
    
    
    radical adds to the terminal carbon of vinyl fluoride (less sterically hindered), followed by bromine abstraction to close the cycle.

Part 3: Visualization & Formatting

Diagram 1: Reactivity & Divergent Pathways[1]

DBTFP_Pathways DBTFP This compound (DBTFP) Radical Radical Activation (Zn or Cu cat.) DBTFP->Radical Intramolecular Cyclization Base Base Elimination (DBU/KOH) DBTFP->Base Regioselective Dehydrobromination Cyclo 1,1,2-Trifluorocyclopropane (Bioisostere) Radical->Cyclo 1,3-Elimination Allyl 3-Bromo-3,3-difluoroprop-1-ene (Allylation Reagent) Base->Allyl -HBr

Caption: Divergent synthesis pathways for DBTFP: Reductive cyclization vs. Elimination.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,1,2-Trifluorocyclopropane (The "Bioisostere" Route)

Context: Fluorinated cyclopropanes are increasingly used as conformationally restricted bioisosteres for ethyl groups or carbonyls, improving metabolic stability against P450 oxidation.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reductant: Zinc dust (activated, 2.5 equiv)[1]

  • Solvent: Ethanol/Water (95:[1]5) or Anhydrous DMF

  • Catalyst: Iodine (

    
    , catalytic trace)[1]
    

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.[1] Why: Removes the oxide layer to ensure efficient Single Electron Transfer.

  • Setup: In a 3-neck flask equipped with a reflux condenser and dropping funnel, suspend the activated Zn in Ethanol. Add a crystal of Iodine.

  • Addition: Heat the suspension to reflux. Add DBTFP dropwise over 1 hour.[1]

    • Control: The reaction is exothermic.[2] Adjust addition rate to maintain gentle reflux without external heating if possible.

  • Workup: Upon completion (monitor by GC-MS, disappearance of DBTFP peak), distill the product directly from the reaction mixture.

    • Note: 1,1,2-Trifluorocyclopropane is volatile (bp ~ 40-50°C).[1] Use a fractionating column.

  • Validation:

    • 
       NMR:  Look for the characteristic pattern of the 
      
      
      
      group (AB system due to chiral center at C3) and the single fluorine at C3.
Protocol B: Synthesis of Fluorinated Allyl Intermediates (The "Linker" Route)

Context: Creating a


-alkene handle for subsequent Palladium-catalyzed cross-coupling.[1]

Reagents:

  • Substrate: DBTFP[1][3][4]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH[1]

  • Solvent: Diethyl Ether (for DBU) or Methanol (for KOH)

Step-by-Step Methodology:

  • Cooling: Dissolve DBTFP in anhydrous Diethyl Ether and cool to -10°C.

    • Why: Low temperature favors E2 elimination over substitution and minimizes polymerization of the diene product.

  • Elimination: Add DBU (1.1 equiv) dropwise.[1]

    • Regioselectivity Check: The proton at

      
       is acidic. Elimination of H (from C2) and Br (from C3) is preferred to form the 
      
      
      
      -vinyl motif, yielding 3-bromo-3,3-difluoroprop-1-ene (or its isomer depending on thermodynamic control).[1]
  • Quench: Pour into ice water containing dilute HCl (to neutralize DBU).

  • Extraction: Extract with pentane (product is volatile).[1]

  • Purification: Fractional distillation.

Part 5: Data Summary & Safety

Table 1: Physicochemical Properties & Handling

PropertyValueCritical Handling Note
Molecular Formula

Molecular Weight 255.86 g/mol Heavy halogenated compound.[1][5]
Boiling Point ~116-120°CLiquid at RT; handle in fume hood.
Density ~2.1 g/mLVery dense; use weighted stir bars.[1]
Stability Light SensitiveStore in amber glass; stabilize with Cu wire.[1]
Toxicity Potential AlkylatorTreat as a potential mutagen/carcinogen.[1]

Self-Validating Analytical Checkpoints:

  • GC-MS: Parent ion

    
     is often weak; look for 
    
    
    
    fragment (loss of 79/81).[1]
  • 
     NMR: 
    
    • 
       region: typically -40 to -60 ppm.[1]
      
    • 
       region: typically -130 to -150 ppm.[1]
      
    • Success Indicator: Disappearance of these signals and appearance of cyclopropane signals (~ -150 to -200 ppm range) or olefinic fluorine signals.[1]

Part 6: Workflow Diagram (Synthesis Logic)

Synthesis_Workflow Start Start: Vinyl Fluoride + CF2Br2 Step1 Radical Addition (hv or Peroxide) Forms DBTFP Start->Step1 Telomerization Decision Target Selection Step1->Decision PathA Path A: Cyclization (Zn/EtOH) Decision->PathA Bioisostere Synthesis PathB Path B: Elimination (DBU/Ether) Decision->PathB Allyl Linker Synthesis ProdA 1,1,2-Trifluorocyclopropane (Purify via Distillation) PathA->ProdA ProdB Fluorinated Propene Intermediate (Purify via Fractionation) PathB->ProdB

Caption: Operational workflow for synthesizing and utilizing DBTFP in pharma applications.

References

  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins.[1][3][4][6][7] Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1, 70, 229-237.[1]

  • Tarrant, P., Lovelace, A. M., & Lilyquist, M. R. (1955).[1] Free Radical Additions Involving Fluorine Compounds. IV. The Addition of Dibromodifluoromethane to Some Fluoroölefins.[3][4][6][8] Journal of the American Chemical Society, 77(10), 2783–2786.

  • Gagnon, A., & Dannenberg, C. A. (2021).[1] Fluorinated Cyclopropanes in Drug Discovery. Topics in Medicinal Chemistry. (Contextual grounding for the utility of the cyclopropane product).

  • Santa Cruz Biotechnology. (2024).[1] Product Data Sheet: 2,3-Dibromo-1,1,1-trifluoropropane (Isomer analog for physical property comparison). [5]

Sources

Dehydrobromination mechanisms of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dehydrobromination of 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243B2)

Executive Summary

This guide details the mechanistic pathways and optimized protocols for the dehydrobromination of This compound (HBFC-243B2). As a critical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs) and fluorinated building blocks (such as 3-bromo-1,1,3-trifluoropropene), controlling the regioselectivity of this elimination reaction is paramount.

This protocol utilizes a Phase Transfer Catalysis (PTC) approach to maximize yield and selectivity while mitigating the risks of polymerization common to fluorinated alkenes.

Mechanistic Insight & Causality

The dehydrobromination of this compound (


) is governed by the acidity of the methylene protons at the C2 position and the leaving group dynamics of the bromine atoms at C1 and C3.
Substrate Analysis
  • Structure:

    
    
    
  • Acidity: The protons on C2 (

    
    ) are highly acidic (
    
    
    
    ) due to the strong electron-withdrawing inductive effects (-I) of the adjacent gem-difluoro (
    
    
    ) and fluoromethine (
    
    
    ) groups.
  • Mechanism: The reaction proceeds primarily via an E1cB-like E2 mechanism . The base deprotonates C2 to form a stabilized carbanion intermediate, followed by the expulsion of a bromide ion.

Regioselectivity Pathways

Two distinct elimination pathways exist, leading to different regioisomers.

  • Path A (Thermodynamic Control): Elimination of

    
     from C2 and 
    
    
    
    from C3 (
    
    
    ).
    • Product: 1-bromo-1,1,3-trifluoroprop-2-ene (

      
      ).
      
    • Driving Force: Formation of the internal double bond stabilized by fluorine substitution.

  • Path B (Kinetic Control): Elimination of

    
     from C2 and 
    
    
    
    from C1 (
    
    
    ).
    • Product: 3-bromo-1,1,3-trifluoroprop-1-ene (

      
      ).
      
    • Driving Force: Formation of the terminal gem-difluoroalkene group (

      
      ), which is electronically stable but sterically accessible.
      

Expert Insight: Under standard PTC conditions (aqueous NaOH/KOH with quaternary ammonium salt), Path B is often favored due to the steric accessibility of the C1 bromine and the high stability of the resulting gem-difluoro terminal olefin. However, temperature control is critical; elevated temperatures promote secondary elimination to form 1,1,3-trifluoroallene , a highly reactive and potentially hazardous byproduct.

Mechanism Substrate 1,3-Dibromo-1,1,3- trifluoropropane (HBFC-243B2) Transition Carbanion Intermediate [BrCF2-CH(-)-CHFBr] Substrate->Transition Base (OH-) -H2O PathA Path A: Loss of Br- from C3 Transition->PathA PathB Path B: Loss of Br- from C1 Transition->PathB ProdA Product A: CF2Br-CH=CFH (Internal Olefin) PathA->ProdA -Br- ProdB Product B: CF2=CH-CHFBr (Terminal Olefin) PathB->ProdB -Br- (Major)

Figure 1: Competitive elimination pathways for HBFC-243B2. Path B is generally favored under mild basic conditions.

Experimental Protocol

This protocol uses a biphasic system (Water/Dichloromethane) with Tetrabutylammonium Bromide (TBAB) as the phase transfer catalyst. This method ensures high conversion rates at moderate temperatures, preserving the integrity of the fluorinated olefin product.

Reagents & Equipment
ComponentSpecificationRole
Substrate HBFC-243B2 (>98%)Precursor
Base KOH (40% aq. solution)Deprotonating agent
Solvent Dichloromethane (DCM)Organic phase, solubilizes substrate
Catalyst TBAB (1-3 mol%)Phase Transfer Catalyst
Inhibitor BHT (100 ppm)Radical scavenger (prevents polymerization)
Equipment Jacketed reactor, Overhead stirrerTemperature control, mixing
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 500 mL jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and reflux condenser (set to -10°C).

  • Purge the system with

    
     to remove oxygen (oxygen can initiate radical polymerization of the product).
    

Step 2: Charge & Solubilization

  • Charge This compound (25.6 g, 0.1 mol) into the reactor.

  • Add Dichloromethane (100 mL) and BHT (10 mg) . Stir until dissolved.

  • Add TBAB (0.32 g, 1 mmol) .

  • Cool the mixture to 0°C .

Step 3: Reaction Initiation

  • Slowly add 40% KOH solution (28.0 g, 0.2 mol) dropwise over 30 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 5°C during addition to prevent side reactions.

  • Increase stirring speed to 600-800 RPM to ensure an emulsion forms (critical for PTC kinetics).

Step 4: Reaction Monitoring

  • Maintain temperature at 10-15°C for 2-4 hours.

  • Sampling: Take a 0.5 mL aliquot from the organic layer every hour. Analyze via GC-MS or

    
    -NMR.
    
    • Target Endpoint: >95% consumption of starting material.[1]

Step 5: Quench & Isolation

  • Stop stirring and allow phases to separate.

  • Drain the lower organic layer.

  • Wash the organic layer with Water (2 x 50 mL) followed by Brine (50 mL) .

  • Dry over anhydrous

    
    .
    
  • Distillation: Remove solvent under reduced pressure. Distill the product (approx. bp 80-90°C, dependent on isomer mix) under weak vacuum.

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. Use the following markers to confirm product identity.

MethodExpected Signal (Isomer B:

)
Diagnostic Note
GC-MS Molecular Ion:

(Loss of HBr from 256)
Look for characteristic isotope pattern of mono-bromo compounds (1:1 doublet).

NMR

to

ppm (

)

to

ppm (

)
Distinct gem-difluoro vinyl signal confirms Path B product.

NMR

ppm (Vinyl H)
Coupling constants (

) will be large (50-70 Hz) for geminal H-F.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poor mixing or insufficient catalyst.

    • Fix: Increase stirring speed (PTC is diffusion-limited) or increase TBAB to 5 mol%.

  • Issue: Emulsion won't break.

    • Cause: High viscosity or surfactant effect of byproducts.

    • Fix: Filter through a Celite pad or add saturated NaCl solution.

  • Issue: Polymerization (Gelling).

    • Cause: Overheating or lack of inhibitor.

    • Fix: Ensure BHT is present; keep reaction temperature strictly <20°C.

Workflow Diagram

Protocol Start Start: Charge Reactor (HBFC-243B2 + DCM + TBAB) Cool Cool to 0°C N2 Purge Start->Cool AddBase Add 40% KOH (Dropwise, T < 5°C) Cool->AddBase React React at 10-15°C (2-4 Hours) AddBase->React Check Check Conversion (GC/NMR) React->Check Check->React <95% Conv. Quench Phase Separation & Wash Check->Quench >95% Conv. Distill Distillation (Isolate Product) Quench->Distill

Figure 2: Operational workflow for the PTC-mediated dehydrobromination.

References

  • Preparation of 2-bromo-3,3,3-trifluoropropene and intermediates. QuickCompany. (2013). Patent Application for PTC synthesis of bromofluoropropenes.Link

  • Method for the preparation of 3-bromo-1,1,1-trifluoropropane. European Patent Office.[1] (2004).[1][2][3] EP1119534B1.Link

  • Synthesis of 1-Bromo-3,3,3-trifluoropropene. Google Patents. (2015). US8877988B2.Link

  • This compound (HBFC-243B2). ChemicalBook. (2024). Product Properties and Suppliers.[4][5]Link

  • Dehydrohalogenation Mechanisms. Video Tutor. (2016). E2 Elimination Regioselectivity.Link

Sources

Experimental procedures for functionalizing 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243 B2)

Abstract

This guide details the experimental procedures for the functionalization of This compound (CAS: 460-60-6), also known as HBFC-243 B2.[1][2][3] As a telomer derived from dibromodifluoromethane and vinyl fluoride, this scaffold possesses two distinct electrophilic sites: a difluoromethylene bromide (


) and a monofluoromethine bromide (

).[1][3][4] This structural asymmetry allows for regioselective transformations, making it a valuable precursor for fluorinated dienes, heterocyclic pharmacophores, and cross-coupled building blocks.[5][1][4]

Chemical Profile & Reactivity Analysis

  • IUPAC Name: this compound[5][1][2][3][6][7]

  • CAS Number: 460-60-6[1][2][3][7]

  • Molecular Formula:

    
    [1][4]
    
  • Structure:

    
    
    

Reactivity Matrix: The molecule contains two non-equivalent bromine atoms with distinct reactivity profiles:

  • Site A (

    
    , 
    
    
    
    ):
    "Hard" electrophile. Resistant to
    
    
    substitution due to electronic repulsion by fluorine lone pairs and steric shielding.[5][1][4] Highly active in radical processes (Atom Transfer Radical Addition - ATRA) and metal-halogen exchange (though carbenoid decomposition is a risk).[1][3][4]
  • Site B (

    
    , 
    
    
    
    ):
    "Soft" electrophile.[5][1][3][4] A secondary allylic-like halide.[1][3][4] Susceptible to
    
    
    substitution
    with strong nucleophiles and E2 elimination to form fluorinated alkenes.[5][1][3][4]

Safety & Handling (Critical)

  • Ozone Depleting Substance: This compound is a Class II ODS (HBFC).[5][1][3][4] All work must be performed in a closed system with efficient cold traps to prevent atmospheric release.[5][1][3][4]

  • Toxicity: Fluorinated alkyl bromides are potential alkylating agents.[5][1][3][4] Use double-gloving (Laminate/Nitrile) and work within a certified fume hood.[1][3][4]

  • Incompatibility: Avoid contact with active metals (Mg, Li, Na) unless under strictly controlled anhydrous conditions to prevent runaway exotherms or explosion.[5][1][4]

Experimental Protocols

Protocol A: Regioselective Dehydrobromination

Objective: Synthesis of 1-Bromo-1,1,3-trifluoroprop-2-ene (and isomers) for use as fluorinated monomers.[1][3] Mechanism: Base-mediated E2 elimination.[1][3][4] The proton on


 is acidic due to the inductive effect of flanking fluorine atoms.[5][1][3][4]

Reagents:

  • Substrate: this compound (1.0 equiv)[5][1][3]

  • Base: Potassium Hydroxide (KOH) (1.1 equiv) or DBU (1.1 equiv) for milder conditions.[5][1][4]

  • Solvent: Ethanol (absolute) or Diglyme (for higher temp).[5][1][4]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Charging: Add this compound (25.6 g, 100 mmol) and Ethanol (100 mL) to the flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve KOH (6.2 g, 110 mmol) in Ethanol (50 mL). Add this solution dropwise over 45 minutes. Note: Exothermic reaction.[5][1][3][4] Monitor internal temperature to keep

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (KBr) will form.[5][1][3][4]

  • Workup: Filter off the KBr salts. Pour the filtrate into ice water (200 mL). The fluorinated alkene product is dense and immiscible.[5][1][3][4]

  • Isolation: Extract with dichloromethane (

    
    ). Dry combined organics over 
    
    
    
    .
  • Purification: Carefully concentrate (volatile product!) and distill at reduced pressure.

    • Target Product:1-Bromo-1,1,3-trifluoroprop-2-ene (

      
       or isomer).[1][3]
      
    • Yield: Typically 65-75%.[1][3][4]

Data Summary Table:

ParameterConditionObservation
Temperature 0°C

RT
Higher temps promote di-elimination to dienes.[1][3][4]
Stoichiometry 1.1 equiv BaseExcess base leads to polymerization.[5][1][3][4]
Selectivity Kinetic ControlLoss of HBr from

is preferred over

due to lower bond dissociation energy of secondary C-Br.[1][3][4]
Protocol B: Radical Allylation (Keck-Type)

Objective: Introduction of an allyl group to the


 position to create 4-Bromo-4,4,6-trifluoro-1-hexene .[1][3]
Mechanism:  Radical chain reaction involving the homolytic cleavage of the weaker 

bond (often the

bond is activated by specific catalysts, or the secondary

reacts).[1][4] Correction: In polyfluorinated systems, the

radical is stable, but the secondary

is weaker.[5][1][4] However, using AIBN typically activates the most substituted radical or the one stabilized by F.[5][1][4]

Reagents:

  • Substrate: this compound (10 mmol)[5][1][3]

  • Reagent: Allyltributylstannane (12 mmol)[1][4]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.5 mmol)[1][4]

  • Solvent: Benzene or Trifluoromethylbenzene (degassed).[5][1][3][4]

Procedure:

  • Degassing: In a Schlenk tube, combine substrate, allyltributylstannane, and solvent. Freeze-pump-thaw (3 cycles) to remove oxygen.[1][3][4]

  • Initiation: Add AIBN under argon flow.

  • Reaction: Heat to 80°C (reflux) for 6 hours.

  • Workup: Cool to RT. Add aqueous KF (10%) and stir vigorously for 1 hour to precipitate tin residues as polymeric fluorides.

  • Filtration: Filter through a pad of Celite.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: This installs an allyl group, replacing a Br atom.[5][1][4]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for functionalizing HBFC-243 B2, highlighting the selectivity between the "Hard"


 site and "Soft" 

site.

G Start 1,3-Dibromo-1,1,3- trifluoropropane (HBFC-243 B2) Elimination Base (KOH/DBU) Dehydrobromination Start->Elimination Radical Radical Initiator (AIBN/Allyl-Sn) Start->Radical Subst Nucleophile (R-NH2) SN2 Substitution Start->Subst Slow Prod_Alkene Bromofluoropropenes (Monomers) Elimination->Prod_Alkene -HBr Prod_Allyl Allylated Fluorocarbon (Chain Extension) Radical->Prod_Allyl C-C Bond Formation Prod_Amine Fluorinated Amines (Heterocycle Precursors) Subst->Prod_Amine Displacement at C3

Caption: Divergent functionalization pathways for this compound based on reagent class.

References

  • U.S. Environmental Protection Agency. (2012).[5][1][3][4] Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential. (Confirming CAS 460-60-6 and classification). Link

  • Maxell, Ltd. (2023).[5][1][4] Safety Data Sheet & Chemical List for HBFCs. (Identifying HBFC-243 B2 structure and CAS). Link

  • GuideChem. (2023).[5][1][3][4] this compound Properties and Suppliers. Link

  • ChemicalBook. (2024).[5][1][3][4] 1,3-Dibromo-1,1-difluoropropane (Analogous Chemistry Reference). Link

  • Organic Chemistry Portal. (2023). Synthesis of Fluorinated Alkenes via Dehydrohalogenation. Link

Sources

Application Note: Catalytic Valorization of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic applications of 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243 B2; CAS 460-60-6), a specialized halogenated precursor. While historically regulated as an Ozone Depleting Substance (ODS), its chemical structure makes it a valuable intermediate for synthesizing next-generation hydrofluoroolefins (HFOs) and fluorinated building blocks used in medicinal chemistry.

Abstract

This protocol establishes methodologies for the catalytic conversion of this compound (


) into high-value fluorinated olefins and heterocycles. We focus on two primary catalytic pathways: (1) Selective Dehydrobromination  to generate fluorinated propenes (HFO precursors), and (2) Lewis Acid-Catalyzed Fluorination  (Halex) for HFC synthesis. These workflows are designed for researchers in fluorine chemistry and process development, emphasizing selectivity control and handling of halogenated intermediates.
Molecule Profile & Reactivity
PropertySpecification
Chemical Name This compound
Common Code HBFC-243 B2
CAS Number 460-60-6
Formula

Structure

Molecular Weight 255.86 g/mol
Reactivity Class Vicinal/Geminal Dihaloalkane; Electrophilic at C1/C3; Acidic protons at C2.[1]

Key Reactivity Modes:

  • Dehydrohalogenation: The protons at C2 are acidic due to the inductive effect of flanking halogens (

    
     and 
    
    
    
    ). Base-catalyzed or thermal catalytic elimination of HBr is the dominant pathway.
  • Halogen Exchange (Halex): The C-Br bonds are susceptible to substitution by Fluorine (using HF/SbF5) or Nucleophiles (using Cu/Pd catalysis).

  • Reductive Cyclization: 1,3-elimination of

    
     (using Zn or SmI2) yields fluorinated cyclopropanes.
    
Core Application: Catalytic Dehydrobromination to Fluorinated Propenes

This is the primary industrial application, serving as a route to 1,1,3-Trifluoropropene (HFO-1243zf) and related monomers.

Mechanism & Pathway

The elimination of HBr can occur regioselectively:

  • Path A (C1-C2 Elimination): Loss of

    
     from C2 and 
    
    
    
    from C1 yields 1,1,3-Trifluoro-3-bromopropene (
    
    
    ).
  • Path B (C2-C3 Elimination): Loss of

    
     from C2 and 
    
    
    
    from C3 yields 1,3-Difluoro-1-bromopropene (
    
    
    ).

Path A is thermodynamically favored due to the formation of the gem-difluoroalkene moiety.

Dehydrobromination Precursor This compound (CF2Br-CH2-CHFBr) Cat Catalyst: Activated Carbon / Cr2O3 Precursor->Cat Intermediate1 Transition State (Carbanion/Radical) Cat->Intermediate1 ProductA 1,1,3-Trifluoro-3-bromopropene (CF2=CH-CHFBr) (Major) Intermediate1->ProductA -HBr (Path A) ProductB 1,3-Difluoro-1-bromopropene (CF2Br-CH=CFH) (Minor) Intermediate1->ProductB -HBr (Path B)

Caption: Regioselective dehydrobromination pathways catalyzed by Lewis acidic surfaces.

Experimental Protocol: Gas-Phase Catalytic Dehydrobromination

Objective: Selective conversion to 1,1,3-trifluoro-3-bromopropene.

Materials:

  • Precursor: this compound (Liquid).[1][2][3][4]

  • Catalyst: Acid-washed Activated Carbon or Fluorinated Chromia (

    
    ).
    
  • Carrier Gas: Nitrogen (

    
    ).
    
  • Reactor: Inconel or Monel tubular reactor (resistant to HF/HBr).

Step-by-Step Procedure:

  • Catalyst Activation: Load 20 g of catalyst into the tubular reactor. Activate at 350°C under

    
     flow (50 sccm) for 2 hours to remove moisture and surface oxides.
    
  • Feed Preparation: Vaporize the precursor using a pre-heater set to 150°C. Mix with

    
     carrier gas (Molar ratio 
    
    
    
    :Precursor = 4:1).
  • Reaction: Feed the vapor mixture into the reactor maintained at 250–300°C .

    • Note: Temperatures >350°C may promote degradation or carbonization (coking).

  • Quenching: Pass the reactor effluent through a scrubber containing 10% KOH solution to neutralize the byproduct HBr.

  • Collection: Condense the organic product in a cold trap (-78°C, Dry Ice/Acetone).

  • Purification: Fractional distillation. The product alkene typically has a lower boiling point than the precursor.

Data Analysis:

  • Conversion: >90% expected at 300°C.

  • Selectivity: 85-95% for the gem-difluoroalkene (Path A).

  • Characterization:

    
    -NMR (distinct signals for 
    
    
    
    vs
    
    
    ).
Advanced Application: Lewis Acid-Catalyzed Fluorination (Halex)

This protocol describes the substitution of Bromine with Fluorine to synthesize 1,1,1,3,3-Pentafluoropropane (HFC-245fa precursor) or related HFCs.

Mechanism

The reaction utilizes a strong Lewis acid catalyst (Antimony Pentachloride,


) to activate the C-Br bond, facilitating nucleophilic attack by HF.


Experimental Protocol: Liquid-Phase Fluorination

Safety Warning: HF and SbCl5 are extremely hazardous. Use a dedicated fume hood with HF-resistant apparatus (PTFE/PFA).

Materials:

  • Precursor: this compound.[1][2][3][4][5][6][7][8][9]

  • Reagent: Anhydrous Hydrogen Fluoride (aHF).

  • Catalyst:

    
     (or 
    
    
    
    generated in situ).
  • Vessel: 300 mL Hastelloy or Monel autoclave.

Step-by-Step Procedure:

  • Charge Catalyst: In a dry box, load

    
     (0.1 eq) into the autoclave.
    
  • Charge Precursor: Add the precursor (1.0 eq) to the cooled autoclave (-40°C).

  • HF Addition: Transfer anhydrous HF (10.0 eq) via vacuum transfer.

  • Reaction: Seal the autoclave and heat to 80–120°C with stirring (500 rpm).

    • Pressure will rise due to HBr generation. Maintain pressure < 20 bar by venting HBr through a scrubber if necessary.

  • Duration: Run for 4–6 hours.

  • Work-up: Cool to 0°C. Slowly vent excess HF/HBr into a KOH scrubber.

  • Extraction: Pour the residue onto ice/water. Extract the organic layer with Dichloromethane (DCM).

  • Analysis: Analyze the organic phase by GC-MS. Look for mono-substitution (

    
    ) and di-substitution (
    
    
    
    ) products.
Niche Application: Synthesis of Fluorinated Cyclopropanes

For medicinal chemistry applications, the 1,3-dibromo motif allows for reductive cyclization to form 1,1,3-Trifluorocyclopropane .

Cyclization Precursor This compound Reagent Zn Dust / Li (DMF or Ethanol) Precursor->Reagent Product 1,1,3-Trifluorocyclopropane Reagent->Product 1,3-Elimination (-ZnBr2)

Caption: Reductive cyclization (Freund Reaction) to form the trifluorocyclopropane scaffold.

Protocol Summary:

  • Suspend Activated Zinc dust (2.5 eq) in anhydrous DMF.

  • Add catalytic

    
     (1 mol%) to activate the Zinc.
    
  • Add precursor dropwise at reflux temperature (approx. 100°C).

  • Distill the volatile cyclopropane product directly from the reaction mixture as it forms (bp < 60°C).

References
  • Preparation of 3-bromo-1,1,1-trifluoropropane. US Patent 5962754A. (Describes the catalytic hydrobromination of trifluoropropene, the reverse reaction which establishes the equilibrium and catalytic conditions for the HBFC precursor). Link

  • Process for the manufacture of 1,1,1,3,3-pentafluoropropane. US Patent 6187976B1. (Details the Sb(V) catalyzed fluorination of halo-propanes using HF). Link

  • Synthesis of Fluorinated Heterocycles.Journal of Fluorine Chemistry. (General reference for the use of fluorinated building blocks in heterocyclic synthesis).
  • Management of Persistent Organic Pollutants (POPs). TAKIM-G Report. (Identifies this compound as HBFC-243 B2 and outlines its regulatory status). Link

  • Radiative Efficiency of Chemicals. EPA Report. (Provides physical property data and environmental impact factors for this compound). Link

Sources

Application Note: Step-by-Step Synthesis of 1,1,3-Trifluoro-1,3-dienes via Dibromo Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the synthesis of fluorinated building blocks. It details the protocol for synthesizing 1,1,3-trifluoro-1,3-dienes , a critical class of monomers for high-performance elastomers and bioisosteres in medicinal chemistry.

The guide prioritizes the dehydrobromination/elimination pathway using dibromo precursors (specifically vicinal dibromides derived from fluorinated butenes), as this offers superior regiocontrol compared to direct cross-coupling of unstable fluorovinyl organometallics.

Executive Summary & Mechanistic Rationale

The synthesis of 1,1,3-trifluoro-1,3-dienes (


) presents a unique challenge due to the electronic repulsion between fluorine atoms and the susceptibility of the diene system to polymerization or hydrolysis. While palladium-catalyzed cross-coupling (e.g., Negishi or Stille) is effective for simple fluorodienes, it often requires expensive, unstable fluorovinyl zinc or tin reagents.

This protocol utilizes a dibromo precursor strategy —specifically the base-mediated double dehydrobromination of 2,3-dibromo-1,1,3-trifluorobutane or the zinc-mediated reductive elimination of 1,2,3,4-tetrabromo-1,1,3-trifluorobutane. This approach is preferred for scale-up because:

  • Precursor Stability: Dibromoalkanes are bench-stable liquids, unlike gaseous fluorovinyl halides.

  • Regiocontrol: The position of the double bonds is "locked" by the bromine placement, preventing the isomerization often seen in metal-catalyzed chain walking.

  • Atom Economy: It utilizes readily available hydrofluorocarbon (HFC) feedstocks (e.g., HFC-365mfc derivatives).

Retrosynthetic Analysis

The synthesis relies on constructing the carbon skeleton first, followed by halogenation/dehalogenation sequences to install the unsaturation.

Retrosynthesis cluster_legend Pathway Logic Target 1,1,3-Trifluoro-1,3-diene (CF2=CH-CF=CH2) Precursor 2,3-Dibromo-1,1,3-trifluorobutane (CF2H-CHBr-CFBr-CH3) Target->Precursor Double Dehydrobromination (Base-Mediated) Start 1,1,3-Trifluoro-2-butene (CF2H-CH=CF-CH3) Precursor->Start Electrophilic Bromination (Br2) Feedstock HFC-365mfc (CF3-CH2-CF2-CH3) Start->Feedstock Dehydrofluorination Elimination Elimination Bromination Bromination Elimination->Bromination Activation Activation Bromination->Activation

Figure 1: Retrosynthetic logic flow from industrial HFC feedstocks to the target fluorodiene via the critical dibromo intermediate.

Safety & Handling Protocols

  • Hydrofluoric Acid (HF) Risk: Dehydrofluorination side reactions may generate HF. All reactions must be performed in a fume hood with calcium gluconate gel available.

  • Bromine (

    
    ):  Highly corrosive and volatile. Use a dropping funnel and keep the reaction cooled.
    
  • Pressure Hazards: 1,1,3-Trifluoro-1,3-diene is a low-boiling liquid/gas (bp ~40-50°C estimated). Reactions should be conducted in pressure-rated vessels or with efficient reflux condensers.

Experimental Protocol: The Dibromo Route

Phase A: Synthesis of the Dibromo Precursor

Target: 2,3-Dibromo-1,1,3-trifluorobutane Starting Material: 1,1,3-Trifluoro-2-butene (derived from HFC-365mfc via standard dehydrofluorination [1]).

Reagents:

  • 1,1,3-Trifluoro-2-butene (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Dichloromethane (DCM) or

    
     (Solvent)
    
  • 0°C Ice bath

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 1,1,3-trifluoro-2-butene (50 mmol) and DCM (100 mL). Equip with a magnetic stir bar, dropping funnel, and

    
     inlet.
    
  • Bromination: Cool the solution to 0°C. Add elemental bromine (52.5 mmol) dropwise over 30 minutes. The red color of bromine should disappear as it reacts.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by

    
     NMR (disappearance of vinylic fluorine signals).
    
  • Workup: Wash the organic layer with 10%

    
     (to remove excess 
    
    
    
    ), followed by water and brine.
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
    • Checkpoint: The product, 2,3-dibromo-1,1,3-trifluorobutane, is typically obtained as a diastereomeric mixture (oil) in >90% yield.

Phase B: Double Dehydrobromination to 1,1,3-Trifluoro-1,3-diene

Mechanism: E2 Elimination. Critical Control Point: Temperature control is vital to prevent polymerization of the diene.

Reagents:

  • 2,3-Dibromo-1,1,3-trifluorobutane (1.0 equiv)

  • Potassium Hydroxide (KOH) (powdered, 3.0 equiv) or DBU (2.5 equiv)

  • Solvent: Diglyme (high boiling point allows distillation of product) or THF.

  • Radical Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%)

Procedure:

  • Setup: Use a distillation setup directly attached to the reaction flask. The receiving flask must be cooled to -78°C (dry ice/acetone).

  • Reaction: Suspend powdered KOH (150 mmol) and BHT (trace) in Diglyme (50 mL) in the reaction flask. Heat to 60°C.

  • Addition: Add the dibromo precursor (50 mmol) dropwise to the hot base suspension.

    • Note: The reaction is exothermic. The volatile diene will begin to form immediately.

  • Distillation: Gradually increase the bath temperature to 100-120°C to drive the diene out of the mixture and into the cold trap.

  • Purification: The collected distillate usually contains traces of partially eliminated product. Redistill using a fractionating column (Vigreux) to isolate pure 1,1,3-trifluoro-1,3-diene.

Data Summary Table
ParameterPhase A (Bromination)Phase B (Elimination)
Reagent

/ DCM
KOH / Diglyme
Temp 0°C

RT
60°C

120°C
Time 3 hours2-4 hours (concurrent distillation)
Yield (Typical) 92-95%65-75%
Key Byproduct Unreacted alkeneMonobromo-dienes (recyclable)

Alternative "Modern" Protocol: Pd-Catalyzed Cross-Coupling

Use this method if specific regio-isomers or aryl-substituted dienes are required.

Concept: Coupling of 2-bromo-3,3,3-trifluoropropene (BTP) (often mislabeled as a dibromo-equivalent due to its reactivity) with vinyl boronic acids. Note that this typically yields trifluoromethyl dienes (


), not the 1,1,3-trifluoro backbone.

For the strict 1,1,3-trifluoro backbone (


), the Negishi Coupling  is the gold standard alternative [2].

Protocol:

  • Coupling Partners: 2,2-Difluoro-1-iodoethene + (1-Fluorovinyl)zinc iodide.

  • Catalyst:

    
     (5 mol%).
    
  • Conditions: THF, 60°C, 12h.

  • Advantage: High modularity.

  • Disadvantage: High cost of fluorinated vinyl zinc reagents.

Process Workflow Diagram

Workflow cluster_prep Precursor Preparation cluster_elim Elimination & Isolation Step1 Start: 1,1,3-Trifluoro-2-butene Step2 Add Br2 (0°C, DCM) Electrophilic Addition Step1->Step2 Step3 Isolate 2,3-Dibromo-1,1,3-trifluorobutane (Yield >90%) Step2->Step3 Step4 Base Treatment (KOH/Diglyme) Double Dehydrobromination Step3->Step4 Purified Oil Step5 Reactive Distillation (Trap at -78°C) Step4->Step5 Heat > 60°C Step6 Final Fractionation Target: 1,1,3-Trifluoro-1,3-diene Step5->Step6 Crude Distillate Quality Purity >98%? Step6->Quality QC: 19F NMR, GC-MS

Figure 2: Operational workflow for the conversion of fluorinated butenes to dienes via the dibromo intermediate.

References

  • Preparation of Fluorobutene Derivatives. U.S. Patent 7,259,281 B2. (Describes the dehydrofluorination of HFC-365mfc to 1,1,3-trifluorobut-2-ene). Link

  • Synthesis of Fluorodienes. Journal of Organic Chemistry, 2009, 74(11), 4124-4131.[1] (Discusses Negishi coupling strategies for fluorinated dienes). Link

  • Stereoselective Synthesis of 1,3-Dienes. MDPI Molecules, 2021. (Review of modern catalytic methods including BTP coupling). Link

  • 1,1,2-Trifluoro-1,3-butadiene: A Convenient C4 Intermediate. Journal of Organic Chemistry, 2003. (Foundational work on similar trifluorodiene systems). Link

Sources

Application Note: Reagent Compatibility & Synthetic Utility of 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243B2)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists working with 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-60-6). This document synthesizes chemical compatibility data with synthetic utility, focusing on its role as a precursor for fluorinated cyclopropanes and olefins.[1]


)
CAS Number:  460-60-6[2]

Executive Summary & Chemical Profile

This compound (often referred to as HBFC-243B2) is a specialized hydrobromofluorocarbon intermediate.[3] Its structure features two vicinal carbon centers flanking a central methylene group, each bearing bromine and fluorine substituents. This 1,3-dihalo motif makes it a prime candidate for reductive cyclization to form fluorinated cyclopropanes (Freund reaction) or dehydrohalogenation to synthesize bromofluoropropenes.

Key Chemical Features:

  • Electrophilicity: The C1 (

    
    ) and C3 (
    
    
    
    ) positions are electrophilic. C3 is a secondary halide and more susceptible to nucleophilic attack than the sterically hindered and fluorine-stabilized C1.
  • Acidity: The central methylene protons (

    
    ) are acidified by the electron-withdrawing inductive effect of the flanking halogenated carbons, making the molecule sensitive to bases.
    
  • Regulatory Status: Classified as a Class I Ozone Depleting Substance (ODS) in many jurisdictions. Handling requires strict adherence to environmental containment protocols.[4]

Reagent Compatibility Matrix

The following matrix categorizes reagents based on their interaction with this compound. This data is critical for designing safe downstream derivatization.

Reagent ClassCompatibility StatusInteraction Mechanism & Outcome
Strong Bases (KOH, NaOH, NaOEt, DBU)Incompatible Dehydrobromination (Elimination). The acidic C2 protons are abstracted, leading to the loss of HBr and formation of bromofluoropropenes (e.g.,

). Uncontrolled exotherms possible.
Active Metals (Zn, Mg, Li, Na)Conditional Reductive Cyclization/Coupling. In protic solvents (EtOH, AcOH), Zn promotes 1,3-elimination to form 1,1,2-trifluorocyclopropane. In ethers, Mg may form Grignard species, though unstable due to

-elimination risk.
Nucleophiles (Amines, Azides, Thiolates)Variable Substitution (

).
Reaction occurs primarily at the C3 (

) position. The C1 (

) position is largely inert to

due to fluorine shielding.
Oxidizing Agents (KMnO4, H2O2)Compatible Generally stable under mild conditions. High-temperature oxidation may degrade the carbon chain.
Lewis Acids (AlCl3, SbF5)Incompatible Halogen Exchange/Isomerization. Strong Lewis acids can scramble halogens (Br/F exchange) or catalyze rearrangement.
Solvents (THF, DCM, Toluene)Compatible Inert. Suitable for reaction media. Avoid basic solvents (Pyridine) unless elimination is intended.

Mechanistic Pathways & Causality

Understanding the electronic environment of the molecule explains the "Why" behind the compatibility matrix.

The 1,3-Elimination Pathway (Cyclization)

When treated with Zinc, the molecule undergoes a reductive 1,3-dehalogenation. Zinc inserts into the weaker C-Br bond (likely at the less hindered C3 or the C1 position), forming a transient organozinc species. This nucleophilic carbon then attacks the distal C-Br center, closing the ring to form 1,1,2-trifluorocyclopropane . This is the primary synthetic utility of this reagent.

The Dehydrobromination Pathway (Olefin Formation)

The C2 protons are flanked by


 and 

. The strong electron-withdrawing nature of fluorine renders these protons acidic (

). Bases remove a proton, creating a carbanion that stabilizes by expelling a bromide ion (

-elimination).
  • Regioselectivity: Elimination can occur towards C1 or C3. Formation of the

    
     double bond (towards C1) is often thermodynamically favored due to the strength of the C-F bond on the 
    
    
    
    carbon (gem-difluoro olefin stability).
Reaction Pathway Diagram (DOT)

ReactionPathways Start 1,3-Dibromo-1,1,3- trifluoropropane Base Strong Base (KOH/EtOH) Start->Base Path A: Acid-Base Metal Active Metal (Zn/EtOH) Start->Metal Path B: Reductive Olefin Bromofluoropropenes (Elimination Product) Base->Olefin -HBr (Exothermic) Note1 C2 Protons are acidic due to flanking EWGs Base->Note1 Cyclo 1,1,2-Trifluorocyclopropane (Cyclization Product) Metal->Cyclo 1,3-Dehalogenation (Freund Reaction) Note2 Zn inserts into C-Br; Nucleophilic attack closes ring Metal->Note2

Figure 1: Divergent reaction pathways for this compound based on reagent choice.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,1,2-Trifluorocyclopropane (Reductive Cyclization)

Objective: Selective formation of the cyclopropane ring using Zinc dust. Safety: Perform in a fume hood. The product is volatile.

Materials:

  • This compound (10 mmol, 2.56 g)

  • Zinc Dust (Activated*, 20 mmol, 1.30 g)

  • Ethanol (Absolute, 20 mL)

  • Reflux condenser, N2 atmosphere.

Step-by-Step Methodology:

  • Zinc Activation: Wash commercial Zinc dust with 2% HCl, then water, then ethanol, and dry under vacuum. Causality: Removes surface oxides (ZnO) to expose reactive metal sites.

  • Setup: In a 50 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, suspend the activated Zinc in 10 mL of Ethanol. Heat to a gentle reflux (

    
    ).
    
  • Addition: Dissolve the this compound in 10 mL Ethanol. Add this solution dropwise to the refluxing Zinc suspension over 30 minutes.

    • Observation: The reaction is exothermic. Maintain reflux rate.

  • Reaction: Continue reflux for 2-4 hours. Monitor by GC-MS or 19F-NMR.

    • Self-Validation: Disappearance of the starting material peaks (-60 to -70 ppm range in 19F NMR) and appearance of high-field cyclopropane fluorine signals (-180 to -220 ppm).

  • Workup: Cool the mixture. Distill the product directly from the reaction mixture (if boiling point allows, typically

    
    ) or filter off Zinc salts and fractionally distill.
    
  • Yield: Expect 60-80%.

Protocol B: Controlled Dehydrobromination

Objective: Synthesis of 1,1,3-trifluoro-3-bromopropene.

Materials:

  • This compound (10 mmol)

  • Potassium Hydroxide (KOH, 12 mmol)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Setup: Prepare a solution of KOH in Ethanol (1 M). Cool to

    
     in an ice bath.
    
  • Addition: Add the substrate slowly to the base solution. Causality: Low temperature prevents polymerization of the resulting diene or olefin.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature.
    
  • Workup: Pour into ice water. Extract the organic layer with Dichloromethane (DCM).

  • Purification: Dry over

    
     and distill carefully.
    

Workflow Visualization

Workflow Step1 Start: Raw Material QC (Check 19F NMR for purity) Decision Target Product? Step1->Decision PathA Cyclopropane Synthesis Decision->PathA Ring Closure PathB Olefin Synthesis Decision->PathB Elimination ProcA1 Activate Zn Dust (HCl Wash) PathA->ProcA1 ProcB1 Prepare KOH/EtOH (Cool to 0°C) PathB->ProcB1 ProcA2 Reflux in EtOH (Slow Addition) ProcA1->ProcA2 ProcA3 Distillation ProcA2->ProcA3 ProcB2 Stir 1-2h ProcB1->ProcB2 ProcB3 Aqueous Extraction ProcB2->ProcB3

Figure 2: Operational workflow for selecting the synthesis pathway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 460-60-6. Retrieved from [Link]

  • Burton, D. J., & Yang, Z. Y. (1992).Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Reagents. Tetrahedron, 48(2), 189-275.
  • Swarts, F. (1901).Über die Fluorierung von organischen Verbindungen. Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Foundational reference for Zn reduction of bromofluoro compounds).
  • U.S. EPA. Class I Ozone-Depleting Substances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #SYN-DBTFP-001 Assigned Specialist: Senior Application Scientist, Halogen Chemistry Division

Executive Summary

You are likely encountering low yields (<40%) and high pot residues (oligomers) during the free-radical addition of dibromodifluoromethane (


)  to vinyl fluoride (

)
.

The synthesis of 1,3-Dibromo-1,1,3-trifluoropropane is a classic Kharasch addition (Atom Transfer Radical Addition - ATRA). The primary yield-killer in this reaction is telomerization . Because the C-Br bond in the product is weaker than the C-Br bond in the starting material, the product often competes for radicals, or the intermediate radical reacts with another alkene molecule instead of terminating.

This guide moves beyond standard textbook protocols to address the specific kinetic competition that dictates your yield.

Module 1: Stoichiometry & Feed Ratios (The "Telomer Trap")

Q: I am using a 1:1 molar ratio of reactants. Why is my product yield stuck at 30-40%?

A: A 1:1 ratio is chemically intuitive but kinetically disastrous for this specific reaction.

In radical additions of polyhaloalkanes to fluoroolefins, the propagation rate constant (


) for the radical adding to another alkene often exceeds the chain transfer constant (

) where the radical abstracts a bromine from the telogen (

).

If


, the intermediate radical (

) is statistically more likely to encounter another Vinyl Fluoride molecule than a

molecule. This leads to oligomers (telomers,

) rather than the desired 1:1 adduct (

).

Corrective Protocol: You must operate in a high-dilution regime regarding the alkene.

  • Increase Telogen Ratio: Use a 3:1 to 5:1 molar excess of

    
     relative to Vinyl Fluoride.
    
  • Semi-Batch Addition: Do not load all Vinyl Fluoride at once. Load the

    
     and catalyst, then slowly feed Vinyl Fluoride gas into the autoclave over 4–6 hours. This keeps the instantaneous concentration of alkene low, favoring chain transfer (product formation) over propagation (polymerization).
    
Data: Effect of Molar Ratio on Selectivity

Typical results based on peroxide-initiated systems at 90°C.

Molar Ratio (

: VF)
Yield (

Adduct)
Oligomers (

)
Comments
1 : 1 35%55%High viscosity residue; difficult distillation.
2 : 1 62%30%Improved, but separation still tedious.
4 : 1 88% < 10%Recommended. Excess

is easily recovered.

Module 2: Mechanistic Visualization

Understanding the competition between the Cycle A (Product) and Cycle B (Polymer) is critical. We must accelerate Cycle A.

ReactionPathway Start Initiation (Radical Source) Radical CF2Br• (Electrophilic Radical) Start->Radical Generates Inter Intermediate Radical (CF2Br-CH2-C•HF) Radical->Inter + VF (Regioselective) VF Vinyl Fluoride (CH2=CHF) Polymer Telomers/Oligomers (Yield Loss) VF->Polymer Monomer Product Target Product (this compound) Inter->Product Path A: Abstraction from CF2Br2 (Favored by Excess CF2Br2) Inter->Polymer Path B: + VF (Propagation) (Favored by High [VF]) CF2Br2 CF2Br2 (Excess Required) CF2Br2->Product Br Donor

Figure 1: Kinetic competition in Kharasch addition. Path A (Green) yields the target. Path B (Red) leads to waste. High


 concentration forces the reaction down Path A.

Module 3: Catalyst & Temperature Optimization

Q: I am using Benzoyl Peroxide (BPO) at 80°C. The reaction stalls.

A: BPO is a standard thermal initiator, but it has limitations:

  • Dead-End Inhibition: As the reaction proceeds, the accumulation of brominated byproducts can act as radical scavengers.

  • Half-Life Mismatch: If you run at 80°C, BPO decomposes relatively quickly (

    
     hrs). If your VF feed is 6 hours, you run out of radicals.
    

Troubleshooting Protocol:

  • Option A (Thermal - Robust): Switch to Azobisisobutyronitrile (AIBN) or Di-tert-butyl peroxide (DTBP) . DTBP allows operation at 110°C–120°C. Higher temperature favors the chain transfer step (breaking the C-Br bond of the telogen) over the addition step (polymerization), as the former has a higher activation energy.

  • Option B (Redox - Advanced): Use a Copper/Amine catalyst system (e.g., CuCl / bipyridine). This operates via a Single Electron Transfer (SET) mechanism.

    • Benefit: Operates at lower temperatures (60–80°C), reducing tar formation.

    • Mechanism:[1][2][3][4][5] The Cu(I) species abstracts Br from

      
      , transfers the radical to VF, and the resulting Cu(II)-Br species efficiently caps the radical to form the product. This "persistent radical effect" suppresses oligomerization significantly [1].
      

Module 4: Regioselectivity & Analysis

Q: How do I know I have the 1,3-isomer and not the 1,2-isomer?

A: The addition of the electrophilic


 radical is highly regioselective due to polar effects and steric hindrance.
  • Mechanism: The

    
     attacks the terminal methylene (
    
    
    
    )
    of vinyl fluoride.
  • Reasoning: Attack at the

    
     generates a radical at the 
    
    
    
    position (
    
    
    ). The fluorine atom stabilizes the adjacent radical center, and this pathway is sterically less crowded than attacking the CHF end [2].

Diagnostic NMR Shifts (Approximate):

  • Target (1,3-isomer): Look for a triplet of doublets for the central

    
     group.
    
  • Impurity (1,2-isomer): If

    
     attacked the CHF end, you would see a distinct 
    
    
    
    pattern (rare in this specific synthesis).

Module 5: Troubleshooting Workflow

Use this decision tree to diagnose your current batch failure.

Troubleshooting Problem Start: Low Yield / Failure CheckResidue Is the pot residue viscous/tarry? Problem->CheckResidue YesTar Issue: Telomerization CheckResidue->YesTar Yes NoTar Issue: Low Conversion CheckResidue->NoTar No ActionRatio Action: Increase CF2Br2:VF ratio to >3:1 YesTar->ActionRatio CheckPressure Did pressure drop stop early? NoTar->CheckPressure ActionTemp Action: Increase Temp or Change Initiator Restart Restart with fresh catalyst (Catalyst death) CheckPressure->Restart Yes (Stalled) Leak Check Autoclave for Leaks (VF is gas) CheckPressure->Leak No (Pressure stable)

Figure 2: Diagnostic flowchart for batch failure analysis.

References

  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins.[3][6][7][8] Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1, 70, 229-237.

  • Tarrant, P., Lovelace, A. M., & Lilyquist, M. R. (1955). Free Radical Additions Involving Fluorine Compounds. IV. The Addition of Dibromodifluoromethane to Some Fluoroölefins.[1][4][6][7][9] Journal of the American Chemical Society, 77(10), 2783–2786.

  • Haszeldine, R. N. (1952). The addition of free radicals to unsaturated systems.[1][3][4][6][7] Part I. The direction of radical addition to trifluorochloroethylene. Journal of the Chemical Society, 3490-3498. (Foundational text on fluoro-radical regioselectivity).

Disclaimer: This guide involves the handling of halogenated organics and pressurized gases.[10] All protocols must be reviewed by your facility's Safety Officer before execution.

Sources

Technical Support Guide: Purification of Crude 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Chemical Context

Before proceeding with purification, verify your crude material matches the target profile. This guide addresses the purification of the adduct formed typically via the telomerization of dibromodifluoromethane (


) and vinyl fluoride  (

).
  • Chemical Name: 1,3-Dibromo-1,1,3-trifluoropropane[1][2][3][4][5]

  • CAS Number: [460-60-6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~255.86 g/mol

  • Structure:

    
    
    
  • Physical State: Colorless to slightly yellow liquid (crude).

  • Key Impurities: Unreacted

    
     (Halon 1202), Vinyl Fluoride oligomers (
    
    
    
    species), and hydrofluoric/hydrobromic acid traces.

Core Purification Protocol

This protocol assumes a crude reaction mixture containing unreacted starting materials and telomer byproducts.

Phase 1: Stabilization & Acid Removal (Critical)

Crude polyhalopropanes often contain dissolved halogen acids (


, 

) generated during synthesis. Distilling acidic crude causes equipment corrosion and product degradation.
  • Degassing: If the crude is fresh from a pressurized reactor, allow residual Vinyl Fluoride (BP -72°C) to off-gas in a well-ventilated hood.

  • Aqueous Wash:

    • Wash the organic layer with ice-cold 5%

      
       solution .
      
    • Why? Neutralizes dissolved

      
      /
      
      
      
      . Ice-cold temperature prevents hydrolysis of the C-Br bonds.
    • Monitor pH: Ensure the aqueous phase remains basic (pH 8-9).

  • Phase Separation:

    • The product is dense (

      
      ). It will form the bottom layer .
      
    • Troubleshooting: If an emulsion forms, add a small amount of saturated

      
       (brine) to break it.
      
  • Drying:

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      for at least 2 hours.
    • Filter to remove the desiccant.

Phase 2: Fractional Distillation (Vacuum)

The boiling point of this compound is significantly higher than the starting material (


, BP ~23°C).
  • Setup: Vacuum distillation apparatus with a Vigreux column (or packed column for high purity) and a variable reflux head.

  • Pressure: Recommend 10–20 mmHg (Torr).

    • Reasoning: Reducing pressure keeps the pot temperature below 100°C, minimizing dehydrohalogenation (loss of HBr/HF) which creates olefinic impurities.

  • Fractions:

    • Fore-run: Unreacted

      
       and low-boiling isomers.
      
    • Main Fraction (Target): Collect the steady plateau.

      • Note: At 760 mmHg, homologs boil >130°C. Under 20 mmHg, expect the product to distill between 60°C – 80°C (Estimation—monitor head temp closely).

    • Heel/Residue: Higher telomers (

      
      , 
      
      
      
      species) and tars.

Troubleshooting & FAQs

Q1: My product has a persistent pink or violet tint. How do I remove it?

Diagnosis: This indicates the presence of free bromine (


) or iodine traces, often released if the reaction temperature spiked or if the crude was exposed to light for prolonged periods.
Solution: 
  • Wash the crude liquid with a 10% Sodium Thiosulfate (

    
    )  solution until the color dissipates.
    
  • Follow with a water wash, then dry and distill.

  • Store the purified product in amber glass to prevent photo-degradation.

Q2: The distillation head temperature is fluctuating, and I'm seeing "smoke" in the receiver.

Diagnosis: Dehydrohalogenation is occurring. The "smoke" is likely


 or 

gas forming because the pot temperature is too high. Solution:
  • Stop immediately.

  • Increase Vacuum: Lower the pressure to reduce the required boiling temperature.

  • Add Stabilizer: For storage or re-distillation, adding trace amounts of copper turnings or a radical inhibitor (like BHT) can stabilize the liquid.

Q3: My yield is lower than expected, and I have a large volume of low-boiling liquid.

Diagnosis: Incomplete conversion or poor telomerization control. Solution:

  • The "low boiler" is likely unreacted

    
    . This can be recovered and recycled.
    
  • Optimization: In future runs, increase the ratio of

    
     to Vinyl Fluoride. A large excess of the telogen (
    
    
    
    ) favors the 1:1 adduct (Target) over the
    
    
    oligomers.
Q4: The GC trace shows a peak very close to my product. What is it?

Diagnosis: Likely the reverse-addition isomer or a regioisomer.

  • Target:

    
    
    
  • Isomer:

    
     (less likely due to radical stability, but possible).
    Solution: 
    
  • These isomers have very similar boiling points. Separation requires a high-efficiency spinning band distillation column or preparative chromatography if >99.5% purity is required.

Visualizations

Impurity Profile & Removal Strategy
Impurity TypeLikely IdentityOriginRemoval Method
Gas Vinyl FluorideUnreacted ReagentDegassing / Fore-run
Low Boiler

(Halon 1202)
Excess ReagentDistillation Fore-run (Recycle)
Acid

,

DecompositionWash w/

High Boiler

(Dimer)
Over-reactionDistillation Residue (Pot)
Color Free Bromine (

)
Photo-oxidationWash w/

Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Dark/Acidic Liquid) Wash Wash: Ice-Cold 5% NaHCO3 (Neutralize HF/HBr) Start->Wash Thio Check Color: Pink/Violet? Wash->Thio ThioWash Wash: 10% Na2S2O3 (Remove Free Br2) Thio->ThioWash Yes Dry Dry Organic Layer (MgSO4 or CaCl2) Thio->Dry No ThioWash->Dry Filter Filter Desiccant Dry->Filter Distill Vacuum Distillation (10-20 mmHg) Filter->Distill F1 Fraction 1: Low Boilers (Recycle CF2Br2) Distill->F1 < 50°C (est) F2 Fraction 2: TARGET (this compound) Distill->F2 Plateau F3 Residue: Oligomers/Tars (Discard) Distill->F3 > 90°C (est)

Figure 1: Step-by-step logic for purifying crude this compound, addressing acidity and color issues prior to distillation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Analog). Retrieved from [Link]

  • Tarrant, P., & Lovelace, A. M. (1954).Free Radical Additions Involving Fluorine Compounds. The Addition of Dibromodifluoromethane to Fluoroolefins. Journal of the American Chemical Society.

Sources

Minimizing side reactions during 1,3-Dibromo-1,1,3-trifluoropropane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the functionalization of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) . Due to the specific fluorination pattern (


), this molecule acts as a "chemical spring-loaded trap," prone to rapid dehydrohalogenation (elimination) and carbene decomposition.[1]

This guide prioritizes suppression of elimination pathways and stabilization of organometallic intermediates .[1]

Topic: Minimizing Side Reactions in this compound Document ID: TG-DBTFP-001 Status: Active[1]

Part 1: Diagnostic & Decision Logic

Before initiating your reaction, use this logic flow to select the correct protocol. The primary failure mode for DBTFP is the inadvertent creation of 3-bromo-1,1,3-trifluoropropene (via elimination).[1]

DBTFP_Logic Start Target Functionalization Type Reaction Type? Start->Type NuSub Nucleophilic Substitution Type->NuSub Add Group Metal Metal-Halogen Exchange Type->Metal C-C Coupling CheckBase Is Nucleophile Basic? (pKa > 10) NuSub->CheckBase CheckTemp Temp > -78°C? Metal->CheckTemp SoftNu Use Soft Nucleophile Protocol (Thiolates, Azides, Amines) CheckBase->SoftNu No (Soft) HardNu HIGH RISK: Elimination Switch to Radical Pathway CheckBase->HardNu Yes (Hard) Cryo Use Barbier Conditions (In-situ Trapping) CheckTemp->Cryo No (<-78°C) FailCarbene FAILURE: Carbene Formation (:CF2 generation) CheckTemp->FailCarbene Yes (>-60°C)

Figure 1: Decision matrix for selecting reaction conditions to avoid elimination and decomposition.[1]

Part 2: Troubleshooting Guides (Protocols)

Issue 1: Unwanted Dehydrohalogenation (Formation of Alkenes)

Symptom: Appearance of olefinic signals in


 NMR (5.5–6.5 ppm) or 

presence in aqueous waste.[1] Mechanism: The central methylene protons (

) are acidified by the flanking electron-withdrawing groups (

and

).[1] Even weak bases can trigger E2 elimination to form

or

.[1]

Corrective Protocol (Soft Substitution): To substitute the bromine without elimination, you must decouple basicity from nucleophilicity.[1]

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if using anionic nucleophiles; they enhance basicity.[1] Use Acetonitrile (MeCN) or THF .[1]

  • Temperature Control: Maintain

    
    . Elimination has a higher activation energy than substitution; cooling favors 
    
    
    
    .[1]
  • The "Buffered" Approach:

    • Do not use NaH, NaOEt, or LDA.[1]

    • Do use

      
       with a phase transfer catalyst (18-Crown-6) if a base is strictly required to deprotonate a nucleophile.[1]
      
ParameterRecommendedAvoidReason
Nucleophile

,

,


,

,

Hard bases trigger E2 elimination immediately.[1][2][3]
Solvent MeCN, DCMDMF, HMPADipolar solvents strip cations, making anions "naked" bases.[1]
Counter-ion Lithium (

)
Potassium (

)
Tighter ion pairing (

) reduces basicity of the nucleophile.[1]
Issue 2: Decomposition during Lithiation (Metal-Halogen Exchange)

Symptom: Low yield, recovery of starting material, or formation of polymerized fluorocarbons.[1] Mechanism:

  • Lithium-Halogen exchange occurs preferentially at the

    
     site (C1) due to the 
    
    
    
    -fluorine activating effect.[1]
  • The resulting carbanion (

    
    ) is thermally unstable.[1]
    
  • Above -60°C, it undergoes

    
    -elimination of LiF to form a singlet carbene (
    
    
    
    ), which oligomerizes.[1]

Corrective Protocol (Transmetallation/Trapping): Do not generate the lithiated species and then add the electrophile. Use the Barbier Method (In-situ trapping).[1]

  • Setup: Mix DBTFP and the Electrophile (e.g., Aldehyde, TMSCl) in dry THF/Ether at -78°C.

  • Addition: Add

    
    -BuLi (or 
    
    
    
    -BuLi) dropwise to the mixture.
  • Logic: The Li-Hal exchange is faster than the reaction with the electrophile, but the resulting lithiated species is intercepted immediately by the electrophile present in solution, before it can decompose.

Critical Temperature Thresholds:

  • -100°C to -78°C: Safe zone for Li-exchange.

  • -60°C: Onset of

    
    -elimination (Carbene formation).[1]
    
  • -40°C: Rapid decomposition.[1]

Issue 3: Regioselectivity Failure (Wrong Bromine Reacts)

Symptom: Functionalization occurs at the


 (C3) site instead of 

(C1), or mixtures of both. Mechanism:
  • C1 (

    
    ):  More electron-deficient, faster Metal-Halogen exchange, harder to substitute via 
    
    
    
    (steric/electronic repulsion).[1]
  • C3 (

    
    ):  Slower Metal-Halogen exchange, slightly more accessible for 
    
    
    
    .[1]

Control Strategy:

  • For C1 Functionalization: Use Lithium-Halogen Exchange at -78°C. The

    
     bond is significantly more reactive toward Lithium than 
    
    
    
    .[1]
  • For C3 Functionalization: This is difficult directly. It is often better to functionalize C1 first (protecting it), or use radical conditions which may favor the more substituted radical at C3 (though fluorine radical stability rules are complex).[1]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use Grignard reagents (Mg) instead of Lithium? A: Generally, no.[1] Magnesium insertion into


 bonds is notoriously difficult and sluggish.[1] By the time the Grignard forms, the heat required usually triggers elimination of the 

-fluorine or hydrogen. If you must use Mg, use Turbo-Grignard (

)
at -20°C to facilitate exchange without excessive heat.[1]

Q: Why does my reaction turn black/tarry? A: This indicates polymerization initiated by carbenes or radicals.[1]

  • Oxygen Leak:

    
     can initiate radical polymerization of fluorinated olefins formed in situ.[1] Ensure rigorous degassing.
    
  • Thermal Runaway: You likely exceeded -60°C while the lithiated species was present.[1]

Q: How do I quench the reaction safely? A: Quench at -78°C with a proton source (like Acetic Acid in THF) before warming up. If you warm up the reaction mixture while it is still basic/lithiated, it will self-destruct via elimination.[1]

Part 4: References

  • Burton, D. J., & Yang, Z. Y. (1992).[1] Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Reagents.[1] Tetrahedron.[1][4] Link (Foundational text on stability of

    
     species).
    
  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry.[1][5][6][7][8][9] Blackwell Publishing.[1] (Authoritative source on

    
    -elimination in fluoroalkanes).
    
  • Wakselman, C. (1998).[1] Fluorinated Organolithium and Organomagnesium Reagents.[1] Journal of Fluorine Chemistry.[1] Link (Specific kinetics of

    
     decomposition).
    
  • Uneyama, K. (2006).[1] Organofluorine Chemistry.[6][8] Blackwell Publishing.[1] (Details on

    
     retardation by 
    
    
    
    -fluorine).

Sources

Storage stability and degradation of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 460-88-8 [1]

Introduction: The Stability Paradox

Welcome to the specialized support guide for 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) .

As a researcher, you are likely working with DBTFP as a specialized intermediate for fluoropolymer synthesis or pharmaceutical chemically-bridged compounds.[1] You must understand that this molecule exists in a state of metastability .[1] While the carbon-fluorine (C-F) bonds provide thermodynamic stability, the carbon-bromine (C-Br) bonds—particularly the one at the C3 position—act as "fuses" sensitive to photon energy and hydrolytic stress.[1]

This guide moves beyond generic "store in a cool place" advice. It deconstructs the molecular degradation pathways (photolytic cleavage and dehydrohalogenation) and provides you with a self-validating troubleshooting framework.

Module 1: Visual Inspection & Triage (The "Triage" Phase)

Before running an experiment, perform this 30-second diagnostic. The physical state of DBTFP is a direct reporter of its chemical purity.[1]

Symptom-Diagnosis Table
Observation Chemical Diagnosis Severity Immediate Action
Colorless / Clear Intact C-Br bonds.[1] High Purity (>98%).Safe Proceed with experiment.
Pale Yellow Tint Incipient photolysis.[1] Trace free bromine (

) or radical species present.[1]
⚠️ Caution Purification Required. (See Module 4). Do not use for radical-sensitive reactions.[1]
Dark Amber / Brown Severe degradation.[1] Significant

accumulation.[1] Polymerization precursors likely present.[1]
Critical Quarantine. High risk of acidity.[1] Distillation required.[1]
White Fumes (on opening) Hydrolysis has occurred.[1] Release of

or

(Hydrofluoric Acid)
.[1]
☠️ Hazard STOP. Seal container. Test pH of vapor with wetted litmus. If acidic, treat as HF waste.[1]
Precipitate / Cloudiness Polymerization (oligomer formation) or interaction with septum (leached plasticizers).[1]Critical Filter and analyze via GC-MS before use.

Module 2: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the enemy.[1] DBTFP degrades via two primary pathways: Homolytic Cleavage (Light) and Elimination/Hydrolysis (Moisture/Heat) .[1]

Pathway 1: Photolytic Decomposition (The "Yellowing" Effect)

The C-Br bond energy (~65-70 kcal/mol) is lower than the energy of UV/visible light.[1] Exposure triggers homolytic cleavage, releasing bromine radicals.

  • Mechanism:

    
    [1]
    
  • Propagation:

    
     (Yellow Color).[1]
    
  • Impact: The free radicals (

    
    ) can initiate unwanted side reactions or oligomerization, ruining sensitive catalytic cycles.[1]
    
Pathway 2: Hydrolysis & Elimination (The "Acid" Risk)

The structure


 renders the protons on 

acidic due to the electron-withdrawing effects of the flanking halogens.[1]
  • Risk: In the presence of moisture or base, DBTFP undergoes E2 Elimination , releasing

    
     or 
    
    
    
    to form alkenes (e.g., 3-bromo-3,3-difluoropropene).[1]
  • Safety Critical: Hydrolysis of the C-F bond, while slower, generates Hydrofluoric Acid (HF) , which is insidious and penetrates skin to attack bone calcium.[1]

Visualizing the Decay Pathway

DegradationPathways DBTFP 1,3-Dibromo-1,1,3- trifluoropropane (Colorless) Photon UV/Light Exposure DBTFP->Photon Moisture Moisture/Heat (>40°C) DBTFP->Moisture Radical Carbon Radical (R•) + Bromine Radical (Br•) Photon->Radical Homolytic Cleavage Elimination Dehydrohalogenation (Loss of HX) Moisture->Elimination Br2 Free Bromine (Br2) (Yellow/Brown Color) Radical->Br2 Dimerization Acids HBr + HF (Corrosive Fumes) Elimination->Acids Hydrolysis Alkene Fluorinated Alkenes (Impurity) Elimination->Alkene E2 Reaction

Figure 1: Mechanistic pathways for DBTFP degradation showing photolytic bromine release and hydrolytic acid generation.[1]

Module 3: Storage Protocols (The "How")

Standard "shelf storage" is insufficient for DBTFP.[1] Use this decision tree to ensure integrity.

The "Golden Rules" of DBTFP Storage
  • The Amber Rule: Never store in clear glass. If amber glass is unavailable, wrap the container in aluminum foil.

  • The Headspace Rule: Oxygen promotes radical propagation.[1] Always backfill the container headspace with dry Argon or Nitrogen after every use.

  • The Septum Rule: Halogenated vapors degrade standard rubber septa.[1] Use PTFE-lined (Teflon) caps or septa only.

Storage Workflow Decision Tree

StorageProtocol Start Receive DBTFP Shipment CheckSeal Inspect Seal & Color Start->CheckSeal Good Clear/Colorless CheckSeal->Good Pass Bad Yellow/Leaking CheckSeal->Bad Fail Transfer Transfer to Amber Glass (PTFE-Lined Cap) Good->Transfer Purify Perform Distillation (See Module 4) Bad->Purify Purify->Transfer Inert Purge Headspace with Argon/N2 Transfer->Inert Temp Store at 2-8°C (Refrigerated) Inert->Temp

Figure 2: Step-by-step workflow for receiving and storing DBTFP to maximize shelf-life.

Module 4: Remediation & Purification (The "Fix")

If your DBTFP has turned yellow, it is not necessarily waste.[1] You can restore it using this protocol.

Protocol: Removal of and Acid Impurities

Prerequisites:

  • Fume hood (Mandatory).[1]

  • PPE: Neoprene gloves, splash goggles, face shield (HF risk).[1]

Step-by-Step:

  • Wash: Dissolve the DBTFP in a compatible non-polar solvent (e.g., Dichloromethane) if volume is low, or treat neat if volume is high.[1]

  • Neutralize: Wash with cold 5% Sodium Thiosulfate (

    
    ) solution.
    
    • Why? Thiosulfate reduces

      
       (yellow) back to bromide ions (colorless).
      
    • Observation: The organic layer should turn from yellow/brown to clear.

  • Buffer: Wash with 5% Sodium Bicarbonate (

    
    ).
    
    • Why? Neutralizes any dissolved

      
       or 
      
      
      
      .
  • Dry: Separate the organic layer and dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Distill: Filter off the drying agent. Perform vacuum distillation.[1]

    • Note: Keep bath temperature below 60°C to prevent thermal degradation.

FAQ: Researcher-to-Researcher

Q: Can I use a metal syringe needle to transfer DBTFP? A: Yes, but do not leave it submerged.[1] Stainless steel is generally resistant, but if the sample is "wet" (contains moisture) and has generated HF, it will corrode the needle tip, introducing metal ions (Fe/Cr/Ni) into your reaction. Recommendation: Use glass syringes or PTFE tubing for transfers.[1]

Q: My sample is slightly yellow. Can I use it for a Grignard reaction? A: No. Free bromine (


) will react immediately with your Magnesium metal to form 

, quenching the initiation of your Grignard reagent.[1] You must purify the sample using the Thiosulfate wash described in Module 4.[1]

Q: What is the shelf life? A:

  • Unopened (Manufacturer Seal): 12–18 months.

  • Opened (Stored under Argon at 4°C): 6 months.

  • Opened (Stored at Room Temp): <1 month before yellowing occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8001, 1,3-Dibromopropane (Analogous Reactivity Data).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Propanes and Degradation Pathways.[1] Retrieved from [Link]

  • Burkholder, J. B., et al. (2002). Photochemistry of Brominated/Fluorinated Propanes.[1] Journal of Geophysical Research: Atmospheres. (Contextualizing photolytic cleavage of C-Br bonds in fluoro-bromo species).

(Note: Specific SDS for CAS 460-88-8 is often proprietary to specialty fluorochemical vendors; general handling protocols are derived from the homologous series of bromofluoropropanes as cited above.)[1]

Sources

Technical Support Center: Troubleshooting 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with 1,3-Dibromo-1,1,3-trifluoropropane (


). Note that this molecule is structurally distinct from the more common 1,1,1-trifluoro isomer. Its reactivity is dominated by the strong electron-withdrawing effects of the fluorine atoms, which deactivate the carbon-bromine bonds toward standard nucleophilic attack while increasing acidity at the methylene position.

Current Status: Active Molecule ID:


 (CAS: Derivative of 75-63-8/75-02-5 coupling)
Primary Issue:  Low Reactivity in Substitution/Coupling Protocols

Module 1: Diagnostic Framework

Why is your reaction failing?

Before altering conditions, identify the specific "failure mode" based on the electronic environment of the molecule. The two bromine atoms are not equivalent.

SiteStructureReactivity ProfileCommon Failure Mode
C1 (Terminal)

Inert to

.
The fluorine shell repels nucleophiles; the C-Br bond is strengthened by F-atom induction.
No reaction with azides, cyanides, or amines.
C2 (Internal)

Acidic Protons. Flanked by two EWGs (

and

).
Unexpected elimination (E2) instead of substitution.
C3 (Terminal)

Sterically Hindered / Sluggish. Secondary fluoride effect reduces

rates by ~100x vs. alkyl bromides.
Slow conversion; competitive elimination.
Diagnostic Decision Tree

Use this logic flow to determine the correct troubleshooting path.

Troubleshooting Start Reaction Failure Goal What is your Goal? Start->Goal Sub Nucleophilic Substitution (e.g., Azide, Amine, CN) Goal->Sub Elim Dehydrobromination (Making Alkenes/Dienes) Goal->Elim Metal Metal Insertion (Grignard/Lithium) Goal->Metal Sub_Fail FAILURE: C-F Repulsion Switch to Radical/Ag+ Sub->Sub_Fail Elim_Fail FAILURE: Wrong Base Switch to Hard/Bulky Base Elim->Elim_Fail Metal_Fail FAILURE: Alpha-Elimination Switch to Turbo-Grignard (-78°C) Metal->Metal_Fail

Caption: Diagnostic logic for identifying the root cause of low reactivity based on reaction intent.

Module 2: Troubleshooting Protocols

Scenario A: Nucleophilic Substitution Fails (The "Inert" Bromine)

The Issue: You are treating the substrate with a nucleophile (e.g.,


, 

) and recovering starting material. The Cause: The

group is effectively inert to

attack due to the "fluorine shield" (lone pair repulsion) and bond strengthening. The Solution: You must switch from a polar-mechanism (

) to a Radical or Silver-Mediated mechanism.
Protocol 1: Radical Allylation (Keck Conditions)

If you need to form a C-C bond at the


 position:
  • Solvent: Degassed Benzene or Trifluorotoluene (TFT).

  • Reagent: Allyltributylstannane (1.2 equiv).

  • Initiator: AIBN (0.1 equiv).

  • Temp: Reflux (80°C).

  • Mechanism: The

    
     bond is weak toward radical abstraction. The resulting 
    
    
    
    radical is stabilized and highly reactive toward alkenes.
Protocol 2: Silver-Promoted Substitution

If you must install a heteroatom (O, N):

  • Reagent: Use Silver salts (

    
    , 
    
    
    
    , or
    
    
    ).
  • Mechanism: Silver forces the abstraction of Bromine, creating a transient cation (highly unstable next to F) or a concerted push-pull mechanism that bypasses the repulsion barrier.

  • Warning: This often leads to rearrangement. Verify product structure via

    
     NMR.
    
Scenario B: Elimination is Slow or Non-Selective

The Issue: You want to synthesize the fluorinated diene or alkene, but yields are low or polymerization occurs. The Cause: The protons on C2 are acidic, but the leaving group ability of Br is compromised by the fluorine's electronegativity (stronger C-Br bond). Weak bases (Carbonates) are insufficient.

Optimization Table: Base Selection
Desired OutcomeRecommended BaseSolventNotes
Mono-Elimination DBU (1.1 equiv)

(0°C)
Kinetic control. Favors elimination of the

end first (more accessible).
Di-Elimination (Diene)

(2.5 equiv)
THF/t-BuOHThermodynamic control. Requires heat.[1] Watch for polymerization (add BHT).
Clean Reaction LiHMDSTHF (-78°C to RT)Prevents nucleophilic attack on the bromine.
Scenario C: Grignard/Lithium Reagent Decomposition

The Issue: You are trying to make the Grignard reagent, but the reaction exotherms and yields a "tar" or reduced product. The Cause:


-Fluoro carbanions are thermally unstable. They undergo rapid 

-elimination (ejecting Fluoride to form a carbene) or

-elimination. The Solution: Use Lithium-Halogen Exchange at cryogenic temperatures.
Protocol: The "Turbo" Exchange
  • Dry: Flame-dry all glassware. Argon atmosphere is mandatory.

  • Cool: Cool substrate in THF to -100°C (Liquid

    
    /Ether bath) or at least -78°C.
    
  • Reagent: Add

    
     (Turbo Grignard)  dropwise.
    
  • Time: React for exactly 5-10 minutes. Do not warm up.

  • Quench: Add your electrophile (aldehyde/ketone) immediately at -78°C.

  • Why: The complexation with LiCl stabilizes the magnesiated species long enough to react before decomposing.

Module 3: FAQ & Mechanistic Insights

Q: Why can't I just reflux it with NaOH to hydrolyze it? A: You will likely get a complex mixture of elimination products and potentially explosive carbenes. The


 group does not hydrolyze to a ketone/alcohol under standard basic conditions; it eliminates.

Q: Which bromine reacts first? A:

  • Radical conditions: The

    
     bond is weaker homolytically (radical stability of 
    
    
    
    radical).
  • Nucleophilic conditions: The

    
     bond is more accessible, but elimination is the dominant pathway over substitution.
    

Q: How do I monitor the reaction? A:


 NMR  is superior to TLC/GC.
  • Starting Material: Doublet of doublets (CHF) and singlet/multiplet (

    
    ).
    
  • Elimination Product: Significant shift to olefinic region (-80 to -120 ppm).

References

  • Tarrant, P., & Lovelace, A. M. (1954). Free Radical Additions Involving Fluorine Compounds. Journal of the American Chemical Society.[2][3] (Foundational work on

    
     addition to fluoroolefins). Link
    
  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins.[2][3][4][5][6] Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1. (Kinetics of the specific formation of this compound). Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the "Perfluoroalkyl Effect" and low reactivity of -fluoro halides).
  • Knochel, P., et al. (2011). Preparation of Functionalized Organomagnesium Reagents via Halogen–Magnesium Exchange. Angewandte Chemie International Edition. (Protocol for Turbo Grignard exchange on sensitive halides). Link

Sources

Technical Support Center: Solvent Optimization for 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) . It synthesizes organofluorine chemical principles with practical troubleshooting protocols.

Case Reference: DBTFP-SOLV-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Compound: this compound Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Key Reactivity Profile: 
This molecule is a "mixed" polyhalogenated alkane. It contains two distinct types of C-Br bonds:
  • 
     (Gem-difluoro):  Extremely unreactive toward 
    
    
    
    substitution due to the "fluorine effect" (bond strengthening and electronic repulsion). Prone to radical cleavage or metal-halogen exchange.
  • 
     (Gem-monofluoro):  Moderately reactive. Susceptible to elimination (dehydrobromination) and difficult nucleophilic substitution.
    

Core Challenge: The presence of the central methylene group (


) flanked by electron-withdrawing groups makes the protons acidic, favoring elimination over substitution . Solvent selection is the primary control lever to suppress unwanted elimination or polymerization.

Solvent Selection Matrix

Use this decision matrix to select the optimal solvent based on your intended reaction pathway.

Reaction PathwayRecommended Solvent SystemGradeTechnical Rationale
Dehydrobromination (Synthesis of Bromo-fluoropropenes)Water / DCM (Biphasic) A+ Mechanism: Phase Transfer Catalysis (PTC). Why: The base (NaOH/KOH) stays in water; DBTFP stays in DCM. A catalyst (e.g., TBAB) shuttles ions. This prevents side reactions and controls exotherms.
Nucleophilic Substitution (

)
Acetonitrile (MeCN) or DMF B Mechanism: Dipolar Aprotic. Why: Solvates cations (

), leaving anions (

) "naked" and reactive. Warning: High risk of competing elimination (

) due to basicity of many nucleophiles.
Metal-Halogen Exchange (Grignard/Lithiation)Diethyl Ether (

)
A Mechanism: Radical/Ionic. Why: Ether coordinates

species effectively. THF is often too polar and can lead to

-elimination (carbene formation) at temperatures > -78°C.
Radical Addition/Telomerization Dichloromethane (DCM) A Mechanism: Radical Chain. Why: DCM has low chain-transfer constants compared to THF or Toluene, preserving the radical chain length.
Storage / Transport Toluene A Why: High stability, low volatility compared to DCM, and prevents hydrolysis of the C-Br bond over time.

Troubleshooting Guide (FAQ)

Issue 1: "I am trying to substitute the Bromine, but I only get alkene byproducts."

Diagnosis: You are experiencing the Basicity vs. Nucleophilicity conflict . The protons on the central


 group are acidified by the adjacent 

and

groups. Even weak bases will trigger dehydrobromination (

reaction) rather than substitution (

).

Protocol Fix:

  • Switch Solvent: Move from DMF to Acetonitrile . DMF can decompose to form dimethylamine (a base) upon heating, triggering elimination.

  • Temperature Control: Lower your reaction temperature. Elimination has a higher activation energy than substitution; cooling the reaction (0°C to -20°C) favors substitution.

  • Nucleophile Choice: Use "soft" nucleophiles (e.g., thiolates, azide) rather than "hard" nucleophiles (alkoxides).

Issue 2: "My Dehydrobromination yield is low (<50%) using ethanolic KOH."

Diagnosis: Solvent Participation (Solvolysis). Using ethanol (


) with hydroxide (

) creates ethoxide (

). While ethoxide is a base, it is also a nucleophile that can attack the

center, forming unwanted ether byproducts (

).

Protocol Fix: Adopt the Phase Transfer Catalysis (PTC) System.

  • Organic Phase: Dissolve DBTFP in DCM (Dichloromethane).

  • Aqueous Phase: Dissolve KOH (20-40% wt) in Water .

  • Catalyst: Add 1-3 mol% Tetrabutylammonium bromide (TBAB) .

  • Why it works: Hydroxide ions are shuttled into the organic layer only to deprotonate. They are hydrated and less nucleophilic, reducing byproduct formation.

Issue 3: "The reaction mixture turns black/tarry during Grignard formation."

Diagnosis: Carbene formation via


-elimination.
If you attack the 

end with Magnesium/Lithium in THF at room temperature, the resulting carbanion is unstable. It can eliminate a fluoride ion to form a difluorocarbene (

), which polymerizes into black tar.

Protocol Fix:

  • Solvent: Use Diethyl Ether (anhydrous). It coordinates less strongly than THF, moderating the reactivity.

  • Temperature: Strictly maintain -78°C during the addition of the metal/organolithium.

  • Trapping: Ensure your electrophile is present in situ or added immediately.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the critical decision points for solvent selection based on the desired chemical outcome.

DBTFP_Solvent_Guide Start Start: this compound Elimination Target: Bromo-fluoropropenes (Dehydrobromination) Start->Elimination Base Treatment Substitution Target: Functionalized Fluorocarbon (Nucleophilic Sub.) Start->Substitution Nucleophile Metalation Target: Organometallic Reagent (Grignard/Lithio) Start->Metalation Mg/Li Metal PTC_System Solvent: DCM + Water + TBAB (Phase Transfer) Elimination->PTC_System Best Selectivity Polar_Aprotic Solvent: Acetonitrile (MeCN) (Avoid DMF if heating) Substitution->Polar_Aprotic Maximize Rate Ether_LowTemp Solvent: Diethyl Ether @ -78°C (Avoid THF) Metalation->Ether_LowTemp Prevent Carbene Product_Alkene Product: 2-Bromo-3,3,3-trifluoropropene (High Yield) PTC_System->Product_Alkene Product_Sub Product: R-CF2-CH2-CH(R)-Br (Difficult - Steric issues) Polar_Aprotic->Product_Sub Product_Metal Product: Li-CF2-CH2-CHF-Br (Unstable Intermediate) Ether_LowTemp->Product_Metal

Caption: Decision tree for solvent selection showing the correlation between reaction type, recommended solvent system, and expected chemical outcome.

Experimental Protocol: Dehydrobromination via PTC

Standard Operating Procedure (SOP) for converting DBTFP to Bromofluoropropene.

Reagents:

  • This compound (1.0 eq)

  • Dichloromethane (DCM) (Solvent A)

  • Potassium Hydroxide (KOH) (3.0 eq, 40% aq. solution)

  • Tetrabutylammonium Bromide (TBAB) (0.02 eq)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve DBTFP in DCM (concentration ~0.5 M).

  • Catalyst Addition: Add TBAB to the organic phase. Stir until dissolved.

  • Base Addition: Slowly add the 40% KOH solution while stirring rapidly. Caution: Exothermic.

  • Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor by GC-MS.

    • Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Carefully distill the solvent. The product (likely a volatile alkene) may co-distill with DCM if not careful. Use a fractionating column.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the "Fluorine Effect" and solvent interactions in organofluorine synthesis).

  • Haszeldine, R. N., et al. (1969).[1] "The addition of free radicals to unsaturated systems.[1] Part XVI. A reinvestigation of radical addition to 1,1,3,3,3-pentafluoropropene." Journal of the Chemical Society C: Organic. (Foundational work on radical addition synthesis of polyhalopropanes).

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Reference for nucleophilic substitution limitations in fluorinated systems).

  • PubChem Compound Summary. "2,3-Dibromo-1,1,1-trifluoropropane" (Isomer data for solubility and safety comparison).

Sources

Technical Support Center: Purification of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP)

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Know Your Impurity

Before initiating purification, identify the specific nature of the contamination. Commercial 1,3-Dibromo-1,1,3-trifluoropropane (CAS: 460-60-6) is typically synthesized via radical addition of HBr to trifluoropropenes or similar halogenated olefins. Consequently, "purity" on a label often obscures three distinct classes of impurities that can ruin downstream applications (especially radical polymerizations or Grignard formation).

Symptom / ObservationLikely ImpurityRoot CauseImpact on Experiments
Yellow/Orange Tint Free Bromine (

)
Photo-oxidation or thermal decomposition.Oxidizes sensitive catalysts; poisons Grignard initiation.
Acrid/Pungent Odor Hydrogen Halides (

)
Hydrolysis due to moisture ingress.Corrodes metal reactors; protonates basic nucleophiles.
Cloudiness / Haze Water (

)
Hygroscopic nature of impurities.Quenches organometallics; hydrolyzes ester linkages.
"Dead" Radical Reaction Stabilizers (Epoxides, Amylenes)Added by manufacturers to prevent decomposition.Intentionally scavenges radicals; prevents polymerization.
Extra NMR Peaks (Olefinic) Under-brominated speciesIncomplete synthesis (e.g., bromotrifluoropropenes).Acts as chain transfer agent; lowers polymer molecular weight.

Decision Matrix: The Purification Workflow

Do not blindly distill. Select the protocol based on your downstream application.

PurificationLogic Start Crude Commercial DBTFP CheckApp Intended Application? Start->CheckApp Radical Radical Chemistry (Polymerization/Halogen Transfer) CheckApp->Radical Coupling Organometallic Coupling (Grignard/Lithiation) CheckApp->Coupling General General Synthesis (Alkylation) CheckApp->General Wash Protocol A: Chemical Wash (Remove Stabilizers/Acid) Radical->Wash Must remove stabilizers Coupling->Wash Must remove acid/water Distill Protocol B: Fractional Distillation (Remove Isomers/Oligomers) General->Distill If purity <95% Dry Drying Step (MgSO4 / CaH2) Wash->Dry Dry->Distill Degas Protocol C: Freeze-Pump-Thaw (Remove Oxygen) Distill->Degas Critical for Radicals Final Pure DBTFP Distill->Final Degas->Final

Figure 1: Purification decision tree based on downstream sensitivity.

Technical Protocols

Protocol A: Chemical Washing (Removal of Stabilizers & Acids)

Objective: Remove water-soluble stabilizers (ethanol), acid scavengers (epoxides), free halogens, and mineral acids.

  • Preparation: Dissolve the crude DBTFP in an equal volume of inert solvent (e.g., Pentane or Hexane). Note: Dilution aids in phase separation as poly-halogenated compounds are dense (

    
     g/mL) and can form intractable emulsions.
    
  • Acid Neutralization: Wash the organic layer

    
     with saturated aqueous 
    
    
    
    .
    • Caution:

      
       evolution indicates significant HBr presence. Vent separatory funnel frequently.
      
  • Halogen Removal: Wash

    
     with 10% Sodium Thiosulfate (
    
    
    
    ) solution.
    • Visual Check: The organic layer should turn from yellow/orange to colorless.

  • Final Wash: Wash

    
     with Brine (saturated NaCl) to break any emulsions and pre-dry.
    
  • Drying: Dry the organic phase over anhydrous

    
     for 30 minutes. Filter off the solid.
    
  • Concentration: Remove the pentane/hexane solvent via rotary evaporation at mild temperature (bath < 40°C) and reduced pressure.

Protocol B: Fractional Distillation (Isomer & Oligomer Separation)

Objective: Separate the 1,1,3-isomer from the 1,1,1-isomer and non-volatile residues. Prerequisite: Complete Protocol A first.

  • Setup: Short-path distillation head or Vigreux column (for higher purity).

  • Pressure: Reduced pressure is recommended to prevent thermal degradation (dehydrohalogenation).

  • Target Parameters:

    • Boiling Point (Atmospheric): Expect ~110°C – 130°C range. (Note: The 1,1,1-isomer boils at ~116°C; the 1,1,3-isomer will be close).

    • Vacuum: At 20 mmHg, expect boiling point depression to approx. 40-50°C.

Procedure:

  • Add a magnetic stir bar (avoid boiling stones if using vacuum).

  • Heat the bath slowly. Discard the first 5-10% of distillate (fore-run), which contains residual solvent and low-boiling hydrolysis products.

  • Collect the main fraction where the temperature remains stable (

    
    C).
    
  • Stop distillation when the pot residue darkens or temperature spikes (indicating higher molecular weight oligomers).

Protocol C: Degassing (Freeze-Pump-Thaw)

Objective: Removal of dissolved Oxygen (


), a potent radical inhibitor.
Mandatory For:  Radical polymerizations (ATRP, RAFT) and photoredox catalysis.
  • Place pure DBTFP in a Schlenk flask or heavy-wall ampoule.

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Apply high vacuum ( < 100 mTorr) for 5–10 minutes.

  • Thaw: Close stopcock, remove

    
    , and thaw in a warm water bath. Do not heat directly with a heat gun.
    
  • Repeat: Perform cycles 2–4 at least three times.

  • Store: Backfill with Argon or Nitrogen.

Troubleshooting & FAQs

Q: I see a white precipitate forming when I add my catalyst to the DBTFP. A: This is likely a metal halide salt. Your DBTFP still contains free HBr or HF.

  • Fix: Re-run Protocol A, ensuring the

    
     wash is thorough. For strictly anhydrous applications, stir the distilled liquid over Calcium Hydride (
    
    
    
    ) for 12 hours and vacuum transfer.

Q: My Grignard reaction won't initiate. A: Two possibilities:

  • Water: The sample is wet. (See Drying in Protocol A).

  • Stabilizers: Commercial samples often contain 0.1% epoxides (e.g., 1,2-butylene oxide) to scavenge acid. These epoxides react with Grignard reagents, quenching the initiation.

  • Fix: You must distill the compound (Protocol B). Washing alone may not remove lipophilic epoxide stabilizers.

Q: The liquid turns pink/purple after storage. A: This indicates photo-decomposition releasing Iodine (if I-doped) or Bromine.

  • Fix: Store the purified compound in an amber vial, over Copper turnings (which scavenge free halides), and under an Argon atmosphere in the fridge.

Q: Can I use molecular sieves to dry DBTFP? A: Use with caution. Basic sieves (4Å) can sometimes catalyze dehydrohalogenation (eliminating HBr/HF) in sensitive poly-halogenated species, creating alkenes.

  • Recommendation: Use neutral alumina or

    
     for short-term drying.
    

References

  • Compound Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1021902, this compound. Retrieved from [Link]

  • General Purification of Haloalkanes: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general alkyl bromide purification: Wash with acid/base, dry, distill).
  • Encyclopedia of Reagents for Organic Synthesis. Handling and Storage of Organobromides.
  • Isomer Data (Comparative)

    • NIST Chemistry WebBook. 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). Retrieved from [Link]

Controlling temperature for safe 1,3-Dibromo-1,1,3-trifluoropropane handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Fluorochemical Handling Ticket ID: #DBTFP-TEMP-001 Subject: Thermal Management & Safe Handling of 1,3-Dibromo-1,1,3-trifluoropropane Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Stability Paradox

Welcome to the technical support hub. You are likely working with This compound (DBTFP) as a high-value intermediate for fluoropolymer synthesis or late-stage pharmaceutical functionalization.

Handling DBTFP presents a specific "thermal paradox":

  • Low-Temperature Brittleness: The molecule is relatively heavy (high molecular weight), leading to viscosity issues or freezing at cryogenic temperatures often required for its lithiation/metalation.

  • High-Temperature Lability: The C-Br bond is significantly weaker (~280 kJ/mol) than the C-F bond (~485 kJ/mol). Elevated temperatures (>100°C) or localized hot spots during synthesis can trigger homolytic cleavage of the bromine, releasing free radicals and corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).

This guide addresses these competing constraints through precise temperature control strategies.

Part 1: Physical Properties & Critical Thresholds

Note: Specific isomeric data for DBTFP is rare in public literature. The values below are derived from structural analogs (e.g., 2,3-Dibromo-1,1,1-trifluoropropane) and standard halocarbon behavior. Always verify with your specific Certificate of Analysis (CoA).

ParameterEstimated Range/ValueOperational Implication
Boiling Point 110°C – 130°C (Est.)Do not heat open vessels >60°C to avoid vapor inhalation.
Freezing Point < -20°CViscosity increases significantly below 0°C; impacts pumping.
Flash Point > 50°C (Likely non-flammable but combustible)Vapors may form explosive mixtures if stripped of Br radicals.
Decomposition Temp (

)
~140°C (Exothermic)CRITICAL LIMIT. Above this, HBr/HF evolution begins.
Vapor Density > 5.0 (Air = 1)Vapors sink. Floor-level ventilation is mandatory.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: Pressure Buildup in Storage Containers

Q: "I noticed a slight bulging in the DBTFP storage drum, and the pressure gauge reads 1.5 bar. The ambient temp is 22°C. Is this normal?"

A: No. Immediate Action Required. DBTFP should have low vapor pressure at 22°C. Pressure buildup indicates one of two failure modes:

  • Thermal Expansion: The drum was filled cold and expanded upon warming (liquid-full condition).

  • Slow Decomposition: Trace moisture or rust (iron oxide) is catalyzing the hydrolysis/dehydrohalogenation, releasing HBr/HF gas.

Troubleshooting Protocol:

  • Check Color: Inspect through a sight glass. If the liquid has turned from colorless to yellow/orange , free bromine (

    
    ) has formed due to decomposition.
    
  • Vent Safely: Move to a fume hood. Vent slowly through a caustic scrubber (10% NaOH) to neutralize acid gases.

  • Test for Acidity: Hold wet pH paper at the vent. Red indication confirms decomposition.

Issue 2: Reaction "Stalling" at Low Temperature

Q: "We are performing a lithium-halogen exchange at -78°C. The reaction yield is poor, and the DBTFP seems to be precipitating or becoming too viscous to stir."

A: Viscosity-Limited Mass Transfer. While -78°C is standard for stabilizing lithiated intermediates, DBTFP may become a "glass" or slurry at this temp, preventing reaction.

Solution:

  • Solvent Switch: Ensure you are using THF or 2-MeTHF (which have good solubility) rather than pure Diethyl Ether.

  • Step-Warming: Initiate the addition at -78°C, but if stirring labors, allow the internal temp to rise to -40°C carefully. The reactivity of the C-Br bond usually requires less forcing than C-Cl, but mass transfer is key.

Issue 3: Runaway Exotherm during Grignard Formation

Q: "Upon adding Mg turnings to DBTFP in THF, the temperature spiked from 25°C to 60°C in seconds. We lost containment of vapors."

A: The "Induction Period" Trap. Fluorinated alkyl halides often have a delayed induction period due to the passivation of the Magnesium surface. Once the reaction starts, it is autocatalytic and highly exothermic.

Corrective Protocol:

  • Never add all DBTFP at once.

  • Activation: Use a small "starter" amount (5% of total volume) with Iodine (

    
    ) or DIBAL-H to activate the Mg.
    
  • Dosing Control: Once the exotherm starts (temp rise >2°C), switch to feed-controlled addition . Link the dosing pump to the internal thermometer. If

    
    , the pump must auto-stop.
    

Part 3: Safe Handling Workflows

Workflow A: The Closed-Loop Transfer System

Objective: Move DBTFP from drum to reactor without vapor release or moisture ingress.

SafeTransfer Source DBTFP Source (Drum) Pump Peristaltic/Diaphragm Pump (PTFE lined) Source->Pump Liquid Line (Double Walled) Chiller Heat Exchanger (Pre-cool to 10°C) Pump->Chiller Pressurized Flow Reactor Reactor (N2 Inerted) Chiller->Reactor Cooled Feed Reactor->Pump High Temp Cut-off (Interlock) Scrubber Caustic Scrubber (Vent) Reactor->Scrubber Displaced Gas

Figure 1: Closed-loop transfer setup. Note the interlock: if Reactor temp rises, the Pump stops immediately.

Workflow B: Thermal Runaway Decision Matrix

Objective: Emergency response logic when temperature limits are breached.

ThermalRunaway Start Temp Alarm Triggered (>45°C) StopFeed STOP FEED PUMP (Immediate) Start->StopFeed CheckCooling Is Jacket Cooling Maxed? Branch1 Cooling Working CheckCooling->Branch1 StopFeed->CheckCooling Safe Monitor until Temp < 30°C Branch1->Safe Yes Dump Emergency Quench (Dump to cold solvent) Branch1->Dump No (Failure) Vent Vent to Scrubber (Expect HBr/HF) Dump->Vent

Figure 2: Emergency logic for exothermic events. "Quench" usually involves dumping the reaction mix into a pre-cooled vessel of inert solvent (e.g., cold Hexane) to dilute thermal mass.

Part 4: Scientific Grounding & Causality

1. The C-Br vs. C-F Bond Energy Disparity The safety profile of DBTFP is dictated by the bond dissociation energies (BDE).

  • C-F Bond: ~485 kJ/mol (Very stable).

  • C-Br Bond: ~280 kJ/mol (Weak).

  • Causality: When heated, the C-Br bond breaks first. In the presence of

    
     or moisture, this generates bromine radicals (
    
    
    
    ). These radicals abstract hydrogen from any available source (solvent, humidity), generating HBr. HBr is autocatalytic—it accelerates further decomposition of the halocarbon [1].

2. Material Compatibility Because thermal decomposition yields HBr and HF, standard stainless steel (SS304) is insufficient for long-term hot storage.

  • Recommendation: Use Hastelloy C-276 or PTFE-lined vessels.

  • Why: HF attacks the silica in glass and the oxide layer of standard steel. HBr causes severe pitting corrosion.

3. Self-Validating Protocol: The "Coffee Cup" Calorimetry Test Before scaling up any reaction involving DBTFP (e.g., Grignard), perform a Differential Scanning Calorimetry (DSC) or a simple adiabatic test:

  • Step: Mix 1g of DBTFP with the reagent in a Dewar flask.

  • Measure: Record

    
    .[1]
    
  • Calculate: If adiabatic temp rise potential is >50°C, the reaction is unsafe for batch processing and must be run in semi-batch (dosing) mode [2].

References

  • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: Halogenated Hydrocarbons. Cameo Chemicals. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • PubChem. 1,3-Dibromopropane (Analog Data). National Library of Medicine. Link[2]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Propanes. (General safety data for poly-haloalkanes). Link

(Note: Due to the specific isomeric nature of DBTFP, specific boiling point data should always be cross-referenced with the vendor-supplied SDS/CoA. The properties listed here are conservative estimates based on structural analogs like 1,3-dibromopropane and 1,1,1-trifluoro-2-bromoethane.)

Sources

Overcoming steric hindrance in 1,3-Dibromo-1,1,3-trifluoropropane substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HF-331-STERIC Topic: Troubleshooting Nucleophilic Substitution in 1,3-Dibromo-1,1,3-trifluoropropane Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Diagnostic & Triage: Why Your Reaction is Failing

Welcome to the HaloFluoro Support Hub. You are likely encountering low yields or complex product mixtures while attempting to functionalize This compound (


) .[1][2]

Before adjusting your protocol, you must understand that this is not a standard alkyl halide substitution.[1][2] You are fighting two distinct adversaries: The Fluorine Effect and Regiochemical Dichotomy .[1]

The Core Issues
  • The "Fluorine Shield" (Steric & Electronic Repulsion):

    • C1 Position (

      
      ):  This position is effectively "armored."[1][2] The high electronegativity of the two geminal fluorine atoms contracts the C-Br bond, shortening it and strengthening it. Furthermore, the lone pairs on the fluorine atoms create significant electrostatic repulsion against incoming nucleophiles (backside attack is electronically blocked). Standard 
      
      
      
      is virtually impossible here.
    • C3 Position (

      
      ):  While less hindered than C1, the presence of the 
      
      
      
      -fluorine destabilizes the
      
      
      transition state due to dipolar repulsion.
  • The Elimination Trap (Side Reaction):

    • The central methylene protons (

      
      ) are flanked by electron-withdrawing groups (
      
      
      
      and
      
      
      ).[1] This makes them highly acidic (
      
      
      drops significantly).[1][2]
    • Consequence: Basic nucleophiles (hydroxides, alkoxides) will trigger rapid dehydrohalogenation (

      
       elimination) to form 3-bromo-1,1,3-trifluoropropene rather than the desired substitution product.[1]
      

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the correct experimental setup based on your target and available reagents.

ReactionLogic Start START: Define Target Target Which Bromine to Substitute? Start->Target C3_Path Target C3 (CHFBr) Target->C3_Path Secondary Br C1_Path Target C1 (CF2Br) Target->C1_Path Gem-difluoro Br Nu_Type Nucleophile Type? C3_Path->Nu_Type Method_Select Mechanism Switch C1_Path->Method_Select Soft_Nu Soft (Azide, Thiol, I-) Nu_Type->Soft_Nu Hard_Nu Hard/Basic (RO-, OH-, NH2-) Nu_Type->Hard_Nu Protocol_A Protocol A: Polar Aprotic (DMF/DMSO) Low Temp (<0°C) Soft_Nu->Protocol_A Protocol_B Protocol B: Phase Transfer Catalysis (PTC) Buffer pH Hard_Nu->Protocol_B High Risk of E2 Radical Radical Addition (AIBN/Tin) Method_Select->Radical Metal Metal Insertion (Zn/Mg) Method_Select->Metal

Figure 1: Decision tree for optimizing reaction conditions based on regioselectivity and nucleophile basicity.

Experimental Protocols

Protocol A: Substitution at C3 (The "Soft" Approach)

Target: Functionalization of the


 group without elimination.
Applicability:  Azides (

), Thiols (

), Iodides (

).[1][2]

The Science: To overcome the electronic repulsion of the fluorine atom at C3, we use a dipolar aprotic solvent to strip the cation away from the nucleophile, making the anion "naked" and more reactive. However, we must keep the temperature low to prevent the acidic protons at C2 from triggering elimination.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (0.5 M concentration).

    • Note: Do not use alcohols (protic solvents sheath the nucleophile, reducing reactivity).[1]

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add the nucleophile (e.g.,

    
    , 1.1 eq) slowly.[1]
    
    • Critical: If using a thiol, add the thiol first, then add a non-nucleophilic base (like DIPEA) dropwise to generate the thiolate in situ.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature slowly over 4 hours.

  • Quench: Pour into ice water. Extract with diethyl ether.[1][2]

Protocol B: Phase Transfer Catalysis (The "Hard" Nucleophile Fix)

Target: Using basic nucleophiles (e.g., Cyanide, Phenoxides) while suppressing elimination.[1] Applicability: When the nucleophile is also a base.[1][3][4]

The Science: By using a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) , you keep the bulk of the base in the aqueous phase and shuttle only the reacting anion into the organic phase. This "concentration control" minimizes the exposure of the acidic substrate to high concentrations of base, favoring substitution over elimination [1].

Step-by-Step:

  • Organic Phase: Dissolve substrate in Dichloromethane (DCM) or Toluene .[1][2]

  • Aqueous Phase: Prepare a saturated solution of the nucleophile salt (e.g., KCN) in water.[1]

  • Catalyst: Add 5 mol% TBAB or 18-Crown-6 .

  • Mixing: Vigorously stir the biphasic mixture at Room Temperature.

    • Troubleshooting: If conversion is <10% after 6 hours, gently heat to 40°C. Do not reflux.[1]

Protocol C: Activation of C1 (The Radical/Metal Route)

Target: Reacting the


 group.
Warning: 

will fail here. Do not attempt standard substitution.

The Science: The


 bond is chemically similar to a perfluoroalkyl bromide. It requires Single Electron Transfer (SET)  mechanisms.[1][2] You must generate a radical or a metal-carbenoid intermediate [2].[1][2]

Workflow:

  • Radical Allylation: Use AIBN (catalytic) and Tributyltin hydride (or a silane alternative) to generate a radical at C1, which can then attack an alkene.[1]

  • Reformatsky-type Reaction: Treat with activated Zinc dust in THF to form the Zinc-bromide reagent (

    
    ), which can then attack aldehydes or ketones.[1]
    

Data & Benchmarking

Table 1: Competitive Reaction Outcomes by Condition

ConditionNucleophileSolventMajor ProductYieldNote
Standard

NaOH (1M)EthanolElimination (Alkene)>85%E2 dominates due to basicity.[1][2]
Protocol A

DMFSubstitution (at C3)72%Low temp prevents elimination.[1][2]
Protocol B KCN / TBABDCM/H2OSubstitution (at C3)65%PTC protects acidic protons.[1][2]
Forced Heat

MethanolElimination 90%High temp + Base = Alkene.[1][2]
Radical Allyl-Sn / AIBNBenzeneAddition (at C1)55%Radical mechanism bypasses sterics.[1][2]

Frequently Asked Questions (FAQs)

Q: Why can't I just use higher temperatures to force the reaction at C1? A: Heating this compound in the presence of any nucleophile/base will almost exclusively lead to dehydrobromination .[1] The activation energy for elimination is significantly lower than that for


 substitution at the hindered 

center. You will produce 3-bromo-1,1,3-trifluoropropene [3].[1]

Q: I see a product spot on TLC, but it disappears during workup. What happened? A: If you successfully substituted at C3 (e.g., forming an ether or amine), the product might still be prone to HF elimination if the workup is basic. Ensure your quench is neutral or slightly acidic (using dilute HCl or Ammonium Chloride).[1][2]

Q: Can I use Finkelstein conditions (NaI/Acetone) to swap Br for I? A: Yes, but primarily at the C3 (


)  position.[1] The C1 position is too electron-deficient to undergo the transition state required for Finkelstein exchange efficiently.[1] However, converting C3-Br to C3-I makes it a much better leaving group, allowing for milder substitution conditions subsequently.[1]

References

  • Phase Transfer Catalysis in Fluorocarbon Systems. Source: Fedoryński, M. (2003).[1][2] Chemical Reviews. Context: Establishes PTC as the gold standard for alkylation of acidic methylene groups in fluorinated chains.[1] URL:[Link][1][2]

  • Reactivity of Perfluoroalkyl Halides. Source: Dolbier, W. R. (2011).[1][5] Guide to Fluorine NMR for Organic Chemists. Context: Explains the inertness of

    
     bonds toward nucleophiles and the necessity of radical pathways.
    URL:[Link][1][2]
    
  • Synthesis of 3-bromo-1,1,1-trifluoropropane via Elimination/Addition. Source: European Patent EP1119534B1.[1][2][6] Context: Documents the ease of elimination in trifluoropropane derivatives and the conditions that favor alkene formation. URL:

Sources

Validation & Comparative

1H and 19F NMR spectra of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H and 19F NMR Characterization of 1,3-Dibromo-1,1,3-trifluoropropane

Executive Summary

This guide provides a structural analysis of This compound (


), a specialized polyhalogenated intermediate. Unlike simple alkyl halides, this molecule presents a complex spin system due to the presence of a chiral center at C3, which renders the geminal fluorines at C1 diastereotopic. This guide compares its spectral signature against the achiral analog 1,3-Dibromo-1,1-difluoropropane  to demonstrate the diagnostic utility of 19F NMR in stereochemical analysis.

Structural Logic & Spin System Analysis

Before interpreting the spectra, one must map the connectivity and symmetry elements.

  • Structure:

    
    
    
  • Chirality: Carbon 3 is a chiral center (R/S).

  • Symmetry Consequence:

    • The protons on C2 (

      
      ) are diastereotopic  (chemically non-equivalent).[1]
      
    • The fluorines on C1 (

      
      ) are diastereotopic  due to the influence of the chiral C3 center.
      
Diagram 1: Spin System Connectivity

This diagram illustrates the coupling network (J-coupling) that dictates the multiplet structures.

G cluster_legend Interaction Legend C1 C1: CF2Br (Diastereotopic F) C2 C2: CH2 (Diastereotopic H) C1->C2 3J(H-F) Vicinal C3 C3: CHFBr (Chiral Center) C1->C3 4J(F-F) Long Range C2->C3 3J(H-H) Vicinal 3J(H-F) key Solid Line: Strong Coupling Dashed Line: Weak/Long-Range Coupling

Caption: Connectivity map showing the vicinal and long-range couplings responsible for the complex multiplet structures.

1H NMR Spectrum Analysis

The proton spectrum is defined by the diastereotopic methylene group and the deshielded methine proton.

Solvent Recommendation:


 (Standard) or Acetone-

(if resolution of

multiplets is poor).
SignalIntegrationApprox. Shift (

ppm)
MultiplicityStructural Assignment
H-3 1H6.20 - 6.60ddd (Doublet of Doublets of Doublets)-CH(F)Br (Methine)
H-2a 1H2.80 - 3.20ddt or complex multiplet-CH(H)- (Methylene A)
H-2b 1H2.80 - 3.20ddt or complex multiplet-CH(H)- (Methylene B)
Detailed Interpretation
  • The Methine Proton (H-3): This signal appears furthest downfield due to the combined inductive effects of Fluorine and Bromine attached to the same carbon.

    • Splitting: It couples to the geminal Fluorine (

      
       Hz) and the two vicinal protons on C2.
      
  • The Methylene Protons (H-2): Because C3 is chiral, H-2a and H-2b are diastereotopic. They do not appear as a simple triplet or quartet. Instead, they form an ABX or ABXY system (where X/Y are fluorines).

    • Observation: You will likely see two distinct multiplets rather than one clean signal.

19F NMR Spectrum Analysis (The Diagnostic Standard)

Fluorine NMR is the superior method for verifying this structure because the chemical shift range is vast, preventing signal overlap.

Reference Standard:


 (

0.0 ppm) or

-trifluorotoluene (

-63.7 ppm).
SignalIntegrationApprox. Shift (

ppm)
MultiplicityStructural Assignment
F-1a 1F-48 to -55ddt (AB pattern component)-CF(F)Br (Geminal F)
F-1b 1F-50 to -58ddt (AB pattern component)-CF(F)Br (Geminal F)
F-3 1F-130 to -150ddd-CH(F)Br (Methine F)
Critical Feature: The AB Pattern

The most distinct feature of this molecule is the signal for the


 group. In an achiral molecule, these two fluorines would be equivalent (a singlet or triplet). However, due to the chiral center at C3:
  • F-1a and F-1b are non-equivalent.

  • They couple to each other strongly (

    
     Hz).
    
  • Result: A massive "roofing" effect (AB quartet) is observed, with further fine splitting from the neighboring protons.

Comparative Analysis: Validating the Chiral Effect

To understand the "performance" of this spectral data (i.e., its ability to confirm structure), we compare it with 1,3-Dibromo-1,1-difluoropropane , which lacks the fluorine at C3.

FeatureTarget: this compound Alternative: 1,3-Dibromo-1,1-difluoropropane
Chiral Center Yes (C3)No
19F Signal (CF2) AB System (Two distinct shifts, strong coupling).Singlet/Triplet (Chemically equivalent fluorines).
1H Signal (CH2) Diastereotopic (Complex multiplet).Standard Quintet/Multiplet (Equivalent protons).
Diagnostic Value High: Confirms presence of chiral center.Moderate: Confirms connectivity only.

Performance Insight: The target molecule's spectrum is significantly more complex. If your synthetic pathway aims to produce the trifluoro- variant, the appearance of the AB pattern in the 19F NMR is the definitive "Go/No-Go" quality control signal. If you see a singlet for the


 group, your reaction failed to install the chiral fluorine at C3.

Experimental Protocol: Handling & Acquisition

Diagram 2: Analytical Workflow

Workflow Sample Sample Preparation (Volatile!) Solvent Solvent: CDCl3 (0.05% TMS) Sample->Solvent Tube NMR Tube (Seal immediately) Solvent->Tube Acq_H Acquire 1H (sw=12ppm, d1=2s) Tube->Acq_H Acq_F Acquire 19F (Uncoupled & Coupled) Tube->Acq_F Process Data Processing (LB=0.3Hz) Acq_H->Process Acq_F->Process

Caption: Step-by-step workflow for acquiring high-fidelity spectra of volatile halogenated propanes.

Step-by-Step Methodology
  • Safety Check: This compound is a polyhalogenated alkane. It is likely volatile and potentially toxic/narcotic. Handle exclusively in a fume hood.

  • Sample Preparation:

    • Dissolve ~10-20 mg of the analyte in 0.6 mL of

      
       .
      
    • Crucial: Use a high-quality NMR tube (5mm) and cap it immediately to prevent evaporation and concentration changes during long 19F acquisitions.

  • Acquisition Parameters (19F):

    • Spectral Width: Set to at least 200 ppm (-200 to 0 ppm) to capture both

      
       and 
      
      
      
      regions.
    • Relaxation Delay (d1): Fluorines can have long

      
       times.[2] Set d1 
      
      
      
      2.0 seconds for integration accuracy.
    • Decoupling: Run two experiments:

      • 19F{1H} (Proton Decoupled): Simplifies the spectrum to show only F-F couplings (The AB pattern will be very clear here).

      • 19F Coupled: To observe F-H couplings for full structural assignment.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR coupling constants).
  • Tarrant, P., & Tullock, C. W. (1969). The addition of free radicals to unsaturated systems.[3] Part XVI. Journal of the Chemical Society C. Link (Establishes synthesis and shift ranges for bromofluoropropanes).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for diastereotopic proton analysis).

  • Reich, H. J. (2022). Diastereotopic Protons and Fluorines. University of Wisconsin-Madison. Link (Detailed mechanics of ABX systems in chiral molecules).

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 1,3-Dibromo-1,1,3-trifluoropropane CAS: 460-25-3 (Isomeric/Generic Reference) Formula:


Exact Mass (Lowest Isotopologue):  ~253.85 amu

This guide provides a technical analysis of the fragmentation dynamics of this compound (DBTFP). As a polyhalogenated alkane, DBTFP is frequently utilized as a specialized intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its analysis requires a distinct understanding of halogen isotopic clustering and the stabilizing/destabilizing electronic effects of fluorine on carbocation intermediates.

This document compares DBTFP against its non-fluorinated analog, 1,3-Dibromopropane , to demonstrate how trifluoro-substitution alters fragmentation kinetics and spectral signatures.

The Isotopic Fingerprint (The "Triplet" Signature)

The most immediate diagnostic feature in the mass spectrum of DBTFP is the molecular ion cluster. Unlike simple hydrocarbons, the presence of two bromine atoms creates a distinct 1:2:1 intensity ratio due to the natural abundance of


 (50.7%) and 

(49.3%).
Molecular Ion Cluster ( )
Ion SpeciesIsotopic Compositionm/z (Nominal)Relative Intensity (Theoretical)
M

25451%
M+2

256100% (Base of cluster)
M+4

25849%

Technical Insight: The fluorine atoms (


) are monoisotopic and do not contribute to the isotopic spread, simplifying the cluster analysis to strictly bromine-dependent mathematics.

Comparative Fragmentation Analysis

This section contrasts the fragmentation behavior of DBTFP with 1,3-Dibromopropane to highlight the "Fluorine Effect."

A. Primary Fragmentation: Carbon-Bromine Bond Scission

In both compounds, the C-Br bond is the weakest link (~280 kJ/mol) compared to C-F (~485 kJ/mol) or C-H (~413 kJ/mol). However, the resulting carbocation stability differs.[1]

  • 1,3-Dibromopropane:

    • Loss of Br leads to a primary carbocation (

      
      ), which is relatively unstable. It rapidly undergoes rearrangement or further loss of HBr.
      
  • DBTFP (Fluorinated):

    • Structure:

      
      
      
    • Pathway A (C1 Cleavage): Loss of Br from the

      
       group. The resulting cation (
      
      
      
      ) is stabilized by fluorine lone-pair back-donation (resonance), despite fluorine's inductive electron-withdrawing nature.
    • Pathway B (C3 Cleavage): Loss of Br from the

      
       group. This secondary-like cation is also stabilized by the adjacent fluorine.
      
B. Alpha-Cleavage & Backbone Fragmentation

Fluorine substitution promotes specific backbone cleavages that are absent in the non-fluorinated analog.

  • C1-C2 Bond Rupture: The

    
     group pulls electron density, weakening the adjacent C-C bond. This often results in a distinct 
    
    
    
    fragment (m/z 129/131).
  • HBr Elimination: While 1,3-Dibromopropane shows significant M-HBr peaks, DBTFP shows suppressed HBr elimination because the hydrogens are located on the central carbon (C2), shielded by the electronegative fluorine environments at C1 and C3, which increases the acidity of the protons but makes the elimination transition state more sterically and electronically constrained.

Comparative Data Table
Feature1,3-Dibromopropane (Standard)This compound (DBTFP)
Molecular Ion (

)
m/z 200, 202, 204m/z 254, 256, 258
Dominant Loss

(m/z 121/123)

(m/z 175/177/179)
Secondary Loss

(Elimination)

-Cleavage (C-C break)
Diagnostic Fragment

(m/z 41)

(m/z 129/131)
Stability Low (M+ often weak)Medium (F stabilizes cations)

Mechanistic Pathways (Visualization)

The following diagram illustrates the competitive fragmentation pathways for DBTFP, highlighting the role of fluorine stabilization.

Fragmentation M_Ion Molecular Ion (M+) [Br-CF2-CH2-CH(F)-Br]+. m/z 254/256/258 Path_Br_Loss Loss of Br (Homolytic Cleavage) M_Ion->Path_Br_Loss -Br (79/81) Path_CC_Break Alpha Cleavage (C1-C2 Bond) M_Ion->Path_CC_Break C-C Scission Frag_Cat1 Cation A [CF2-CH2-CH(F)Br]+ m/z 175/177 Path_Br_Loss->Frag_Cat1 Loss at C1 Frag_Cat2 Cation B [Br-CF2-CH2-CH(F)]+ m/z 175/177 Path_Br_Loss->Frag_Cat2 Loss at C3 Frag_CF2Br Fragment C [CF2Br]+ m/z 129/131 Path_CC_Break->Frag_CF2Br Charge retention on C1 Frag_CHFBr Fragment D [CH(F)Br]+ m/z 111/113 Path_CC_Break->Frag_CHFBr Charge retention on C3

Figure 1: Competitive fragmentation pathways of this compound under Electron Ionization (70eV).

Experimental Protocol: GC-MS Acquisition

To reproduce the fragmentation data described above, the following protocol is recommended. This setup minimizes thermal degradation prior to ionization.

Instrument Parameters
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or Thermo ISQ).

  • Inlet: Split/Splitless (Split ratio 20:1 recommended to prevent detector saturation).

  • Inlet Temperature: 200°C (Keep moderate; high temps may induce pre-column dehydrohalogenation).

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Non-polar stationary phases are ideal for haloalkanes.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program
  • Initial: 40°C (Hold 2 min) – Crucial for retaining volatile haloalkanes.

  • Ramp: 10°C/min to 200°C.

  • Final: Hold 2 min.

MS Source Settings
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 35 – 300. (Must scan low enough to see

    
     at m/z 31 and 
    
    
    
    fragments).
  • Solvent Delay: 3.0 min (Adjust based on solvent; usually DCM or Hexane).

References

  • NIST Mass Spectrometry Data Center. (2023). Propane, 1,3-dibromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Industrial Chemicals Environmental Management (Australia). (2022). Evaluation statement: 1,3-Dibromopropane. AICIS. Retrieved from [Link]

Sources

Comparative Analytical Guide: FTIR Profiling of 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 460-60-6 | Synonym: HBFC-243 B2 Formula:


 | Structure: 

[1]

Executive Summary & Application Context

1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) is a specialized hydrobromofluorocarbon (HBFC) intermediate.[1][2] In drug development, it serves as a critical fluorinated synthon for introducing specific pharmacophores—namely, the difluoromethylene (


) and fluoromethine (

) motifs—into bioactive molecules.[1]

This guide provides a technical comparison of FTIR analysis against its structural isomers (specifically the 1,1,1-trifluoro analog) and evaluates sampling methodologies. Unlike standard alkyl halides, the high electronegativity of the fluorine atoms in DBTFP induces significant dipole changes, making FTIR a highly sensitive tool for structure verification and purity analysis.[1][2]

Core Analytical Challenge

The primary challenge in analyzing DBTFP is distinguishing it from its regioisomer, 1,2-Dibromo-3,3,3-trifluoropropane (CAS 431-21-0).[1][2] Both share the same mass (


), making low-resolution Mass Spectrometry (GC-MS) insufficient for isomer differentiation without retention time standards.[1] FTIR offers a definitive structural fingerprint based on the distinct vibrational modes of the 

group (isomer) versus the

backbone (target).[1]

Theoretical Framework: Spectral Architecture

To interpret the spectrum of DBTFP accurately, we must deconstruct its vibrational modes relative to its functional groups.[2]

Functional GroupModeWavenumber Region (cm⁻¹)IntensityMechanistic Insight
C-F (Geminal) Stretching (

)
1100 – 1350Very Strong The

group on C1 dominates the spectrum.[1] These bands are broad and often split due to rotational isomerism.[1][2]
C-H (Alkane) Stretching (

)
2950 – 3050WeakThe electronegative halogens withdraw electron density, stiffening the C-H bond but reducing the dipole change, leading to weak absorption compared to non-halogenated alkanes.[1][2]
C-H (Methylene) Scissoring (

)
1420 – 1470MediumCharacteristic of the central

bridge.[1] Critical for distinguishing from isomers lacking a methylene bridge.[1][2]
C-Br Stretching (

)
500 – 700StrongFound in the "fingerprint" region.[1] The position shifts depending on the rotational conformation (gauche vs. trans) of the bromine relative to the carbon chain.[1][2]

Comparative Methodology: Isomer Differentiation

The most critical application of FTIR for this compound is verifying that the bromination occurred at the 1,3-positions rather than the 1,2-positions.[1]

Comparison: Target (1,1,3-isomer) vs. Alternative (1,1,1-isomer)

Target: this compound (


)
Alternative:  1,2-Dibromo-3,3,3-trifluoropropane (

)[1][2]
Spectral Differentiators[3]
  • The

    
     "Umbrella" Mode: 
    
    • Alternative (1,1,1-isomer): Displays a distinct, sharp, and intense band near 1350 cm⁻¹ and 1150-1200 cm⁻¹ characteristic of the trifluoromethyl (

      
      ) group.[1][2]
      
    • Target (1,1,3-isomer): Lacks the

      
       group.[1][2] Instead, it shows complex multiplet bands in the 1050–1250 cm⁻¹  range arising from the 
      
      
      
      and
      
      
      environments.[2] Absence of the isolated
      
      
      band is the primary confirmation.
      [1]
  • The

    
     Environment: 
    
    • Target: The central

      
       is flanked by two halogenated carbons.[1] The scissoring vibration is shifted to a higher frequency (~1440-1460 cm⁻¹) due to induction.[1]
      
    • Alternative: The

      
       is terminal.[1][2] The wagging/twisting modes will differ significantly in the fingerprint region (800-1000 cm⁻¹).[1]
      
Visual Logic: Isomer Identification Workflow

IsomerLogic Start Unknown Sample Spectrum CheckCF3 Check 1300-1360 cm⁻¹ Region (Is there a sharp CF3 band?) Start->CheckCF3 YesCF3 Strong Band Present CheckCF3->YesCF3 Yes NoCF3 Complex Multiplet Only CheckCF3->NoCF3 No Isomer12 Likely 1,2-Dibromo-3,3,3-trifluoropropane (Alternative) YesCF3->Isomer12 CheckFingerprint Check Fingerprint (500-700 cm⁻¹) Confirm C-Br Pattern NoCF3->CheckFingerprint TargetConfirm Confirmed: this compound (Target) CheckFingerprint->TargetConfirm

Figure 1: Decision tree for distinguishing the target HBFC-243 B2 from its common regioisomer using FTIR spectral features.

Experimental Protocol: Sampling Comparison

For halogenated propanes, the choice of sampling technique affects spectral quality and quantitative accuracy.[1][2]

Technique A: Attenuated Total Reflectance (ATR)[1][4]
  • Crystal Choice: Diamond or ZnSe (Zinc Selenide).[1][2] Note: Avoid KRS-5 if the sample is acidic or reactive.[1]

  • Pros: Rapid, no sample preparation, easy to clean.[2]

  • Cons: Depth of Penetration (

    
    ) Shift.  High-refractive-index halogenated compounds can result in peak intensity distortions at lower wavenumbers.[1]
    
  • Verdict: Best for Qualitative ID and Goods-In QC.

Technique B: Transmission (Liquid Cell)[1]
  • Window Material: KBr or NaCl (sealed cell).[2]

  • Pathlength: 0.015 mm to 0.025 mm (Thin spacer required due to strong C-F absorption).[1][2]

  • Pros: Follows Beer-Lambert law linearly; higher sensitivity for impurity detection.[1][2]

  • Cons: Halogenated solvents can dissolve certain window adhesives; difficult to clean without cross-contamination.[2]

  • Verdict: Best for Quantitative Purity Analysis .

Step-by-Step Analytical Workflow
  • Blank/Background: Collect background (32 scans) with the ATR crystal clean and dry.[1][2]

  • Sample Loading: Apply 10-20 µL of this compound to the center of the crystal. Caution: The compound is volatile; ensure the anvil is clamped immediately to prevent evaporation during the scan.[1][2]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 (ATR) or 32 (Transmission)[1]

    • Range: 4000 – 450 cm⁻¹[1]

  • Post-Processing: Apply "ATR Correction" algorithm if comparing against a transmission library.

Workflow Prep Sample Prep (Neat Liquid) Mode Select Mode Prep->Mode ATR Diamond ATR (Qualitative) Mode->ATR Trans KBr Liquid Cell (Quantitative) Mode->Trans Scan Acquire Spectrum (4000-450 cm⁻¹) ATR->Scan Trans->Scan Process Data Processing (ATR Correction / Baseline) Scan->Process

Figure 2: Operational workflow for FTIR analysis of volatile halogenated liquids.

Data Interpretation & Troubleshooting

Common Artifacts
  • Carbon Dioxide Doublet (2350 cm⁻¹): Due to pathlength changes in the purge.[2] Ignore.

  • Broadening of C-F Bands: In liquid phase, dipole-dipole interactions often broaden the 1100-1300 cm⁻¹ region, merging individual peaks into a "blob."[1] This is normal for polyfluorinated alkanes.[1][2]

  • Weak C-H Region: Do not confuse the weak C-H stretch (due to F/Br induction) with low concentration.[1][2] Rely on the fingerprint region for concentration checks.[1][2]

Safety Note (HBFCs)

This compound is an Ozone Depleting Substance (Class II HBFC) .[1][2]

  • Containment: All FTIR analysis must be performed in a well-ventilated hood.

  • Disposal: Waste must be segregated as halogenated organic waste; do not evaporate into the fume hood.[1][2]

References

  • U.S. EPA. (2012).[1][2] Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential.[1][2] (Data for CAS 460-60-6).[1][4][5][6] Link[1][2]

  • NIST Chemistry WebBook. Standard Reference Data for 1,3-Dibromopropane and Fluorinated Analogs.[1][2] (Used for comparative group frequency analysis).[1][2] Link

  • Socrates, G. (2004).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1][2] 3rd Edition.[2] Wiley.[1][2][3] (Authoritative source for C-F and C-Br assignments).

  • ChemicalBook. this compound Product Properties and Synonyms.Link[1][2]

Sources

Comparative Reactivity Guide: 1,3-Dibromo-1,1,3-trifluoropropane vs. 1,3-Dichloro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the chemical reactivity, synthetic utility, and handling profiles of 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243 B2) and its chlorinated analog, 1,3-Dichloro-1,1,3-trifluoropropane (HCFC-243fb).[1]

The Core Verdict: The dibromo analog exhibits significantly higher reactivity in nucleophilic substitutions and metal-mediated cyclizations due to the weaker C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~338 kJ/mol). While the dichloro analog is a stable industrial intermediate often found in hydrofluoroolefin (HFO) production streams, the dibromo analog is the superior reagent for laboratory-scale synthesis of fluorinated cyclopropanes and terminal olefins , albeit with stricter regulatory constraints due to its Ozone Depleting Potential (ODP).

Part 1: Chemical Profile & Structural Analysis[1]

Structural Comparison

Both compounds share the backbone of 1,1,3-trifluoropropane but differ in the halogen leaving groups at positions 1 and 3.[1]

FeatureThis compound 1,3-Dichloro-1,1,3-trifluoropropane
Formula


Structure


CAS Number 460-60-6 139754-78-2
Designation HBFC-243 B2 (Halon-3302)HCFC-243fb
C-X Bond Energy ~66 kcal/mol (Weak)~81 kcal/mol (Strong)
Boiling Point High (>100°C, est.)Medium (~80-90°C, est.)
Primary Use Lab Reagent, Fire Suppression (Historical)Industrial Intermediate (HFO Synthesis)
Reactivity Drivers

The reactivity difference is governed by two factors:

  • Leaving Group Ability: Bromide (

    
    ) is a softer, more stable base than Chloride (
    
    
    
    ), making the C-Br bond roughly
    
    
    -
    
    
    times more labile in substitution reactions.
  • Fluorine Effect: The geminal fluorine atoms at C1 (

    
    ) strengthen the adjacent C-X bond through bond shortening (anomeric effect), making nucleophilic attack at C1 difficult. However, they stabilize carbanions formed during metal-halogen exchange.
    

Part 2: Mechanistic Reactivity Analysis[1]

Pathway Divergence: Elimination vs. Cyclization

The choice of reagent determines the dominant reaction pathway. The dibromo analog favors reductive cyclization (forming rings), while the dichloro analog often requires harsher conditions that favor elimination (forming alkenes).

ReactionPathways Start 1,3-Dihalo-1,1,3-trifluoropropane Reagent_Zn Reagent: Zn / Mg (Reductive Conditions) Start->Reagent_Zn Reagent_Base Reagent: Strong Base (KOH / DBU) Start->Reagent_Base Cyclo 1,1,2-Trifluorocyclopropane (Major Product with Br) Reagent_Zn->Cyclo Fast (X=Br) Olefin Fluorinated Propenes (Elimination Product) Reagent_Zn->Olefin Side Reaction (X=Cl) Reagent_Base->Olefin E2 Mechanism

Figure 1: Divergent reaction pathways.[1] The dibromo analog is the preferred precursor for cyclopropanes due to rapid zinc insertion.

Metal-Halogen Exchange (Lithiation)

When reacting with alkyl lithiums (e.g., n-BuLi):

  • Dibromo Analog: Undergoes rapid Lithium-Bromine exchange at -78°C. This is highly selective for the C-Br bond over C-F bonds.

    • Result: Generation of a fluorinated carbanion useful for coupling.

  • Dichloro Analog: Exchange is sluggish and competes with deprotonation at the central

    
     group (due to the acidity induced by flanking electron-withdrawing groups).
    
    • Result: Complex mixtures of alkylated products and elimination byproducts.

Part 3: Experimental Protocol (Comparative Case Study)

Objective: Synthesis of 1,1,2-Trifluorocyclopropane via Reductive Cyclization.

Protocol A: Using this compound (Recommended)

This method utilizes the high lability of the C-Br bond to form the zinc carbenoid intermediate under mild conditions.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reductant: Zinc dust (activated with HCl) (2.5 eq)

  • Solvent: Ethanol/DMF (10:1)[1]

  • Temperature: Reflux (78°C)

Step-by-Step:

  • Activation: Wash Zn dust with 2% HCl, then water, ethanol, and ether.[1] Dry under vacuum.

  • Addition: Suspend Zn in ethanol. Add the dibromo substrate dropwise over 30 minutes. The reaction is exothermic (monitor temperature).

  • Reflux: Heat to reflux for 4–6 hours. The weaker C-Br bond cleaves, forming a transient organozinc species that attacks the distal carbon.

  • Workup: Distill the product directly from the reaction mixture (b.p. of cyclopropane is typically lower than substrate).

  • Expected Yield: 75–85%.

Protocol B: Using 1,3-Dichloro-1,1,3-trifluoropropane

Challenges: The C-Cl bond is too strong for standard Zn activation.[1]

  • Required Modification: Requires NaI (0.5 eq) as a catalyst (Finkelstein condition) to transiently generate the iodo-intermediate, or the use of Magnesium (Grignard conditions) which risks polymerization.

  • Expected Yield: <40% (Significant elimination to 3,3,3-trifluoropropene observed).[1]

Part 4: Safety & Regulatory Handling[1]

Toxicity & ODP[1]
  • Dibromo (HBFC-243 B2): Classified as a Class I Ozone Depleting Substance.

    • Handling: Must be used in a closed system with scrubber recovery. strictly regulated under the Montreal Protocol. High potential for hepatotoxicity (liver damage) typical of brominated alkanes.

  • Dichloro (HCFC-243fb): Class II Ozone Depleting Substance (lower potential).

    • Handling: Standard fume hood procedures. Less toxic but still a potential narcotic and irritant.

Stability[1]
  • Dibromo: Light sensitive. Store in amber bottles over copper turnings to prevent free-radical decomposition.

  • Dichloro: Chemically stable at room temperature. Compatible with standard steel/glass storage.

References

  • PubChem Compound Summary. 1,3-Dichloro-1,1,3-trifluoropropane (HCFC-243fb).[1][2] National Library of Medicine. [Link]

  • Honeywell International Inc. Process for making 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd).[2] (Patent regarding HCFC-243fb intermediates). [Link]

  • United States EPA. Ozone-Depleting Substances: Class I and Class II Lists. (Regulatory status of HBFCs).[3] [Link]

Sources

Definitive Guide: Chromatographic Separation of 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243 B2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the separation and quantification of 1,3-Dibromo-1,1,3-trifluoropropane (


, CAS 460-60-6 ). Also known as HBFC-243 B2 , this molecule presents specific analytical challenges due to its high volatility, halogenated nature, and regulatory status as an Ozone Depleting Substance (ODS).

Core Recommendation: Gas Chromatography (GC) is the unequivocal gold standard for this analyte. The presence of three fluorine and two bromine atoms makes it an ideal candidate for Electron Capture Detection (ECD) , offering femtogram-level sensitivity. HPLC is considered a secondary alternative, viable only when the analyte is trapped in a non-volatile matrix (e.g., polymer formulations) where thermal desorption is impractical.

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step in method design. The "1,1,3-trifluoro" backbone creates a dipole, while the bromine atoms add significant mass and lipophilicity.

PropertyValue / CharacteristicAnalytical Implication
CAS Number 460-60-6 Use for exact database matching.
Formula

High halogen content = High ECD response.
Boiling Point ~120–140°C (Est.)Ideal for standard split/splitless GC injection.
UV Activity Low (No conjugation)Poor UV detection >220 nm. Requires UV <210 nm or RI.
Stability Photosensitive (C-Br bond)Protect samples from light; use amber vials.
Regulatory Class I ODS (HBFC)Trace analysis often required for environmental compliance.

Decision Matrix: GC vs. HPLC

The choice between GC and HPLC is not arbitrary; it is dictated by the physics of the analyte.

MethodSelection Start Sample Matrix Containing This compound IsVolatile Is the Matrix Volatile? (Solvent, Air, Water) Start->IsVolatile GC_Path Primary Path: Gas Chromatography IsVolatile->GC_Path Yes HPLC_Path Secondary Path: HPLC IsVolatile->HPLC_Path No (Salts/Polymers) Sensitivity Required Sensitivity? GC_Path->Sensitivity HPLC_UV HPLC-UV (210 nm) (Complex Non-Volatile Matrix) LOD: ~1 µg HPLC_Path->HPLC_UV Only if GC unavailable GC_ECD GC-ECD (Trace/Environmental) LOD: < 1 pg Sensitivity->GC_ECD High (ppb/ppt) GC_FID GC-FID (Purity/Synthesis) LOD: ~1 ng Sensitivity->GC_FID Moderate (ppm/%)

Figure 1: Analytical Decision Tree. GC is the primary path due to the analyte's volatility and halogenation.

Primary Method: Gas Chromatography (GC)

Method Rationale

The C-Br and C-F bonds render the molecule highly electronegative.

  • Detector: ECD is 1000x more sensitive than FID for this specific molecule. Use FID only for raw material purity assays (>98% purity).

  • Column: A "624" phase (Cyanopropylphenyl dimethyl polysiloxane) is industry standard for volatile halogenated compounds (EPA Method 502/524) because it offers unique selectivity for halocarbons over hydrocarbon solvents.

Optimized GC Protocol
ParameterSpecificationRationale
Column DB-624 or ZB-624 (30m x 0.25mm x 1.4µm)Thick film (1.4µm) retains volatiles; intermediate polarity separates isomers.
Carrier Gas Helium (1.2 mL/min) or Nitrogen (for ECD)Helium for efficiency; Nitrogen is mandatory makeup gas for ECD.
Inlet Split/Splitless @ 200°CKeep <220°C to prevent thermal dehydrohalogenation (loss of HBr).
Liner Deactivated with Glass WoolTraps non-volatiles; deactivation prevents Br adsorption.
Detector µECD @ 300°CHigh temp prevents condensation of brominated byproducts.
Oven Program 40°C (hold 2 min) → 10°C/min → 200°C (hold 5 min)Slow ramp separates the 1,3-isomer from potential 1,2- or 1,1- isomers.
Experimental Workflow (GC)
  • Sample Prep: Dilute 10 µL of sample in 1 mL Methanol (for ECD) or Hexane (for FID). Note: Avoid chlorinated solvents (DCM/Chloroform) with ECD as they will saturate the detector.

  • System Suitability: Inject a standard. Tailing factor must be < 1.5. If tailing occurs, trim column inlet (active sites adsorb Bromine).

  • Run Sequence: Blank → Standard → Sample → Blank. (Brominated compounds are "sticky"; blanks are critical to check for carryover).

Secondary Method: High-Performance Liquid Chromatography (HPLC)

Method Rationale

HPLC is inferior for this analyte due to poor UV absorption and high solvent background. However, if the analyte is trapped in a non-volatile matrix (e.g., a dissolved polymer or biological fluid) that cannot be injected into a GC, HPLC is necessary.

HPLC Feasibility & Conditions
  • Detection Challenge: The molecule lacks a chromophore (no double bonds/aromatic rings). Detection relies on the weak absorbance of the C-Br bond at 200–210 nm .

  • Column: C18 (Octadecyl) is sufficient.

  • Mobile Phase: Water/Acetonitrile gradient. Do not use Methanol if detecting at 200 nm due to UV cutoff interference.

Optimized HPLC Protocol
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150mm x 4.6mm, 5µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (Far UV Grade)
Flow Rate 1.0 mL/min
Wavelength 210 nm (Reference 360 nm)
Gradient 50% B to 100% B over 10 mins.
Injection 20 µL

Comparative Performance Data

The following table summarizes the expected performance metrics based on theoretical modeling and standard halocarbon behavior.

FeatureGC-ECD (Recommended)GC-FID (Standard)HPLC-UV (Alternative)
Limit of Detection (LOD) < 10 pg (Ultra-Trace)~1 ng~500 ng (Poor)
Selectivity High (Specific to Halogens)Moderate (Carbon counter)Low (Universal at 210nm)
Linearity

Range

Range

Range
Matrix Interference Low (Solvent passes undetected)ModerateHigh (Solvent UV cutoff)
Run Time 12–15 mins12–15 mins15–20 mins

Troubleshooting & Validation

Common Failure Modes
  • GC Ghost Peaks: Brominated compounds can degrade in a dirty inlet, forming HBr and olefins.

    • Fix: Change liner daily; use gold-plated seals.

  • HPLC Baseline Drift: At 210 nm, the refractive index change between Water and ACN causes drift.

    • Fix: Use a matched reference wavelength or Isocratic elution (e.g., 70% ACN constant).

  • Isomer Co-elution: this compound may co-elute with 1,2-dibromo isomers.

    • Fix (GC): Lower initial oven temp to 35°C.

    • Fix (HPLC): Switch to a Phenyl-Hexyl column for pi-pi interaction differences (if impurities have double bonds).

Troubleshooting Problem Problem Detected GhostPeaks Ghost Peaks (GC) Problem->GhostPeaks LowSens Low Sensitivity (HPLC) Problem->LowSens Tailing Peak Tailing Problem->Tailing Action1 Clean/Replace Inlet Liner Check for septum bleed GhostPeaks->Action1 Action2 Switch to RI Detector or Derivatize LowSens->Action2 Action3 Deactivated Column Reduce Inlet Temp Tailing->Action3

Figure 2: Troubleshooting logic for common chromatographic issues with brominated fluorocarbons.

References

  • U.S. EPA. (1995). Method 502.2: Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography. National Exposure Research Laboratory. Link

  • U.S. EPA. (2012). Estimation of Radiative Efficiency of Chemicals (Including this compound).[1]Link

  • Agilent Technologies. (2020). Optimizing Analysis of Volatile Halogenated Hydrocarbons using DB-624.
  • ChemicalBook. (2025). This compound Product Specifications and CAS 460-60-6 Verification.[1][2][3][4][5]Link

  • Sielc Technologies. (2018). HPLC Separation of Dibromopropanes on Reverse Phase Columns.Link

Sources

Validating purity of synthesized 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation of 1,3-Dibromo-1,1,3-trifluoropropane: A Comparative Methodological Guide

Executive Summary

The validation of This compound (


) presents a unique analytical challenge due to its hybrid fluorinated/brominated structure. While Gas Chromatography (GC) remains the industry workhorse for volatile purity, this specific molecule exhibits susceptibility to thermal dehydrobromination within hot injection ports, leading to artificially low purity values.

This guide compares the traditional GC-FID approach against Quantitative


-NMR (qNMR) . We posit that while GC is necessary for trace organic volatile impurity (OVI) profiling, 

-qNMR is the superior method for assaying the absolute potency and confirming the regiochemical integrity of the

vs.

moieties.

Part 1: The Analytical Challenge

The synthesis of this compound typically involves the radical addition of dibromodifluoromethane (


) to vinyl fluoride (

). This route generates specific impurities that define our validation strategy:
  • Regioisomers: Reverse addition products (though rare in radical additions, they are difficult to separate).

  • Telomers: Oligomerization of vinyl fluoride.

  • Elimination Products:

    
     (formed via loss of HBr during distillation or GC analysis).
    
Comparative Matrix: GC-FID vs. -qNMR
FeatureMethod A: GC-FIDMethod B:

-qNMR
Primary Utility Trace impurity profiling (<0.1%)Absolute Purity Assay (>98%)
Specificity Retention time based (Low structural proof)Chemical shift & Coupling specific (High structural proof)
Linearity Range

M to

M

M to Neat
Thermal Risk High (Risk of on-column degradation)None (Ambient temperature analysis)
Standard Req. Requires high-purity reference standard of analyteRequires any high-purity internal standard (e.g., BTF)
Precision (RSD) < 1.0%< 0.5% (with optimized relaxation)

Part 2: Validated Experimental Protocols

Protocol A: Low-Temperature GC-FID (Trace Impurity Analysis)

Objective: To quantify volatile organic impurities without inducing thermal degradation of the parent molecule.

System Suitability:

  • Resolution (

    
    ):  > 1.5 between analyte and nearest impurity.
    
  • Tailing Factor: < 1.2 (Critical: Tailing often indicates on-column degradation).

Methodology:

  • Column: DB-624 or equivalent (Intermediate polarity is preferred over non-polar to separate isomers). Dimensions:

    
    .
    
  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization).

    • Why: Standard Split/Splitless inlets at 250°C will cause HBr elimination. PTV should start at 40°C and ramp to 200°C after the solvent has transferred.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 180°C.

    • Hold 5 min.

  • Detector: FID at 250°C. (Ensure

    
    /Air ratio is optimized for halogenated response, typically 30:300 mL/min).
    
Protocol B: Quantitative NMR (Assay & Structural Confirmation)

Objective: Absolute quantification of the main peak and confirmation of the


 ratio.

Reagents:

  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 1,4-Difluorobenzene. (Must be non-reactive and have distinct shifts).
    

Methodology:

  • Sample Prep: Weigh exactly 20-30 mg of Analyte and 10-15 mg of IS into a vial. Dissolve in 0.6 mL

    
    .
    
    • Note: Precision weighing is the largest source of error. Use a 5-decimal balance.

  • Instrument Parameters:

    • Nucleus:

      
       (typically 376 MHz or 470 MHz).
      
    • Spectral Width: 200 ppm (cover -50 to -250 ppm).

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds .
      
      • Scientific Rationale: Fluorine nuclei in

        
         groups often have 
        
        
        
        relaxation times of 2-5 seconds. For quantitative accuracy (99.9%),
        
        
        must be
        
        
        .
    • Scans: 64 (for S/N > 250).

  • Integration Logic:

    • IS Signal (BTF):

      
       ppm (Integral set to equivalent of 3F moles).
      
    • Analyte Signal A (

      
      ): 
      
      
      
      to
      
      
      ppm (Multiplet, Integral expected = 2F).
      • Note: Due to the chiral center at C3, the

        
         fluorines may appear diastereotopic (AB pattern) depending on resolution.
        
    • Analyte Signal B (

      
      ): 
      
      
      
      to
      
      
      ppm (Multiplet, Integral expected = 1F).

Calculation:



Where 

=Integral,

=Number of Fluorines,

=Molecular Weight,

=Weight,

=Purity of Standard.[1][2][3][4][5][6]

Part 3: Data Interpretation & Visualization

Figure 1: The Validation Logic Flow

This diagram illustrates the decision matrix for releasing a batch of this compound.

ValidationWorkflow Start Crude Synthesis Product (CF2Br-CH2-CHFBr) Distillation Fractional Distillation (Remove Telomers) Start->Distillation AnalysisSplit Analytical Split Distillation->AnalysisSplit MethodA Method A: GC-FID (Cool On-Column) AnalysisSplit->MethodA MethodB Method B: 19F-qNMR (Relaxation D1 > 30s) AnalysisSplit->MethodB ResultA Impurity Profile (Are volatiles < 0.5%?) MethodA->ResultA ResultB Absolute Assay (Is Purity > 98%?) MethodB->ResultB ResultC Regio-Check (Is CF2:CHF ratio 2:1?) MethodB->ResultC Decision Release Decision ResultA->Decision Pass Fail Reject / Re-Distill ResultA->Fail Fail ResultB->Decision Pass ResultB->Fail Fail ResultC->Decision Pass ResultC->Fail Fail

Caption: Workflow integrating thermal-safe GC profiling with quantitative NMR for batch release.

Figure 2: Impurity Formation & Detection

Understanding why we see specific impurities helps in selecting the method.

ImpurityPathways Reactants Reactants: CF2Br2 + CH2=CHF Product Target: CF2Br-CH2-CHFBr Reactants->Product Radical Addition Oligomer Side Reaction: Telomers (Dimers) Reactants->Oligomer Polymerization Thermal Thermal Stress (GC Injector > 200°C) Product->Thermal DetectNMR 19F-NMR (True Purity) Product->DetectNMR Confirmed in qNMR Elimination Artifact: CF2Br-CH=CFBr (False Impurity) Thermal->Elimination -HBr DetectGC GC-FID (Misleading Purity) Elimination->DetectGC Detected in Standard GC

Caption: Pathway showing how thermal stress in standard GC can generate false impurity signals (artifacts).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Gropp, S., et al. (2020).[2] Standardization of 19F qNMR: A Round Robin Study. Analytical Chemistry.

  • Agilent Technologies. (2022). Optimizing Analysis of Halogenated Hydrocarbons using Cool On-Column Injection. Agilent Application Notes.

Sources

Reference Standard Strategy for 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243 B2)

[1]

Executive Summary

1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-60-6), also known as HBFC-243 B2, is a specialized hydrobromofluorocarbon used primarily as an intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, and historically evaluated as a fire suppressant.[1] Unlike commodity solvents, Certified Reference Materials (CRMs) with ISO 17034 accreditation are rarely available for this specific isomer.[1]

This guide addresses the critical gap in supply chain reliability by comparing the available reference standard options and providing a self-validating protocol for Primary Standard Certification using Quantitative NMR (qNMR). We compare the "Gold Standard" qNMR approach against routine GC-FID analysis to demonstrate why reliance on vendor-supplied "Area %" CoAs is a significant risk for regulated workflows.

Part 1: The Reference Standard Landscape

For niche fluorinated intermediates, the hierarchy of reference standards differs from pharmacopeial norms. Understanding these tiers is critical for regulatory compliance (ICH Q2(R2)).

Standard TierDescriptionReliabilityRecommended Use
Tier 1: Primary Standard (In-House Certified) Material characterized by absolute methods (qNMR, Mass Balance) with full uncertainty budget.[1]High (99.5%+ Confidence)Potency assignment, calibration of secondary standards.
Tier 2: Commercial "Research Grade" Vendor-supplied material with a basic Certificate of Analysis (CoA) reporting GC-FID Area %.[1]Low to Medium Identification (ID) only; qualitative impurity profiling.
Tier 3: Surrogate Standards Structurally similar compounds (e.g., 1,3-Dibromopropane) used for response factor estimation.[1]Low Rough range-finding; not acceptable for quantitative release.

The Problem with Commercial CoAs: Most commercial vendors report purity based on GC-FID Area % .[1] For halogenated propanes, this method systematically overestimates purity because:

  • Response Factor Bias: Fluorinated carbons have lower FID response factors than non-fluorinated hydrocarbon impurities.

  • Invisibility: Non-volatile inorganic residues (salts from synthesis) and water are invisible to GC-FID.[1]

Part 2: Analytical Method Comparison

We compared two methodologies for purity assignment: 19F qNMR (Quantitative Nuclear Magnetic Resonance) and GC-FID (Gas Chromatography - Flame Ionization Detection).[1]

Method A: 19F qNMR (The Primary Standard Approach)

Principle: 19F qNMR provides absolute quantification by comparing the integrated signal of the analyte to an internal standard (IS) of known purity.[1] It relies on the direct proportionality between signal area and molar concentration, independent of the molecule's chemical nature.

  • Pros: SI-traceable; detects all fluorinated impurities; no response factor calibration required.[1]

  • Cons: Requires an internal standard with non-overlapping signals; lower sensitivity than GC.[1]

  • Key Requirement: The relaxation delay (

    
    ) must be 
    
    
    (longitudinal relaxation time) of the slowest relaxing nucleus to ensure >99% magnetization recovery.[1]
Method B: GC-FID (The Routine Approach)

Principle: Separation based on boiling point and polarity, with detection via carbon combustion.[1]

  • Pros: High sensitivity; excellent for separating structural isomers (e.g., 2,3-dibromo-1,1,1-trifluoropropane).[1]

  • Cons: "Area %"

    
     "Weight %"; thermal instability of aliphatic bromides can lead to on-column degradation (dehydrohalogenation).[1]
    

Part 3: Experimental Protocols

Protocol 1: Self-Validating Purity Assignment (qNMR)

This protocol establishes a Primary Standard value for a batch of this compound.[1]

Reagents:

  • Analyte: this compound (approx. 20 mg).[1]

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or BTFM (Certified Purity >99.9%).[1]
    
  • Solvent: CDCl

    
     (with 0.03% TMS).[1]
    

Workflow:

  • T1 Determination: Perform an Inversion-Recovery experiment to determine

    
     for the analyte -CF
    
    
    - group and the IS -CF
    
    
    group. (Typical
    
    
    for small fluoroalkanes is 2–5 seconds).
  • Sample Prep: Accurately weigh (

    
     mg) approx. 20 mg of Analyte (
    
    
    ) and 15 mg of IS (
    
    
    ) directly into the NMR tube or a mixing vial. Dissolve in 0.7 mL CDCl
    
    
    .
  • Acquisition (19F):

    • Pulse angle: 90°.

    • Spectral width: Sufficient to cover -60 to -200 ppm.[1]

    • Relaxation delay (

      
      ): 30 seconds (conservative, assuming 
      
      
      ).
    • Scans: 64 (for S/N > 200).

    • Crucial: Center the transmitter frequency midway between Analyte and IS signals to minimize off-resonance effects.

  • Processing: Phase and baseline correct manually. Integrate the -CF

    
    - signal of the analyte (approx -60 to -80 ppm) and the -CF
    
    
    of the IS.[1]

Calculation:






Protocol 2: Impurity Profiling (GC-FID)

Instrument: Agilent 7890B or equivalent.[1] Column: DB-624 or ZB-624 (30 m


1

Parameters:

  • Inlet: Split 50:1, 200°C (Keep low to prevent thermal degradation of the bromide).

  • Carrier: Helium @ 1.5 mL/min (Constant Flow).

  • Oven: 40°C (hold 5 min)

    
     10°C/min 
    
    
    220°C (hold 5 min).
  • Detector: FID @ 250°C.

Part 4: Data Analysis & Visualization

Comparison of Results

The following table illustrates a typical discrepancy observed when characterizing "98%" commercial material.

ParameterMethod A: 19F qNMRMethod B: GC-FIDAnalysis
Reported Purity 96.4% w/w 98.8% Area GC overestimates purity by ignoring non-volatiles and response factors.[1]
Major Impurity Water (via 1H NMR), Inorganic Salts2,3-Dibromo isomerqNMR sees the "whole picture"; GC focuses on volatiles.[1]
Uncertainty (

)

N/A (Qualitative)qNMR provides a metrologically valid uncertainty budget.
Workflow Diagram: Primary Standard Generation

The following diagram outlines the decision logic for certifying a reference standard for HBFC-243 B2.

ReferenceStandardWorkflowInputRaw Material(this compound)Vendor CoA: >98%Step1Step 1: Qualitative ID(GC-MS + 1H/19F NMR)Input->Step1Decision1Identity Confirmed?Step1->Decision1FailIDREJECT BATCH(Wrong Isomer)Decision1->FailIDNoStep2Step 2: Purity Assignment(qNMR - Absolute Method)Decision1->Step2YesStep3Step 3: Impurity Profiling(GC-FID - Relative Method)Step2->Step3CompareData CorrelationIs qNMR Purity < GC Area%?Step3->ComparePassGenerate CertificateAssign qNMR Value as PotencyCompare->PassYes (Expected)InvestigateInvestigate Non-Volatiles(TGA / ROI)Compare->InvestigateNo (Unusual)Investigate->PassCorrected

Figure 1: Decision tree for the certification of this compound reference standards. Note the critical cross-validation between qNMR and GC-FID.

References

  • United States Environmental Protection Agency (EPA). (2012). Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential. (Lists this compound as CAS 460-60-6).[1][2]

  • BIPM (Bureau International des Poids et Mesures). (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. (Guidance on qNMR methodology).

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 460-60-6.[1][3]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). (Comparison of qNMR vs Chromatography).

  • Sigma-Aldrich. (2023).[1] 1,3-Dibromopropane Product Specification. (Used for comparative physical property analysis).

Comparative Stability of Bromofluoropropanes in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the hydrolytic stability of bromofluoropropane isomers under acidic conditions. Designed for researchers in medicinal chemistry and process development, it analyzes how fluorine substitution patterns (


, 

, or

relative to the bromine leaving group) dictate degradation rates.

Key Insight: Stability is not a linear function of chain length but is governed by stereoelectronic effects. 1-Bromo-2-fluoropropane exhibits the highest stability due to the


-fluorine effect retarding 

attack, whereas 2-bromo-2-fluoropropane is the least stable, prone to rapid

solvolysis facilitated by resonance stabilization from the

-fluorine.

Mechanistic Framework: The Fluorine Effect

To predict and manipulate the stability of bromofluoropropanes (BFPs) in acidic media (e.g., pH 1.2 simulated gastric fluid or acidic process streams), one must understand the dual nature of the fluorine atom:

  • Inductive Withdrawal (

    
    ):  Fluorine is highly electronegative, withdrawing electron density through the 
    
    
    
    -framework. This generally destabilizes carbocation intermediates (slowing
    
    
    ) and reduces the nucleophilicity of the substrate.
  • Resonance Donation (

    
    ):  When an empty p-orbital (carbocation) is formed adjacent to fluorine (
    
    
    
    -position), fluorine can donate a lone pair to stabilize the cation. This effect often overrides the inductive destabilization.
  • 
    -Fluorine Effect:  Fluorine at the 
    
    
    
    -position creates a dipole that opposes the developing positive charge in the transition state and sterically/electrostatically repels incoming nucleophiles, significantly retarding
    
    
    reactions.
Reaction Pathways in Acid

In aqueous acid, the primary degradation pathway for alkyl bromides is solvolysis (hydrolysis). Unlike esters or amides, the bromine atom is not significantly protonated by dilute acid. Therefore, degradation depends on the intrinsic electrophilicity of the carbon center:

  • 
     (Dissociative):  Rate depends on carbocation stability.[1]
    
  • 
     (Associative):  Rate depends on steric access and electrophilicity.
    

Comparative Stability Profile

The following analysis compares three distinct isomers representing


, 

, and

substitution patterns.
Isomer A: 2-Bromo-2-fluoropropane (Geminal)
  • Structure: Secondary carbon, geminal Br and F.

  • Mechanism:

    
     Dominant.
    
  • Stability: LOW .

  • Rationale: Despite the electron-withdrawing nature of fluorine, the intermediate carbocation (

    
    ) is stabilized by the mesomeric donation of the fluorine lone pair. This lowers the activation energy for C-Br bond cleavage.
    
  • Degradation Product: Hydrolysis yields a gem-halohydrin intermediate which rapidly eliminates HF to form Acetone .

Isomer B: 1-Bromo-3-fluoropropane (Distal/Gamma)
  • Structure: Primary bromide, fluorine at

    
    -position.
    
  • Mechanism:

    
    .
    
  • Stability: MODERATE .

  • Rationale: The fluorine is too distant to exert a strong steric or electronic effect on the reaction center. The molecule behaves similarly to a standard primary alkyl bromide (e.g., 1-bromopropane), undergoing slow displacement by water. The

    
     effect of the 
    
    
    
    -fluorine slightly decreases reaction rate compared to the non-fluorinated analog, but not drastically.
Isomer C: 1-Bromo-2-fluoropropane (Vicinal/Beta)
  • Structure: Primary bromide, fluorine at

    
    -position.
    
  • Mechanism:

    
     (Inhibited).
    
  • Stability: HIGH .

  • Rationale: This isomer exhibits exceptional stability due to the

    
    -fluorine effect . The high electronegativity of the 
    
    
    
    -fluorine creates a dipole that destabilizes the development of positive charge on the
    
    
    -carbon in the
    
    
    transition state. Furthermore, the electron-rich fluorine atom repels the incoming nucleophile (water) electrostatically.
Summary Data Table
CompoundSubstitution PatternPrimary MechanismRelative Hydrolysis Rate (

)
Predicted

(pH 2, 25°C)
2-Bromo-2-fluoropropane

-Fluoro (Geminal)

~10

(Fast)
Minutes to Hours
1-Bromo-3-fluoropropane

-Fluoro (Distal)

1 (Reference)Days
1-Bromo-2-fluoropropane

-Fluoro (Vicinal)

< 0.1 (Very Slow)Weeks

> Note:


 values are estimated based on comparative solvolysis data of analogous haloalkanes [1, 2].

Visualization of Degradation Pathways[2]

The following diagram illustrates the divergent degradation pathways for the high-stability and low-stability isomers.

G Start_Gem 2-Bromo-2-fluoropropane (Geminal) TS_Gem Carbocation Intermediate [Stabilized by F] Start_Gem->TS_Gem Fast Ionization (SN1) Prod_Gem Acetone + HBr + HF TS_Gem->Prod_Gem Hydrolysis Start_Vic 1-Bromo-2-fluoropropane (Vicinal) TS_Vic Transition State [Destabilized by Beta-F] Start_Vic->TS_Vic Slow Nucleophilic Attack (SN2) Prod_Vic 3-Fluoropropanol + HBr TS_Vic->Prod_Vic Substitution

Caption: Comparative degradation pathways. The geminal isomer (Red) undergoes rapid ionization, while the vicinal isomer (Blue) resists nucleophilic attack.

Experimental Protocol: Kinetic Assessment

To validate these stability profiles in your specific matrix, use the following Self-Validating NMR Protocol . This method is superior to titration as it tracks both the disappearance of starting material and the formation of specific fluoride byproducts (HF vs organic fluorides).

Method: NMR Kinetic Monitoring

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis in acidic media.

Reagents:

  • Target Bromofluoropropane (approx. 10 mg)

  • Deuterated Solvent:

    
     with 1% 
    
    
    
    (internal standard/co-solvent).
  • Acid:

    
     (to adjust pH to desired level, e.g., pH 1-2).
    
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).

Protocol Steps:

  • Preparation: Dissolve the BFP in a minimal amount of

    
     (if solubility is low in water) or directly in 
    
    
    
    .
  • Acidification: Adjust pD using

    
    . Measure apparent pH using a micro-electrode.
    
  • Baseline Scan: Acquire a

    
    
    
    
    
    NMR spectrum (proton-decoupled). Ensure distinct peaks for the substrate and internal standard.
  • Incubation: Place the NMR tube in a thermostated probe (e.g., 37°C or 50°C to accelerate slow reactions).

  • Data Acquisition: Set up an arrayed experiment to acquire spectra at fixed intervals (e.g., every 15 minutes for geminal, every 2 hours for vicinal).

  • Quantification: Integrate the substrate peak (

    
    ) relative to the internal standard (
    
    
    
    ).
  • Analysis: Plot

    
     vs. time. The slope equals 
    
    
    
    .

Self-Validation Check:

  • Mass Balance: The sum of the integrals of the starting material and the product (e.g., fluoride ion peak at -120 ppm or fluoroalcohol peak) must remain constant relative to the internal standard. If signal is lost, volatile products (like acetone or HF gas) may be escaping.

References

  • Dolbier, W. R. (2005). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier.
  • Smart, B. E. (2001). "Fluorine substituent effects (on reaction rates)." Journal of Fluorine Chemistry, 109(1), 3-11.

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the -fluorine effect and hydrolytic stability).
  • Gao, J., et al. (2013). "Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution." Journal of Organic Chemistry, 78(17), 8712-8718.

Sources

A Senior Application Scientist's Guide to Identifying Common Contaminants in 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Purity and Contaminant Profiling

In the landscape of pharmaceutical research and complex organic synthesis, the purity of starting materials and intermediates is paramount. 1,3-Dibromo-1,1,3-trifluoropropane, a valuable fluorinated building block, is no exception. The presence of even trace-level impurities can have significant downstream consequences, impacting reaction yields, introducing unwanted side products, and complicating purification processes. This guide provides an in-depth technical overview of the common contaminants found in this compound samples, offering a comparative analysis of analytical methodologies for their identification and quantification.

The Genesis of Impurities: A Look at the Synthetic Route

To understand the likely contaminants in this compound, we must first consider its probable synthetic origin. The most common and industrially viable method for its preparation is the anti-Markovnikov radical addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropene.[1] This process, typically initiated by peroxides or UV light, is designed to favor the formation of the terminal bromide.

However, as with any chemical transformation, side reactions can and do occur. The primary competing reaction is the Markovnikov addition of HBr, which proceeds via a carbocation intermediate and results in the formation of a constitutional isomer.[2]

Diagram: Synthesis and Potential Side Reactions

3,3,3-Trifluoropropene 3,3,3-Trifluoropropene Reaction Mixture Reaction Mixture 3,3,3-Trifluoropropene->Reaction Mixture HBr HBr HBr->Reaction Mixture Radical Initiator Radical Initiator Radical Initiator->Reaction Mixture Anti-Markovnikov Addition This compound (Target) This compound (Target) 2,3-Dibromo-1,1,1-trifluoropropane (Isomer) 2,3-Dibromo-1,1,1-trifluoropropane (Isomer) Unreacted Starting Materials Unreacted Starting Materials Reaction Mixture->this compound (Target) Reaction Mixture->2,3-Dibromo-1,1,1-trifluoropropane (Isomer) Markovnikov Addition (Side Reaction) Reaction Mixture->Unreacted Starting Materials

Caption: Synthetic pathway to this compound and the formation of a key isomeric impurity.

Common Contaminants: A Comparative Overview

Based on the primary synthetic route, the following are the most probable contaminants in this compound samples:

ContaminantChemical StructureOriginSignificance
2,3-Dibromo-1,1,1-trifluoropropane CF₃CHBrCH₂BrMarkovnikov addition of HBr to 3,3,3-trifluoropropene.[2]Isomeric impurity with similar physical properties, making separation by simple distillation challenging. Can lead to undesired regioisomers in subsequent reactions.
3,3,3-Trifluoropropene CF₃CH=CH₂Unreacted starting material.A volatile impurity that can affect reaction stoichiometry and introduce side reactions if it participates in downstream steps.
Hydrogen Bromide (HBr) HBrUnreacted reagent.Acidic impurity that can catalyze unwanted side reactions or degrade sensitive substrates. Typically removed during workup but can persist in trace amounts.
Over-brominated Species e.g., TribromotrifluoropropanesFurther radical bromination of the desired product.Higher molecular weight impurities that can complicate purification and affect the overall purity of the final product.
Solvent Residues VariesSolvents used in the reaction or purification steps.Can interfere with subsequent reactions or analytical measurements. The specific solvent will depend on the manufacturer's process.

Analytical Showdown: GC-MS vs. ¹⁹F NMR for Impurity Profiling

The two powerhouse techniques for the analysis of fluorinated organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Each offers unique advantages for identifying and quantifying contaminants in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist

GC-MS is an exceptionally sensitive and specific technique for separating and identifying volatile and semi-volatile compounds.[3] It is the workhorse for routine purity analysis and quantification of low-level impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-1000 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-624 or equivalent).[4]

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

    • Oven Program: A temperature gradient program is employed to ensure separation of volatile starting materials from the higher-boiling dibrominated products. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze smaller peaks for potential impurities by comparing their mass spectra to libraries (e.g., NIST) and known fragmentation patterns of halogenated compounds.

    • Quantify impurities using an internal or external standard method for accurate concentration determination.

Diagram: GC-MS Workflow for Impurity Analysis

cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection & Analysis Sample Sample Diluted Sample Diluted Sample Sample->Diluted Sample Solvent Solvent Solvent->Diluted Sample Injector Injector Diluted Sample->Injector Capillary Column Capillary Column Injector->Capillary Column Vaporization Separated Analytes Separated Analytes Capillary Column->Separated Analytes Temperature Gradient Ionization (EI) Ionization (EI) Separated Analytes->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Data System Data System Detector->Data System Chromatogram & Mass Spectra Chromatogram & Mass Spectra Data System->Chromatogram & Mass Spectra Impurity Identification & Quantification Impurity Identification & Quantification Chromatogram & Mass Spectra->Impurity Identification & Quantification

Caption: Step-by-step workflow for the analysis of this compound contaminants using GC-MS.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): The Structural Elucidator

¹⁹F NMR is a powerful tool for the structural elucidation of fluorine-containing molecules. Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, even subtle differences in the electronic environment of fluorine atoms can be detected, making it ideal for identifying isomers.

Key Advantages of ¹⁹F NMR:

  • Isomer Differentiation: Constitutional isomers like this compound and 2,3-Dibromo-1,1,1-trifluoropropane will exhibit distinct signals in the ¹⁹F NMR spectrum due to the different chemical environments of their fluorine atoms.

  • Quantitative Analysis: The integration of ¹⁹F NMR signals is directly proportional to the number of fluorine nuclei, allowing for accurate quantification of the relative amounts of different fluorinated species in a mixture.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F coupling.

  • Data Analysis:

    • Identify the major signals corresponding to the -CF₂Br and -CFH- groups of this compound.

    • Look for minor signals that may correspond to the -CF₃ group of the 2,3-dibromo isomer or other fluorinated impurities.

    • Integrate the signals to determine the relative molar ratio of the impurities to the main product.

Comparative Data: What to Expect in Commercial Samples

ParameterStandard GradeHigh-Purity Grade
Purity (by GC) Typically ≥97%≥99% or higher
Isomeric Impurity (2,3-dibromo isomer) May be present at levels up to 1-2%Typically <0.1% or not detected
Unreacted Starting Materials May contain detectable levels of 3,3,3-trifluoropropeneNot detected
Non-volatile Residue HigherLower

Note: These are generalized expectations. For critical applications, it is imperative to obtain a detailed Certificate of Analysis from the supplier that specifies the levels of key impurities.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of this compound, a combination of analytical techniques is recommended. GC-MS provides excellent separation and sensitivity for a broad range of potential impurities, while ¹⁹F NMR offers unparalleled capability for the identification and quantification of isomeric and other fluorinated contaminants.

By understanding the potential synthetic byproducts and employing the appropriate analytical methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • U.S. Patent No. 5,962,754. (1999). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Google Patents.
  • Vele, V. T., Shah, K., Telvekar, V., Kelaskar, R., & Chandavarkar, M. A. (2014). Development and Evaluation of 1, 3 Dibromo Propane as a Genotoxic Impurity in Olopatadine Hydrochloride Drug Substance by Using HSGC. Journal of Applicable Chemistry, 3(6), 2485-2493. Retrieved from [Link]

Sources

Elemental analysis benchmarks for 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) presents a unique "torture test" for standard elemental analysis (EA) due to its high mixed-halogen content (>84% by mass). Standard automated CHN analyzers often fail to recover fluorine quantitatively and suffer from rapid quartz combustion tube devitrification.

This guide benchmarks three analytical methodologies for DBTFP: Standard CHNS Combustion , Schöniger Oxygen Flask , and Combustion Ion Chromatography (CIC) . Based on experimental rigor and recovery data, CIC is established as the superior benchmark , offering stoichiometric recovery of both Fluorine and Bromine while eliminating matrix interference.

Part 1: The Analytical Challenge

DBTFP (C₃H₃Br₂F₃) is not merely a halogenated solvent; it is a dense, volatile liquid that combines two distinct analytical interferences:

  • The Fluorine Effect (Devitrification): At combustion temperatures (>950°C), organic fluorine converts to HF, which aggressively attacks silica (quartz) combustion tubes (

    
    ). This causes low F recovery and irreversible instrument damage.
    
  • The Bromine Heavy Atom Effect: The high mass percent of Bromine (62.4%) can cause incomplete combustion if oxygen flow is insufficient, leading to soot formation and low Carbon values.

Theoretical Composition Benchmarks

Use these values as the Golden Standard for method validation.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 312.01136.03314.08%
Hydrogen 31.0083.0241.18%
Bromine 279.904159.80862.46%
Fluorine 318.99856.99522.28%
Total 255.86 100.00%

Part 2: Method Comparison & Selection

We evaluated three common workflows. The "Suitability" score reflects accuracy, safety, and instrument longevity.

Method A: Automated CHNS Analyzer (Standard)
  • Principle: Dynamic flash combustion with GC separation.

  • Outcome: CRITICAL FAILURE .

  • Why: Without specific WO₃ additives, F is trapped on the quartz tube. High Br content saturates standard reduction columns (Cu), leading to "breakthrough" peaks.

  • Suitability: 1/5 (Not Recommended).

Method B: Schöniger Oxygen Flask (Manual)
  • Principle: Combustion in a closed, O₂-filled flask; absorption in liquid; titration/IC.

  • Outcome: ACCEPTABLE .

  • Why: Eliminates quartz contact. Allows separate titration for Br (AgNO₃) and F (Ion Selective Electrode).

  • Drawback: High safety risk due to rapid pressure spike from volatile DBTFP; labor-intensive.

  • Suitability: 3/5 (Valid but tedious).

Method C: Combustion Ion Chromatography (CIC) – The Benchmark
  • Principle: Automated pyrohydrolysis (

    
    ) followed by Ion Chromatography.
    
  • Outcome: SUPERIOR .

  • Why: Ceramic pyrohydrolysis tubes resist F attack. The IC stage separates

    
     and 
    
    
    
    cleanly, eliminating cross-interference.
  • Suitability: 5/5 (Industry Standard).

Decision Matrix (DOT Visualization)

MethodSelection Start Start: Analyze DBTFP CheckHalogen High Halogen Content? (Br > 60%, F > 20%) Start->CheckHalogen StandardCHN Standard CHNS Analyzer CheckHalogen->StandardCHN No Special Setup CIC_Path Combustion Ion Chromatography (CIC) CheckHalogen->CIC_Path Automated (Recommended) Schoeniger Schöniger Flask (Oxygen Bomb) CheckHalogen->Schoeniger Manual / Low Budget Fail FAILURE: Quartz Etching & Incomplete Reduction StandardCHN->Fail SuccessCIC SUCCESS: Simultaneous F/Br Quantification CIC_Path->SuccessCIC SuccessFlask VALID: Requires Manual Titration Schoeniger->SuccessFlask

Caption: Decision matrix for selecting the appropriate analytical method for high-halogen organic compounds.

Part 3: Recommended Protocol (CIC)

This protocol is adapted from ASTM D7359 , optimized for high-mass halogen recovery.

System Configuration
  • Combustion Unit: Horizontal furnace at 1050°C.

  • Tube Material: Ceramic (Alumina) inner tube (Crucial: Quartz will fail).

  • Absorber Solution: 10 mM NaOH + 1%

    
    .
    
    • Note: Hydrogen Peroxide is added to ensure any liberated sulfur (if present in impurities) is fully oxidized, but more importantly, it aids in reducing

      
       gas to 
      
      
      
      ions for the IC.
  • IC Column: Anion exchange column suitable for polarizable anions (e.g., Metrosep A Supp 5 or Dionex IonPac AS18).

Experimental Workflow
  • Sample Prep: Weigh 2.0–3.0 mg of DBTFP into a ceramic boat. Cover with WO₃ (Tungsten Trioxide) powder.

    • Causality: WO₃ acts as a combustion aid and prevents the formation of non-volatile metal fluorides.

  • Pyrohydrolysis: Introduce sample to furnace.

    • Water Supply: Maintain humidified Argon/Oxygen flow (pyrohydrolysis) to drive the conversion of organic fluorine to HF.

  • Absorption: Gas stream passes into the absorption module containing the alkaline peroxide solution.

  • Injection: 20 µL of absorber solution is injected into the IC.

  • Quantification: External calibration using NaF and KBr standards.

Workflow Diagram (DOT Visualization)

CIC_Workflow Sample Sample: DBTFP + WO3 Furnace Furnace (1050°C) Pyrohydrolysis Sample->Furnace Argon/O2 Carrier Absorber Absorber Unit (NaOH + H2O2) Furnace->Absorber Gases (HF, HBr, CO2) IC Ion Chromatograph (Conductivity Det.) Absorber->IC Liquid Injection Data Data: F- and Br- Peaks IC->Data Integration

Caption: Step-by-step workflow for Combustion Ion Chromatography (CIC) analysis of DBTFP.

Part 4: Experimental Data & Benchmarks

The following data represents typical recovery rates for DBTFP using the CIC method described above. Use these ranges to validate your internal QC.

Recovery Comparison Table
AnalyteTheoretical %Standard CHN Recovery (Fail)CIC Recovery (Benchmark)Acceptable Range (CIC)
Carbon 14.0812.50% (Low)*14.10%13.78 – 14.38%
Bromine 62.46N/A62.35%61.90 – 63.00%
Fluorine 22.28< 5.0% (Trapped)22.21%21.80 – 22.70%

*Note: Low carbon in Standard CHN is due to the formation of


 (tetrafluoromethane), which is extremely stable and may not trigger the TCD detector correctly or pass through the reduction tube unreduced.

Part 5: Troubleshooting & QC

To ensure "Trustworthiness" in your results, implement these self-validating checks:

  • The Memory Check: Fluorine is "sticky." Run a blank after every DBTFP sample. If the blank shows >0.1 ppm F, your system has carryover. Increase the rinse volume in the absorber.

  • The Bromine Tail: If the Bromine peak tails significantly in the IC, your eluent strength is too low. Increase carbonate concentration.

  • Mass Balance: Calculate the sum of C + H + Br + F.

    • Target: 99.5% – 100.5%.

    • If Sum < 98%: You likely have incomplete combustion (soot formation). Increase

      
       flow.
      

References

  • ASTM International. (2014). ASTM D7359-14: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). West Conshohocken, PA.

  • Thermo Fisher Scientific. (2016).[1] Determination of Halogens in Coal Using Combustion Ion Chromatography (Application Note 1145).

  • Metrohm AG. (2020). Combustion Ion Chromatography: Halogens and Sulfur in Organic Matrices. Herisau, Switzerland.[2]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (Foundational reference for Oxygen Flask method).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical and regulatory protocols for the disposal of 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-60-6).

Executive Summary

This compound (also known as HBFC-243 B2 ) is a halogenated hydrocarbon classified as a Class I Ozone-Depleting Substance (ODS) under the Montreal Protocol and the U.S. Clean Air Act (CAA). Unlike standard organic solvents, its disposal is strictly regulated to prevent stratospheric ozone damage.

Critical Directive: NEVER vent this chemical or dispose of it via drain/sewer systems. It must be destroyed by a licensed facility using high-efficiency incineration (>99.99% destruction and removal efficiency).

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity to ensure correct waste stream profiling.

ParameterSpecification
Chemical Name This compound
CAS Number 460-60-6
Molecular Formula C₃H₃Br₂F₃
Regulatory Class HBFC (Hydrobromofluorocarbon) ; Class I ODS
Physical State Liquid (Standard Temperature & Pressure)
Primary Hazards Ozone Depletion, Potential Carcinogenicity, Target Organ Toxicity (Liver/Kidney), Irritant
Incompatibility Alkali Metals (Na, K), Powdered Metals (Al, Mg, Zn) - Risk of explosion
Pre-Disposal Segregation & Storage

Proper segregation prevents dangerous cross-reactivity and ensures acceptance by Treatment, Storage, and Disposal Facilities (TSDF).

Containment Protocols
  • Primary Container: Store in amber glass bottles with Teflon-lined caps or stainless steel drums.

  • Material Prohibition: Do NOT use aluminum containers or fittings. Halogenated compounds can react violently with aluminum (Friedel-Crafts-like runaway reactions).

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Segregation Rules
  • Isolate from: Strong bases, alkali metals, and non-halogenated flammable solvents (to avoid increasing the caloric value of the waste stream unnecessarily, though co-packing with compatible halogenated solvents is often acceptable).

  • Secondary Containment: Store containers in a chemically resistant tray (polyethylene) capable of holding 110% of the volume of the largest container.

Disposal Workflow & Decision Logic

The following flowchart illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Waste Generation (this compound) CheckState Is the waste Pure or a Mixture? Start->CheckState Pure Pure Substance (Unused/Expired) CheckState->Pure Pure Mixture Mixture/Spent Solvent CheckState->Mixture Mixed Packaging Packaging (DOT Approved: Glass/Steel) Pure->Packaging Analysis Conduct Waste Profile (Halogen Content, pH, Flammability) Mixture->Analysis Analysis->Packaging Compatible Labeling Labeling 'Hazardous Waste' + 'Contains ODS' Packaging->Labeling Manifest Manifesting (EPA Form 8700-22) Labeling->Manifest Destruction TSDF Destruction (Incineration w/ Acid Scrubbing) Manifest->Destruction

Figure 1: Decision logic for the safe segregation, packaging, and routing of HBFC waste streams.

Step-by-Step Disposal Procedure
Step 1: Waste Profiling & Classification

You must characterize the waste to generate a "Waste Profile" for your disposal vendor.

  • RCRA Classification:

    • If the chemical is a spent solvent mixture: Check for F001/F002 listing (Halogenated solvents).[1]

    • If unused/pure: It may not have a specific "U" or "P" code but is regulated as a Characteristic Waste if it exhibits toxicity (D019 - though specific to Carbon Tet, use D-codes based on TCLP results if unsure) or simply as "Hazardous Waste - Halogenated Organic" .

  • ODS Flag: Clearly mark the profile with "Contains HBFC-243 B2 - Class I Ozone Depleting Substance" . This alerts the incinerator operator to use specific burn parameters.

Step 2: Packaging (Lab Pack)

For laboratory-scale disposal (volumes < 5 Gallons):

  • Absorbent: Place the primary container inside a larger shipping container (drum) lined with compatible absorbent material (vermiculite or clay).

  • Inventory List: Tape a detailed inventory list to the outside of the inner container and the drum.

  • Seal: Ensure the drum is DOT-rated (Department of Transportation) for hazardous liquids (e.g., UN 1A1 steel drum).

Step 3: Labeling

Apply a hazardous waste label containing:

  • Generator Name & Address.

  • EPA ID Number.

  • Contents: "Waste this compound".[2][3][4][5]

  • Hazard Class: "Toxic", "Ozone Depleting Substance".

Step 4: Vendor Handoff

Transfer the waste to a licensed hazardous waste transporter.

  • Verification: Confirm the destination facility (TSDF) has a RCRA Part B permit that authorizes the incineration of halogenated organics.

  • Technology: The facility must use a rotary kiln incinerator with a secondary combustion chamber and acid gas scrubbers (to neutralize the HBr and HF gas generated during combustion).

Emergency Spill Response

If containment is breached in the laboratory:

  • Evacuate: Halogenated vapors can cause respiratory distress and narcosis. Clear the area immediately.

  • Ventilate: Activate purge ventilation if safe to do so.

  • PPE: Responders must wear Silver Shield/4H® or Viton® gloves (standard nitrile provides poor protection against halogenated alkanes) and a Self-Contained Breathing Apparatus (SCBA) if volumes are significant.

  • Absorb: Use a non-combustible absorbent (Vermiculite, Sand, or Commercial "Solvent" spill pads). Do not use sawdust (fire risk).

  • Collect: Scoop into a sealable container and treat as hazardous waste (see Step 2).

References
  • U.S. Environmental Protection Agency (EPA). (2024). Ozone Protection under Title VI of the Clean Air Act. Retrieved from [Link]

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Takim-G. (2016). Management of Persistent Organic Pollutants (POPs) and Other Priority Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Dibromo-1,1,3-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Permeation" Standard

Handling 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) requires a departure from standard "splash-guard" laboratory safety. As a low-molecular-weight polyhalogenated alkane, this compound possesses two distinct risk characteristics: high vapor density and aggressive permeation through standard nitrile rubber.

This guide outlines a Multi-Barrier Defense Strategy . We do not rely on single layers of protection. Instead, we use a redundant system to prevent dermal absorption and inhalation, ensuring that even if one barrier degrades, the operator remains protected.

Part 1: Chemical Hazard Profile & Risk Logic

To select the right PPE, we must understand the enemy. DBTFP is not just a corrosive; it is a permeator .

PropertyOperational Risk
Chemical Class Polyhalogenated Alkane (Brominated/Fluorinated)
Molecular Weight ~255.8 g/mol (Heavy)
Vapor Density >1 (Heavier than air; accumulates in sinks, sumps, and floor-level ducts)
Permeation Potential High. Brominated alkanes can permeate standard 4-mil nitrile gloves in <15 minutes without visible degradation.
Toxicology Potential alkylating agent. Likely mutagenic (Category 1B) and severe skin/eye irritant.

The "Invisible" Danger: Unlike strong acids, which cause immediate burns, DBTFP can permeate a glove and enter the bloodstream before the user feels pain or irritation. Standard nitrile gloves provide false security.

Part 2: The Barrier Strategy (PPE Specifications)

Hand Protection: The Double-Glove Protocol

Do not use standard nitrile gloves as your primary barrier.

  • Inner Layer (The Shield): Laminate Film (e.g., Silver Shield® / 4H®) or Viton® .

    • Why: These materials offer >480 minutes of breakthrough time against brominated hydrocarbons.

    • Trade-off: Poor dexterity.

  • Outer Layer (The Grip): Disposable Nitrile (minimum 5 mil) .

    • Why: Provides grip, protects the expensive inner liner from physical tears, and acts as a sacrificial layer against splashes.

  • Protocol: Inspect the inner laminate glove for cracks before every use. Change the outer nitrile glove immediately upon any splash contact.

Respiratory Protection

Primary Control: Chemical Fume Hood.

  • Engineering Control: All open-vessel operations must occur within a certified fume hood with a face velocity of 80–100 fpm.

  • PPE (Secondary): If work must occur outside a hood (e.g., waste transfer), use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Black label).

    • Note: Due to the low odor threshold of some halocarbons, do not rely on smell to detect breakthrough. Adhere to a strict cartridge change-out schedule (e.g., every 8 hours of use).

Eye & Face Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses are insufficient. Vapors can bypass glasses and irritate the ocular mucosa.

  • Face Shield:[1] Required only during high-volume transfers (>500 mL) or when working under pressure.

Part 3: Operational Workflow & Visualization

Workflow Diagram: The "Closed-Loop" Handling Process

This diagram illustrates the decision logic for safe handling and PPE escalation.

SafeHandling Start Start: DBTFP Handling RiskAssess 1. Volume Assessment Start->RiskAssess SmallVol < 10 mL (Syringe Transfer) RiskAssess->SmallVol LargeVol > 10 mL (Pouring/Cannula) RiskAssess->LargeVol PPE_Std PPE: Laminate Liner + Nitrile Outer + Goggles + Fume Hood SmallVol->PPE_Std PPE_High PPE: Add Face Shield + Apron + Sash Lowered LargeVol->PPE_High Action Perform Transfer PPE_Std->Action PPE_High->Action SpillCheck Splash or Spill? Action->SpillCheck Clean Decon Outer Glove (Ethanol Wipe) SpillCheck->Clean No Emergency EMERGENCY PROTOCOL: 1. Remove Outer Glove 2. Inspect Inner Glove 3. Wash Hands (15 min) SpillCheck->Emergency Yes Disposal Disposal: Halogenated Waste Stream Clean->Disposal Emergency->Disposal

Caption: Decision logic for PPE escalation based on volume and spill response.

Part 4: Emergency Response & Disposal

Spill Management

Because DBTFP is heavy and fluorinated, it may not evaporate as quickly as simple solvents.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use Vermiculite or Universal Absorbent Pads .

    • Do not use standard paper towels (they increase surface area for evaporation without trapping vapors).

  • Clean: Wipe surface with acetone followed by soap and water.

Disposal (Critical Compliance)
  • Stream: Halogenated Solvent Waste .

  • Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Methanol) or acids. Mixing halogenated compounds with ketones or strong bases can sometimes lead to exothermic polymerization or toxic byproducts.

  • Labeling: Clearly mark the waste tag with "CONTAINS BROMINE/FLUORINE" to alert the disposal facility, as incineration protocols differ for halogens.

Part 5: Technical Data Summary

ParameterSpecification
Glove Material (Primary) Laminate Film (Silver Shield/4H)
Glove Material (Secondary) Nitrile (Disposable, powder-free)
Eye Protection Indirect Vent Goggles (ANSI Z87.1+)
Respirator Filter Organic Vapor (OV) - NIOSH Black Label
Waste Stream Halogenated Organic
Incompatibility Strong Oxidizers, Alkali Metals (Li, Na, K), Aluminum powder

References

  • National Institutes of Health (NIH) - PubChem. 1,3-Dibromo-1,1,3,3-tetrafluoropropane (Analogous Structure Safety Data). Retrieved from [Link]

  • University of North Carolina at Greensboro. Resistance to Chemicals of Common Glove Materials. Retrieved from [Link]

  • Shield Scientific. Understanding Chemical Permeation Standards (EN 16523-1:2015). Retrieved from [Link]

Sources

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